1,4-Dithiepan-6-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dithiepan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFHPFBUIVDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484357 | |
| Record name | 1,4-dithiepan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34654-19-8 | |
| Record name | 1,4-dithiepan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dithiepan-6-one: Structure, Properties, and Synthetic Utility
Introduction
1,4-Dithiepan-6-one is a saturated, seven-membered heterocyclic compound featuring a ketone functional group and two sulfur atoms at positions 1 and 4. This unique structural arrangement imparts a distinct set of chemical properties and renders it a valuable, yet under-explored, building block in synthetic and medicinal chemistry. As a bifunctional molecule, it offers reactive sites at both the carbonyl group and the thioether linkages, providing multiple avenues for chemical modification. This guide provides a comprehensive overview of the core chemical properties, structural characteristics, spectroscopic profile, and synthetic applications of this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is defined by its molecular structure and resulting physical properties. The seven-membered ring is conformationally flexible, and the presence of the polar ketone and thioether groups influences its solubility and reactivity.
1.1. Core Structural Information
-
Molecular Formula: C₅H₈OS₂[1]
-
Molecular Weight: 148.25 g/mol [1]
-
IUPAC Name: this compound
-
Synonym: 1,4-dithiacycloheptan-6-one[1]
-
CAS Number: 34654-19-8[1]
-
SMILES: C1CSCC(=O)CS1[1]
1.2. Physicochemical Data
Quantitative data provides insight into the behavior of this compound in various chemical environments. The following table summarizes key computed and experimental properties.
| Property | Value | Source |
| Molecular Weight | 148.25 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | ChemScene[1] |
| LogP (octanol/water partition coefficient) | 1.0355 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Spectroscopic Profile
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the methylene protons.
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A singlet or narrow multiplet integrating to 4H for the protons at C5 and C7 (adjacent to the carbonyl group). These protons are chemically equivalent due to the molecule's symmetry.
-
A multiplet integrating to 4H for the protons at C2 and C3 (flanking one of the sulfur atoms).
-
The exact chemical shifts (δ) and splitting patterns would depend on the specific conformation of the seven-membered ring in solution. The n+1 rule would dictate that protons adjacent to other non-equivalent protons would appear as multiplets.[4][5]
-
-
¹³C NMR: The carbon NMR spectrum should exhibit three signals:
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A signal in the downfield region (δ > 200 ppm) characteristic of a ketone carbonyl carbon (C6).
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Two signals in the aliphatic region (δ ≈ 30-50 ppm) corresponding to the methylene carbons (C2/C3 and C5/C7).
-
2.2. Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[6]
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A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated ketone.
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C-H stretching vibrations from the methylene groups would appear in the 2850-3000 cm⁻¹ region.
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Weaker C-S stretching bands can be expected in the fingerprint region, typically around 600-800 cm⁻¹ .
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 148 .
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Common fragmentation pathways would likely involve the loss of CO (m/z = 120) and subsequent fragmentation of the dithiepane ring.
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through several strategic disconnections. Its reactivity is dominated by the ketone and the two thioether moieties.
3.1. Synthetic Methodologies
A common and logical approach to synthesizing the 1,4-dithiepane ring system involves the cyclization of linear precursors. A highly plausible method is the reaction between a 1,3-dithiol and a 1,3-dielectrophile.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a representative synthesis from 1,3-propanedithiol and 1,3-dichloroacetone.
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Setup: To a stirred solution of a suitable base (e.g., sodium ethoxide in ethanol or potassium carbonate in DMF) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-propanedithiol (1.0 eq) dropwise at 0 °C.[7]
-
Rationale: The base deprotonates the thiol groups to form the more nucleophilic thiolate anions. An inert atmosphere prevents the oxidation of the thiols.
-
Addition of Electrophile: After stirring for 30 minutes, a solution of 1,3-dichloroacetone (1.0 eq) in the same solvent is added dropwise, maintaining the temperature at 0 °C.
-
Rationale: The thiolate undergoes a double S-nucleophilic substitution reaction with the dichloroacetone, displacing the chloride leaving groups to form the seven-membered ring.
-
Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
3.2. Chemical Reactivity
The reactivity of this compound is twofold:
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Reactions at the Carbonyl Group: The ketone at C6 is susceptible to a wide range of nucleophilic additions and related transformations.
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Reduction: Can be readily reduced to the corresponding alcohol, 1,4-dithiepan-6-ol, using standard reducing agents like sodium borohydride (NaBH₄).
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Reductive Amination: Can react with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines, as demonstrated by the synthesis of derivatives like 1,4-Dithiepan-6-yl(2-morpholin-4-ylbutyl)amine.[8]
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Wittig Reaction: Can be converted to an alkene via reaction with a phosphonium ylide.
-
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Reactions at the Sulfur Atoms: The thioether linkages can be oxidized to sulfoxides and subsequently to sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfones, such as 1,4-dithiepane-1,1,4,4-tetroxide, have significantly different electronic properties and solubility profiles.
Applications in Research and Drug Development
While not a widely commercialized compound, this compound and its derivatives serve as important scaffolds and intermediates in discovery research.
4.1. Scaffold for Medicinal Chemistry
The dithiepane core is a flexible, seven-membered ring that can be used to orient substituents in three-dimensional space. This makes it an attractive scaffold for generating libraries of compounds for biological screening. Its derivatives have been investigated for various therapeutic targets. For instance, oxidized derivatives (1,4-dithiepine-1,1,4,4-tetroxides) have been identified as non-peptide antagonists of the human galanin-1 receptor (hGAL-R1), which is implicated in neurological and psychiatric conditions.[9] This suggests that the dithiepane skeleton can serve as a starting point for developing modulators of G-protein coupled receptors.
4.2. Bioisosteric Replacement
In drug design, sulfur-containing rings are often used as bioisosteres for other cyclic structures, such as piperidines or cyclohexanes. The introduction of sulfur atoms can modulate a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties. The development of novel bicyclic 1,4-dioxepanes as building blocks for drug discovery highlights the interest in seven-membered heterocyclic systems for creating novel chemical matter.[10]
Caption: Logical relationships in the application of this compound.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile. Its bifunctional nature, with a reactive ketone and oxidizable thioether groups, makes it a valuable intermediate for constructing more complex molecular architectures. The flexible seven-membered dithiepane ring provides a useful scaffold for applications in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Further exploration of its reactivity and incorporation into discovery programs holds significant promise for advancing organic synthesis and drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]
- 8. 1,4-Dithiepan-6-yl(2-morpholin-4-ylbutyl)amine | C13H26N2OS2 | CID 56707068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydro-dithiin and -dithiepine-1,1,4,4-tetroxides: small molecule non-peptide antagonists of the human galanin hGAL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Spectroscopic Data of 1,4-Dithiacycloheptan-6-one
Therefore, this guide has been constructed based on established principles of spectroscopic interpretation and data from analogous structures, such as other cyclic ketones and thioethers. The presented data are predicted values and should be considered as such until they can be corroborated by experimental evidence. This guide is intended to serve as a theoretical framework for researchers who may be synthesizing this compound and require a reference for its characterization.
Molecular Structure and Its Spectroscopic Implications
1,4-Dithiacycloheptan-6-one is a seven-membered heterocyclic compound containing two sulfur atoms and a ketone functional group. The presence of these features will dominate its spectroscopic signature. The flexible seven-membered ring will likely exist in various conformations in solution, which can influence the appearance of NMR spectra.
Caption: Molecular Structure of 1,4-dithiacycloheptan-6-one.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,4-dithiacycloheptan-6-one.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic CH₂ |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~1420 | Medium | CH₂ Scissoring | Aliphatic CH₂ |
| ~700-600 | Medium-Weak | C-S Stretch | Thioether |
The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group. For a seven-membered ring, the stretching frequency is typically around 1715 cm⁻¹, similar to that of an acyclic ketone.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.0 - 3.5 | Triplet | 4H | -S-CH₂ -C=O |
| ~2.8 - 3.2 | Triplet | 4H | -S-CH₂ -CH₂-S- |
The protons on the carbons adjacent to the carbonyl group (α-protons) are expected to be the most deshielded due to the electron-withdrawing nature of the ketone. The protons on the carbons flanked by two sulfur atoms will also be deshielded. The exact chemical shifts and multiplicities will depend on the ring conformation and the coupling constants between adjacent protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~205 - 215 | Quaternary | C =O |
| ~40 - 50 | Secondary | -S-C H₂-C=O |
| ~30 - 40 | Secondary | -S-C H₂-CH₂-S- |
The carbonyl carbon will appear significantly downfield, which is characteristic of ketones.[2] The carbons bonded to the sulfur atoms will be in the aliphatic region, with their exact shifts influenced by the electronegativity of the neighboring atoms.
Mass Spectrometry (MS)
| m/z | Fragmentation Pathway |
| 162 | Molecular Ion [M]⁺ |
| 134 | Loss of CO |
| 106 | Further fragmentation |
| 74 | Alpha-cleavage product |
The molecular ion peak is expected at an m/z of 162. Common fragmentation patterns for cyclic ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. Loss of carbon monoxide (CO) is also a typical fragmentation pathway for ketones.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 1,4-dithiacycloheptan-6-one.
Synthesis of 1,4-dithiacycloheptan-6-one
A potential synthetic route could involve the reaction of a suitable dielectrophile with a dithiol under high-dilution conditions to favor intramolecular cyclization. For example, the reaction of 1,3-dichloroacetone with 1,2-ethanedithiol in the presence of a base could yield the target compound.
Caption: A plausible synthetic workflow for 1,4-dithiacycloheptan-6-one.
Sample Preparation and Instrumentation
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IR Spectroscopy: A thin film of the purified compound would be analyzed on a Fourier Transform Infrared (FTIR) spectrometer.
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NMR Spectroscopy: The compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Mass Spectrometry: The compound would be introduced into a mass spectrometer, likely using a technique like gas chromatography-mass spectrometry (GC-MS) or direct infusion, and ionized by electron impact (EI).
Data Interpretation: A Deeper Dive
Correlating Structure with Spectra
The symmetry of the molecule will play a key role in its NMR spectra. If the molecule is symmetrical on the NMR timescale, we would expect to see only two signals in the ¹H NMR and three signals in the ¹³C NMR spectrum. However, if the ring conformation is locked or interconverts slowly, more complex spectra could be observed.
The Role of Heteroatoms
The two sulfur atoms significantly influence the chemical shifts of the adjacent protons and carbons. The electronegativity and the ability of sulfur to participate in through-space interactions can lead to shifts that are different from what would be observed in a purely carbocyclic system.
Conclusion
The spectroscopic characterization of 1,4-dithiacycloheptan-6-one is crucial for confirming its synthesis and understanding its chemical properties. While experimental data is not currently available in the literature, the predicted spectra provide a solid foundation for what a researcher should expect to observe. The key identifying features will be the strong carbonyl stretch in the IR, the downfield carbonyl signal in the ¹³C NMR, and the characteristic chemical shifts of the methylene protons in the ¹H NMR. Any future synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.
References
The Thiepanone Core: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiepanone core, a seven-membered saturated sulfur-containing heterocycle, represents a significant scaffold in medicinal chemistry and drug discovery. Its unique conformational properties and the ability of the sulfur atom to engage in various interactions have made it an attractive building block for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive historical overview of the discovery and development of thiepanone compounds. It delves into the pioneering synthetic strategies, the rationale behind the experimental choices of early researchers, and the evolution of methodologies leading to the efficient construction of this important heterocyclic system. Detailed protocols for seminal syntheses, along with a discussion of the characterization techniques employed, are presented to offer readers a practical and historical understanding of thiepanone chemistry.
Introduction: The Emergence of Seven-Membered Sulfur Heterocycles
The exploration of heterocyclic chemistry has been a cornerstone of drug discovery for over a century. While five- and six-membered rings have historically dominated the landscape, the synthesis of larger ring systems, such as the seven-membered thiepane core, presented significant synthetic challenges to early organic chemists. The increased ring strain and unfavorable entropic factors associated with the formation of medium-sized rings required the development of robust and innovative cyclization strategies.
The thiepanone nucleus, in its various isomeric forms (thiepan-2-one, thiepan-3-one, and thiepan-4-one), was of particular interest due to the presence of a reactive ketone functionality and a sulfur atom within the seven-membered ring. The sulfur atom, with its potential for oxidation to the corresponding sulfoxide and sulfone, offered a gateway to a diverse range of derivatives with modulated electronic and steric properties. This versatility has made thiepanones and their derivatives valuable intermediates in the synthesis of biologically active molecules.[1][2]
This guide will illuminate the historical path of thiepanone discovery, focusing on the key breakthroughs in their synthesis and the logical progression of the field.
The Dawn of Thiepanone Synthesis: The Dieckmann Condensation
The mid-20th century witnessed significant advancements in the synthesis of cyclic ketones, largely driven by the application of the Dieckmann condensation. This intramolecular Claisen condensation of a diester to form a β-keto ester proved to be a powerful tool for the formation of five- and six-membered rings. The extension of this methodology to the synthesis of seven-membered rings was a logical, albeit challenging, next step.
A Landmark Synthesis: Thiepan-4-one
A pivotal moment in the history of thiepanone chemistry was the first successful synthesis of thiepan-4-one. While earlier attempts may have been made, a comprehensive and well-documented synthesis was a significant milestone. A key challenge was the preparation of the requisite acyclic precursor, a diester containing a sulfur atom at the 4-position.
The synthesis of the precursor, diethyl 4-thiaheptanedioate, was a critical first step. This was typically achieved through the Michael addition of a thiol to an α,β-unsaturated ester.
Step 1: Synthesis of Ethyl 3-mercaptopropionate
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Procedure: Hydrogen sulfide is bubbled through a solution of ethyl acrylate in the presence of a basic catalyst.
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Rationale: This reaction proceeds via a conjugate addition mechanism, with the hydrosulfide anion acting as the nucleophile. The use of an excess of hydrogen sulfide helps to minimize the formation of the dialkylated sulfide by-product.
Step 2: Synthesis of Diethyl 4-Thiaheptanedioate
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Procedure: Ethyl 3-mercaptopropionate is reacted with a second equivalent of ethyl acrylate under basic conditions.
-
Rationale: This is another Michael addition, where the thiolate anion of ethyl 3-mercaptopropionate attacks the β-carbon of ethyl acrylate.
With the precursor in hand, the stage was set for the crucial Dieckmann cyclization.
-
Procedure: Diethyl 4-thiaheptanedioate is treated with a strong base, such as sodium ethoxide, in an inert solvent like benzene or toluene. The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation to yield thiepan-4-one.
-
Causality behind Experimental Choices:
-
Base: Sodium ethoxide was a common choice for the Dieckmann condensation as it is a strong, non-nucleophilic base that can effectively deprotonate the α-carbon of the ester.
-
Solvent: Anhydrous, non-protic solvents like benzene or toluene are essential to prevent quenching of the enolate intermediate.
-
Hydrolysis and Decarboxylation: The initial product of the Dieckmann condensation is a β-keto ester. Acid-catalyzed hydrolysis cleaves the ester group, and subsequent heating promotes decarboxylation to afford the desired ketone.
-
The successful synthesis of thiepan-4-one opened the door for the exploration of its chemistry and the preparation of a variety of derivatives.
The Rise of Other Thiepanone Isomers: Thiepan-3-one and Thiepan-2-one
Following the successful synthesis of thiepan-4-one, attention turned to the preparation of its isomers, thiepan-3-one and thiepan-2-one. The synthesis of these compounds required different acyclic precursors and, in some cases, alternative cyclization strategies.
The Synthesis of Thiepan-3-one
The synthesis of thiepan-3-one also relied on the Dieckmann condensation, but with a different precursor: a diester with the sulfur atom in the 3-position relative to one of the ester groups. The synthesis of this precursor was also a key challenge.
Caption: Synthetic pathway to thiepan-3-one via Dieckmann condensation.
The Elusive Thiepan-2-one (Thiepanolactone)
Thiepan-2-one, a thiolactone, presented a different synthetic challenge. While it could be envisioned as the product of an intramolecular esterification of a 6-mercaptohexanoic acid, the propensity for intermolecular polymerization often complicated this approach. Early methods for the synthesis of thiolactones often involved the cyclization of ω-haloacyl chlorides with a sulfide source.
Characterization in the Pre-Spectroscopic Era and Beyond
The initial discovery and synthesis of thiepanone compounds occurred before the widespread availability of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR). Early researchers had to rely on a combination of classical analytical methods to confirm the structure of their newly synthesized compounds.
Classical Methods of Characterization
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Elemental Analysis: Combustion analysis to determine the empirical formula was a fundamental technique.
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Melting Point and Boiling Point: These physical constants were used to assess the purity of the compounds.
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Derivative Formation: The formation of crystalline derivatives, such as 2,4-dinitrophenylhydrazones and semicarbazones from the ketone functionality, was a common method for characterization and purification. The melting points of these derivatives served as key identifying features.
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Chemical Tests: Qualitative tests for the presence of the ketone and sulfide functionalities were also employed.
The Advent of Modern Spectroscopy
The development of infrared (IR) and later NMR spectroscopy revolutionized the characterization of organic molecules, including thiepanones.
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Infrared (IR) Spectroscopy: The IR spectrum of a thiepanone would show a characteristic strong absorption for the carbonyl group (C=O) in the region of 1700-1720 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provided invaluable information about the number and connectivity of protons in the thiepanone ring. The chemical shifts and coupling patterns of the protons adjacent to the carbonyl group and the sulfur atom were particularly diagnostic. ¹³C NMR spectroscopy would later provide a clear signal for the carbonyl carbon.
| Spectroscopic Data for Thiepan-4-one | |
| Technique | Key Features |
| IR (Infrared) | Strong C=O stretch around 1710 cm⁻¹ |
| ¹H NMR | Complex multiplets for the methylene protons |
| ¹³C NMR | Carbonyl carbon signal around 210 ppm |
The Biological Significance of the Thiepanone Core
While the initial focus of thiepanone chemistry was on synthesis and characterization, the unique structural features of this heterocyclic core soon attracted the attention of medicinal chemists. The seven-membered ring provides a flexible scaffold that can adopt multiple low-energy conformations, allowing for effective interaction with biological targets. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, and its oxidation state can be varied to fine-tune the electronic and steric properties of the molecule.
Derivatives of thiepanones have been investigated for a range of biological activities, including:
-
Antimicrobial agents [3]
-
Anticancer agents
-
Central nervous system (CNS) active agents
The thiepanone core continues to be a valuable building block in the design and synthesis of new drug candidates.
Conclusion
The history of thiepanone compounds is a testament to the ingenuity and perseverance of organic chemists. From the early challenges of synthesizing seven-membered rings to the application of powerful cyclization reactions like the Dieckmann condensation, the journey of thiepanone discovery has been one of steady progress. The development of modern spectroscopic techniques has further accelerated the exploration of this fascinating class of heterocycles. Today, the thiepanone core stands as a versatile and valuable scaffold in the arsenal of the medicinal chemist, with its full potential still being actively explored.
References
The Thiepanone Core: A Computational and Theoretical Guide for Drug Discovery
Preamble: The Unseen Potential of the Thiepanone Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacokinetic profiles is paramount. Among the less-explored heterocyclic systems, the thiepanone core, a seven-membered ring containing a sulfur atom and a carbonyl group, presents a compelling case for investigation. Its inherent conformational flexibility, coupled with the diverse chemical reactivity of the thioether and ketone functionalities, positions it as a versatile template for the design of new therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the theoretical and computational methodologies that can be leveraged to unlock the full potential of thiepanone-based compounds. We will delve into the causality behind experimental and computational choices, establishing a self-validating framework for the robust characterization and strategic derivatization of this promising heterocyclic system.
I. The Conformational Landscape of Thiepanones: A Quantum Mechanical Perspective
The seven-membered thiepane ring is not a rigid entity; it exists as a dynamic equilibrium of multiple conformers. Understanding this conformational landscape is the cornerstone of rational drug design, as the three-dimensional shape of a molecule dictates its interaction with biological targets. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of these conformers.
Causality of Method Selection: Why DFT?
While molecular mechanics force fields can provide a rapid survey of possible conformations, DFT offers a more rigorous, quantum mechanical description of the electronic structure, which is crucial for accurately capturing the subtle interplay of forces that govern conformational preferences in a heteroatomic system like thiepanone. The choice of a specific DFT functional and basis set is a critical decision. For systems like thiepanones, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, often provide a good balance of accuracy and computational cost for geometry optimizations.[1][2][3] The inclusion of diffuse functions in the basis set (e.g., 6-31+G(d,p)) is advisable to properly describe the lone pairs on the sulfur and oxygen atoms.
Experimental Workflow: A Synergy of Computation and Spectroscopy
A purely computational approach is insufficient; experimental validation is essential for a trustworthy model. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for probing the solution-state conformation of molecules. The synergistic workflow outlined below establishes a self-validating loop between theoretical prediction and experimental observation.
References
The Emerging Therapeutic Potential of 1,4-Dithiepan-6-one Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Seven-membered heterocyclic compounds containing sulfur atoms, such as 1,4-dithiepan-6-one and its derivatives, represent a promising, yet underexplored, scaffold in medicinal chemistry. The unique conformational flexibility of the seven-membered ring, combined with the electronic properties of the embedded sulfur atoms and a central ketone functional group, suggests a high potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthetic strategies for accessing the this compound core, and explores its potential as a pharmacophore for the development of novel therapeutic agents. Drawing parallels with structurally related sulfur-containing heterocycles, this paper will delve into the prospective antimicrobial, anticancer, and enzyme inhibitory activities of these derivatives. Detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds are provided to empower researchers in their drug discovery endeavors.
Introduction: The Rationale for Investigating this compound Derivatives
The landscape of drug discovery is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Sulfur-containing heterocycles are a well-established and significant class of pharmacologically active compounds, present in a wide array of FDA-approved drugs.[1] The presence of sulfur atoms often imparts unique physicochemical properties, influencing factors such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles.
While significant research has focused on five- and six-membered sulfur-containing rings, seven-membered systems like the 1,4-dithiepane moiety remain a relatively untapped resource.[2][3] The this compound scaffold is of particular interest due to its distinctive structural features:
-
A Flexible Seven-Membered Ring: This larger ring system offers greater conformational diversity compared to smaller rings, potentially allowing for optimal binding to a wider range of biological targets.
-
Two Thioether Linkages: The sulfur atoms can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition.
-
A Central Ketone Group: This functional group provides a key site for chemical modification, allowing for the generation of diverse derivative libraries. The ketone can also participate in hydrogen bonding and other interactions within a biological target's binding pocket.
This guide will serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound derivatives. We will begin by examining the synthetic routes to this core structure, followed by a detailed exploration of its potential biological activities, drawing upon established knowledge of related compounds.
Synthesis of the this compound Scaffold and Its Derivatives
The efficient synthesis of the this compound core is a critical first step in the exploration of its biological potential. While literature specifically detailing the synthesis of a wide range of this compound derivatives is limited, established methods for the construction of related seven-membered dithia-heterocycles can be adapted.
A plausible and efficient synthetic strategy involves the reaction of a suitable dielectrophile with a dinucleophile. For instance, the cyclization of a bis(2-haloethyl) ether with a sulfide source in the presence of a base can yield the 1,4-dithiepane ring system. Subsequent oxidation of a methylene group adjacent to one of the sulfur atoms would then furnish the desired ketone functionality.
Another promising approach involves the ring-closing metathesis (RCM) of a diene precursor containing two thioether linkages. This powerful C-C bond-forming reaction has been widely used in the synthesis of various cyclic compounds and could offer a versatile route to substituted 1,4-dithiepan-6-ones.
General Synthetic Protocol (Hypothetical):
A potential synthetic route to the this compound core is outlined below. This protocol is based on established principles of organic synthesis for related heterocyclic systems.
Step 1: Synthesis of a Dithioether Precursor
-
To a solution of 1,3-dichloroacetone (1.0 eq) in a suitable solvent such as ethanol or DMF, add sodium sulfide (2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dithioether precursor.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to form the this compound Ring
-
Dissolve the purified dithioether precursor (1.0 eq) in a high-boiling point solvent such as toluene.
-
Add a catalytic amount of a suitable acid or base to promote intramolecular cyclization.
-
Heat the reaction mixture to reflux for 24-48 hours, with continuous monitoring by TLC.
-
After cooling to room temperature, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the resulting this compound by column chromatography.
Visualization of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities and Mechanistic Insights
While direct experimental evidence for the biological activities of this compound derivatives is not yet widely available in the public domain, the known pharmacological profiles of structurally similar sulfur-containing heterocycles provide a strong basis for predicting their potential therapeutic applications.
Antimicrobial Activity
Many sulfur-containing heterocyclic compounds exhibit potent antimicrobial properties. The presence of the thioether linkages in the this compound ring could contribute to antimicrobial effects through various mechanisms, including:
-
Disruption of Bacterial Cell Membranes: The lipophilic nature of the dithiepane ring may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Essential Enzymes: The sulfur atoms could interact with metal ions in the active sites of key bacterial enzymes, leading to their inhibition.
-
Generation of Reactive Oxygen Species (ROS): Under certain conditions, thioethers can be oxidized to sulfoxides and sulfones, a process that can generate ROS, which are toxic to bacterial cells.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This standard protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth to achieve a range of final concentrations.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity
Numerous heterocyclic compounds, including those containing sulfur, have demonstrated significant anticancer activity.[4] The potential anticancer mechanisms of this compound derivatives could involve:
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating key signaling pathways, such as the Bcl-2 family of proteins or the caspase cascade.
-
Cell Cycle Arrest: The derivatives might interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell proliferation.
-
Inhibition of Kinases: The heterocyclic scaffold could serve as a template for the design of inhibitors targeting protein kinases that are often dysregulated in cancer.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5][6]
Enzyme Inhibition
The unique structural features of this compound derivatives make them interesting candidates for the development of enzyme inhibitors.[7] For instance, the sulfur atoms could act as metal chelators, potentially inhibiting metalloenzymes. The ketone functionality could also participate in key interactions within an enzyme's active site. Potential enzyme targets could include:
-
Proteases: Involved in various physiological and pathological processes, including cancer and viral infections.
-
Kinases: Key regulators of cellular signaling pathways.
-
Histone Deacetylases (HDACs): A class of enzymes involved in epigenetic regulation and a validated target in cancer therapy.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, its substrate, and the test compound.
-
Assay Procedure: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the enzyme and the test compound at various concentrations. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction Progress: Monitor the rate of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki or IC50).[8][9]
Structure-Activity Relationship (SAR) and Future Directions
The exploration of the structure-activity relationship (SAR) is paramount in optimizing the biological activity of the this compound scaffold. A systematic medicinal chemistry campaign should be undertaken to synthesize and evaluate a library of derivatives with modifications at various positions of the dithiepane ring.
Visualization of SAR Exploration:
Caption: Key sites for structure-activity relationship studies.
Key areas for modification and investigation include:
-
Substitution on the Carbon Skeleton: Introducing various substituents at positions C2, C3, C5, and C7 of the dithiepane ring can modulate the lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing its biological activity.
-
Modification of the Ketone Group: The ketone at the C6 position can be converted to other functional groups, such as an oxime, hydrazone, or alcohol, to explore different binding interactions with target proteins.
-
Introduction of Fused Ring Systems: Fusing the this compound ring with other aromatic or heterocyclic rings could lead to the discovery of compounds with enhanced potency and selectivity.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening against a broad panel of biological targets. Promising lead compounds should then be subjected to further optimization and preclinical development.
Conclusion
The this compound scaffold represents a compelling starting point for the design and discovery of novel therapeutic agents. Its unique structural and electronic features suggest the potential for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This technical guide has provided a foundational framework for researchers to embark on the exploration of this promising class of compounds, from synthetic strategies to robust biological evaluation protocols. The systematic investigation of this compound derivatives holds the promise of yielding new and effective treatments for a variety of diseases.
References
- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]
- 5. Inhibition of human cytochrome P450 enzymes by 1,2-dithiole-3-thione, oltipraz and its derivatives, and sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-c...: Ingenta Connect [ingentaconnect.com]
- 9. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide to the Reactivity Profile of the Ketone Group in 1,4-Dithiepan-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dithiepan-6-one is a sulfur-containing heterocyclic ketone of interest in synthetic and medicinal chemistry. The presence of two sulfur atoms within the seven-membered ring significantly influences the reactivity of the central ketone group. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this compound and offers insights into its behavior in key chemical transformations, including reductions, olefination reactions, and additions of organometallic reagents. This document serves as a foundational resource for researchers exploring the synthetic utility of this intriguing heterocyclic scaffold.
Introduction: The Structural and Electronic Landscape of this compound
This compound is a seven-membered heterocyclic compound featuring a ketone functional group positioned between two sulfur atoms. The unique structural arrangement of this molecule imparts a distinct reactivity profile to the carbonyl group. The presence of the sulfur atoms influences the electrophilicity of the carbonyl carbon and the stereochemical outcome of nucleophilic attacks.
The sulfur atoms, being larger and more polarizable than carbon, can participate in transannular interactions, potentially affecting the ring's conformation and the accessibility of the ketone. Furthermore, the electron-withdrawing nature of the sulfur atoms is expected to enhance the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its carbocyclic analog, cycloheptanone.
Conformational Considerations
While a detailed experimental conformational analysis of this compound is not extensively documented in the literature, we can infer its likely conformational preferences from studies on related heterocycles, such as 1,4-dithiane. The seven-membered ring of this compound is flexible and can adopt several conformations, with the chair and boat forms being the most probable. The presence of the sp²-hybridized carbonyl carbon will likely favor a conformation that minimizes steric strain and allows for optimal orbital overlap. A computational study on the closely related 1,4-dithiane (a six-membered ring) has shown a preference for a chair conformation.[1] It is reasonable to hypothesize that this compound also adopts a pseudo-chair or twist-chair conformation to alleviate steric interactions.
Caption: Structure of this compound.
Synthesis of this compound
The synthesis of this compound can be conceptually approached through the cyclization of appropriate linear precursors. A plausible and efficient method involves the reaction of a dielectrophile, such as 1,3-dichloroacetone, with a dinucleophile, like 1,2-ethanedithiol, under basic conditions. This approach leverages the high nucleophilicity of the thiol groups to form the seven-membered ring.
General Synthetic Protocol
A generalized procedure for the synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of related sulfur heterocycles.[2]
Materials:
-
1,3-Dichloroacetone
-
1,2-Ethanedithiol
-
Sodium hydroxide or potassium carbonate
-
Methanol or ethanol
-
Diethyl ether or dichloromethane for extraction
Procedure:
-
Dissolve 1,2-ethanedithiol in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide in methanol to the flask to form the dithiolate salt.
-
To this solution, add a solution of 1,3-dichloroacetone in methanol dropwise over a period of 1-2 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Caption: Synthetic workflow for this compound.
Reactivity Profile of the Ketone Group
The ketone in this compound is the primary site of reactivity. Its behavior in various reactions is dictated by the electronic and steric environment created by the dithiepane ring.
Reduction of the Ketone
The reduction of the ketone to the corresponding secondary alcohol, 1,4-dithiepan-6-ol, can be achieved using a variety of reducing agents. The choice of reagent will influence the stereochemical outcome and functional group tolerance.
Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3][4] It is expected to efficiently reduce the ketone without affecting the thioether linkages.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the solution is neutral.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 1,4-dithiepan-6-ol.
-
Purify the product by column chromatography.
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NaBH₄ | Methanol | 0 to RT | >90 (expected) | [3][5] |
| LiAlH₄ | THF/Ether | 0 to RT | >95 (expected) | [4] |
Note: Yields are estimated based on similar reductions of cyclic ketones.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the ketone into an alkene.[6][7][8] This reaction involves the use of a phosphorus ylide. The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry of the resulting alkene.
Experimental Protocol: Wittig Olefination
-
Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO.
-
To the solution of the ylide, add a solution of this compound in the same solvent at an appropriate temperature (often 0°C to room temperature).
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Caption: Workflow for the Wittig reaction.
Reaction with Organometallic Reagents
The addition of organometallic reagents, such as Grignard reagents and organolithiums, to the ketone group of this compound is a fundamental carbon-carbon bond-forming reaction that yields tertiary alcohols.[9][10]
Experimental Protocol: Grignard Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings.
-
Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the solution to 0°C.
-
Slowly add a solution of this compound in the same anhydrous solvent.
-
After the addition, allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the tertiary alcohol by column chromatography.
| Reagent Type | Expected Product | Key Considerations | Reference |
| Grignard (RMgX) | Tertiary Alcohol | Requires anhydrous conditions. | [9][10] |
| Organolithium (RLi) | Tertiary Alcohol | Highly reactive; requires low temperatures. | [11] |
| Organocuprate (R₂CuLi) | Tertiary Alcohol | Generally less reactive with ketones than Grignards. | [12] |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methylene protons adjacent to the sulfur atoms and those alpha to the carbonyl group. The chemical shifts and coupling patterns will provide valuable information about the ring's conformation.
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic downfield signal for the carbonyl carbon (typically in the range of 200-220 ppm). Signals for the methylene carbons will appear in the aliphatic region.[13][14]
-
IR Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ will be indicative of the C=O stretching vibration of the ketone.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound and its derivatives. Fragmentation patterns can provide further structural information.
Conclusion
This compound presents a versatile scaffold for organic synthesis. The ketone group is the focal point of its reactivity, readily undergoing reductions, olefinations, and additions of organometallic reagents. The presence of the two sulfur atoms in the seven-membered ring modulates the electronic and steric properties of the carbonyl group, influencing reaction outcomes. This guide provides a foundational understanding of the reactivity of this compound and offers practical protocols for its key transformations, thereby enabling its further exploration in the development of novel molecules with potential applications in materials science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Complete 1H and 13C NMR spectral assignment of symmetric and asymmetric bis-spiropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1,4-Dithiepan-6-one from Acyclic Precursors
Abstract
This application note provides a comprehensive guide for the synthesis of 1,4-dithiepan-6-one, a valuable seven-membered heterocyclic ketone. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to its presence in bioactive molecules and its utility as a versatile synthetic intermediate. The protocol herein details a robust and scalable method for the synthesis of the target compound from acyclic precursors—specifically, the base-mediated cyclocondensation of ethane-1,2-dithiol and 1,3-dibromoacetone. We emphasize the critical role of the high-dilution principle to favor intramolecular cyclization over competing polymerization. This document offers a detailed experimental protocol, safety considerations, characterization data, and troubleshooting advice to ensure reproducible and efficient synthesis.
Introduction and Scientific Rationale
Seven-membered heterocyclic systems are prevalent structural motifs in a variety of pharmacologically active compounds, including the tricyclic antidepressant Dothiepin.[1] The this compound core, in particular, offers a unique combination of a flexible seven-membered ring, two thioether linkages, and a central ketone functionality, making it an attractive building block for the synthesis of more complex molecules.
The synthesis of medium-sized rings (7-12 members) is a well-known challenge in organic chemistry. The primary obstacle is the unfavorable entropic and enthalpic factors that promote intermolecular side reactions, such as polymerization, over the desired intramolecular cyclization. The strategic approach detailed in this note directly addresses this challenge through the application of the high-dilution principle .[2] This principle dictates that by maintaining a very low concentration of the reactive precursors, the probability of two different molecules reacting with each other (intermolecular reaction) is significantly reduced, thereby favoring the reaction of the two ends of the same molecule (intramolecular cyclization).[2] This is practically achieved by the slow, simultaneous addition of the precursor solutions into a large volume of solvent, often facilitated by syringe pumps.
The chosen synthetic route involves a double nucleophilic substitution reaction between a bis-nucleophile, ethane-1,2-dithiol [3][4], and a bis-electrophile, 1,3-dibromoacetone . A non-nucleophilic base is used to deprotonate the thiols in situ, generating the more potent dithiolate nucleophile, which then attacks the electrophilic carbon centers of 1,3-dibromoacetone to form the seven-membered ring.
Synthetic Workflow Overview
The overall process involves the slow addition of the two acyclic precursors into a large volume of a solvent containing a base. This ensures that the concentration of the reactive intermediates remains extremely low, thus promoting the desired intramolecular cyclization.
Caption: High-dilution workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and a thorough purification and characterization process to confirm the identity and purity of the final product.
3.1. Materials and Reagents
| Reagent | CAS No. | M.W. | Purity | Supplier | Notes |
| Ethane-1,2-dithiol | 540-63-6 | 94.20 | ≥98% | Sigma-Aldrich | Pungent odor. Handle in fume hood. |
| 1,3-Dibromoacetone | 816-39-7 | 215.87 | ≥95% | Thermo Fisher | Lachrymator. Handle with extreme care. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | J.T. Baker | Anhydrous, finely powdered. |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Anhydrous | Acros Organics | Dry over molecular sieves if necessary. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | 110-54-3 | - | ACS Grade | Fisher Scientific | For chromatography. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | EMD Millipore | For drying organic layers. |
| Silica Gel | 63231-67-4 | - | 230-400 mesh | Sorbent Tech. | For column chromatography. |
3.2. Equipment
-
Three-neck round-bottom flask (3 L)
-
Two gas-tight syringes (50 mL)
-
Two syringe pumps
-
Overhead mechanical stirrer
-
Reflux condenser with a nitrogen/argon inlet
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Procedure
CAUTION: This reaction must be performed in a well-ventilated fume hood at all times. 1,3-Dibromoacetone is a potent lachrymator and skin irritant. Ethane-1,2-dithiol has an extremely unpleasant and persistent odor.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
Assemble the 3 L three-neck flask with the overhead stirrer, reflux condenser (with N₂ inlet), and two septa for the syringe needles.
-
Add finely powdered anhydrous potassium carbonate (13.8 g, 100 mmol, 2.2 eq.) and 2 L of anhydrous acetonitrile to the flask.
-
Begin vigorous stirring to create a fine suspension of the base.
-
-
Preparation of Precursor Solutions:
-
Solution A: In a 100 mL flask, dissolve ethane-1,2-dithiol (4.24 g, 45 mmol, 1.0 eq.) in 50 mL of anhydrous acetonitrile. Load this solution into a 50 mL gas-tight syringe.
-
Solution B: In a separate 100 mL flask, dissolve 1,3-dibromoacetone (9.71 g, 45 mmol, 1.0 eq.) in 50 mL of anhydrous acetonitrile. Load this solution into the second 50 mL gas-tight syringe.
-
-
High-Dilution Addition:
-
Place both syringes on the syringe pumps. Pierce the septa on the reaction flask with the needles, ensuring the tips are submerged in the solvent.
-
Set the syringe pumps to add both Solution A and Solution B simultaneously to the stirred potassium carbonate suspension over a period of 10 hours (addition rate = 5 mL/hour).
-
Once the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes), visualizing with a UV lamp and/or potassium permanganate stain. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (300 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil or solid.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.
-
The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[5]
-
Results and Data Summary
The described protocol typically affords the desired product with good purity after chromatographic separation.
| Parameter | Value |
| Scale | 45 mmol |
| Reaction Time | 22 hours (10h addition + 12h stir) |
| Solvent Volume | 2.1 L |
| Typical Yield | 55-65% |
| Appearance | White to off-white solid |
| Expected ¹H NMR (CDCl₃, 400 MHz) | δ ~3.6-3.8 (s, 4H, 2 x -S-CH₂ -C=O), δ ~3.0-3.2 (s, 4H, 2 x -S-CH₂ -CH₂ -S-) |
| Expected ¹³C NMR (CDCl₃, 100 MHz) | δ ~205 (C=O), δ ~50 (-S-C H₂-C=O), δ ~35 (-S-C H₂-C H₂-S-) |
| Expected MS (EI) | m/z 148 (M⁺) |
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient stirring. - Addition rate too fast, favoring polymerization. - Impure or wet reagents/solvent. | - Use an overhead mechanical stirrer for efficient mixing of the suspension. - Ensure the syringe pumps are calibrated for a slow, 10-hour addition. - Use anhydrous solvents and high-purity starting materials. |
| Polymer Formation | - Concentration of reactants too high. | - Increase the total solvent volume to further enhance dilution. - Double-check the addition rate to ensure it is sufficiently slow. |
| Incomplete Reaction | - Inactive base. | - Use freshly opened or properly stored anhydrous potassium carbonate. Ensure it is finely powdered to maximize surface area. |
Conclusion
This application note details a reliable and reproducible method for the synthesis of this compound from acyclic precursors. By leveraging the high-dilution principle, this protocol successfully mitigates the common problem of polymerization in medium-ring synthesis, providing researchers with a practical route to this valuable heterocyclic scaffold. The provided step-by-step instructions, characterization data, and troubleshooting guide are intended to enable scientists in drug discovery and organic synthesis to confidently prepare this compound for their research endeavors.
References
Catalytic Pathways to 1,4-Dithiepan-6-one: A Detailed Guide for Researchers
Introduction: The Significance of the 1,4-Dithiepan-6-one Scaffold
The this compound core, a seven-membered heterocyclic ketone containing two sulfur atoms, represents a valuable scaffold in medicinal chemistry and drug discovery. Its unique conformational flexibility and the presence of multiple heteroatoms make it an attractive building block for the synthesis of novel therapeutic agents. The sulfur atoms can engage in various non-covalent interactions with biological targets, while the ketone functionality provides a handle for further chemical modifications. This application note provides a comprehensive overview of modern catalytic methods for the synthesis of this compound, offering detailed protocols and insights into the underlying chemical principles for researchers in the pharmaceutical and life sciences sectors.
Strategic Approaches to the this compound Core
The synthesis of medium-sized rings, such as the seven-membered dithiepane system, presents unique challenges due to unfavorable entropic and enthalpic factors. However, recent advances in catalysis have opened up efficient pathways to these complex structures. The primary strategy for constructing the this compound backbone involves the intramolecular cyclization of a suitable acyclic precursor. This guide will focus on two principal catalytic approaches:
-
Base-Catalyzed Intramolecular Dieckmann-Type Condensation: A classic yet powerful method for forming cyclic β-keto esters, which can be readily converted to the target ketone.
-
Transition Metal-Catalyzed Intramolecular Cyclization: Leveraging the unique reactivity of transition metals to facilitate ring closure under mild conditions.
The following sections will delve into the specifics of each approach, providing both the theoretical framework and practical, step-by-step protocols.
Method 1: Base-Catalyzed Intramolecular Dieckmann-Type Condensation
The Dieckmann condensation is a robust and well-established method for the synthesis of cyclic ketones.[1][2] In the context of this compound synthesis, this involves the intramolecular cyclization of a diester precursor, typically dimethyl 3,3'-thiobis(propanoate).
Causality Behind Experimental Choices
The choice of a strong, non-nucleophilic base is critical to promote the deprotonation at the α-carbon of the ester, initiating the cyclization cascade. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed for this purpose. The reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (THF) or toluene, to prevent quenching of the base and the reactive enolate intermediate. High-dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular polymerization.
Experimental Workflow and Visualization
The overall workflow for the Dieckmann-type condensation approach is depicted below:
Figure 1: Workflow for this compound synthesis via Dieckmann condensation.
Detailed Experimental Protocol: Synthesis of this compound via Dieckmann Condensation
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry of sodium hydride.
-
Substrate Addition: Dissolve dimethyl 3,3'-thiobis(propanoate) (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred sodium hydride suspension over a period of 4-6 hours to maintain high-dilution conditions.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.
-
Acidification and Decarboxylation: Add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2). Heat the mixture to reflux for 4-6 hours to effect decarboxylation of the intermediate β-keto ester.
-
Workup: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Data Summary Table:
| Step | Reactants | Catalyst/Reagent | Product | Typical Yield |
| 1 | Dimethyl 3,3'-thiobis(propanoate) | Sodium Hydride | Methyl 6-oxo-1,4-dithiepane-5-carboxylate | 70-80% |
| 2 | Methyl 6-oxo-1,4-dithiepane-5-carboxylate | HCl, Heat | This compound | 85-95% |
Method 2: Transition Metal-Catalyzed Intramolecular Cyclization
Transition metal catalysis offers a powerful alternative for the construction of complex cyclic systems under milder reaction conditions.[5][6][7] For the synthesis of this compound, a plausible approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor, such as an activated di-thioester.
Catalytic Principles and Mechanistic Insights
Palladium, rhodium, and copper catalysts are well-known to promote intramolecular C-C and C-heteroatom bond formations.[8][9] In the context of this compound synthesis, a hypothetical palladium-catalyzed intramolecular α-arylation of a ketone derived from a dithioether precursor could be envisioned. The catalytic cycle would likely involve oxidative addition of the palladium(0) catalyst to an aryl halide, followed by enolate formation, and subsequent reductive elimination to form the C-C bond and close the seven-membered ring.
Illustrative Reaction Pathway
Figure 2: Conceptual workflow for transition metal-catalyzed synthesis of this compound.
Exemplary Protocol: Conceptual Transition Metal-Catalyzed Cyclization
Materials:
-
Acyclic dithioester precursor (e.g., S,S'-bis(2-acetyl) dithioether)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the acyclic dithioester precursor (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), and the base (2.0 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
The catalytic synthesis of this compound offers exciting opportunities for the development of novel chemical entities with potential therapeutic applications. The base-catalyzed Dieckmann-type condensation provides a reliable and scalable route, while the exploration of transition metal-catalyzed methods holds promise for milder and more versatile synthetic strategies. Further research in this area could focus on the development of enantioselective catalytic systems to access chiral this compound derivatives, which would be of significant interest for structure-activity relationship studies in drug discovery.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dimethyl 3,3'-thiodipropanoate CAS#: 4131-74-2 [m.chemicalbook.com]
- 4. Propanoic acid, 3,3'-thiobis-, didodecyl ester [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 1,4-Dithiepan-6-one via Ring-Closing Metathesis
Introduction: The Significance of 1,4-Dithiepan-6-one and the Strategic Advantage of Ring-Closing Metathesis
The this compound scaffold is a seven-membered heterocyclic ketone containing two sulfur atoms. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. The conformational flexibility of the seven-membered ring, combined with the presence of the sulfur atoms and a central ketone, provides a unique three-dimensional structure for interaction with biological targets.
Traditionally, the synthesis of medium-sized rings, such as dithiepanes, has been a considerable challenge in organic chemistry, often requiring high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, and frequently resulting in low yields. Ring-closing metathesis (RCM) has emerged as a powerful and strategic tool to overcome these hurdles.[1][2] RCM, a Nobel Prize-winning reaction, utilizes ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, to intramolecularly couple two terminal alkene functionalities, forming a cyclic olefin and releasing ethylene gas as the only byproduct.[3] This reaction is highly valued for its functional group tolerance, operational simplicity, and its ability to efficiently form rings of various sizes.[1]
However, the application of RCM to sulfur-containing substrates is not without its challenges. The sulfur atoms, particularly in thioethers, can act as Lewis bases and coordinate to the ruthenium center of the catalyst, leading to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning. This necessitates the careful selection of a robust catalyst system. Second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit enhanced stability and activity, making them more tolerant to Lewis-basic functional groups like thioethers compared to their first-generation counterparts.
This application note provides a comprehensive guide to the synthesis of this compound, detailing a reliable two-step process: the synthesis of the acyclic diene precursor, 1,5-bis(allylthio)pentan-3-one, followed by its intramolecular cyclization via RCM using a second-generation Grubbs catalyst.
Synthetic Workflow Overview
The overall synthetic strategy is a two-stage process. The first stage involves the synthesis of the acyclic diene precursor, and the second stage is the catalytic ring-closing metathesis to form the desired seven-membered heterocycle.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of the Acyclic Diene Precursor: 1,5-Bis(allylthio)pentan-3-one
This protocol describes the double S-alkylation of 1,3-dichloroacetone with allyl mercaptan. The reaction is a nucleophilic substitution where the thiolate, generated in situ, displaces the chloride ions.
Materials:
-
1,3-Dichloroacetone
-
Allyl mercaptan
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Allyl bromide (can be used as an alternative alkylating agent)
Protocol 1: Synthesis of 1,5-Bis(allylthio)pentan-3-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve sodium hydroxide (2.1 equivalents) in methanol at 0 °C (ice bath).
-
Thiolate Formation: To the cooled solution, add allyl mercaptan (2.2 equivalents) dropwise. Stir the mixture for 20 minutes at 0 °C to ensure the complete formation of the sodium allylthiolate.
-
Alkylation: Prepare a solution of 1,3-dichloroacetone (1.0 equivalent) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1,5-bis(allylthio)pentan-3-one by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure acyclic diene precursor.
Part 2: Ring-Closing Metathesis for this compound Synthesis
This protocol details the intramolecular cyclization of 1,5-bis(allylthio)pentan-3-one using a second-generation Grubbs catalyst. The choice of a second-generation catalyst is crucial for its enhanced stability and tolerance towards the sulfur atoms in the substrate.
Materials:
-
1,5-Bis(allylthio)pentan-3-one (from Part 1)
-
Grubbs Catalyst®, 2nd Generation
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
Protocol 2: Ring-Closing Metathesis
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 1,5-bis(allylthio)pentan-3-one precursor (1.0 equivalent) in anhydrous, degassed dichloromethane to make a 0.01 M solution.
-
Catalyst Addition: To this solution, add the second-generation Grubbs catalyst (2-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 40 °C) and stir for 4-12 hours. The reaction is driven to completion by the removal of the volatile ethylene byproduct. A gentle stream of argon can be passed through the reaction mixture to facilitate this.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation: Reaction Parameters
The following table summarizes the typical reaction parameters for the synthesis of this compound. Note that the values for the RCM step are based on analogous syntheses of sulfur-containing heterocycles and may require optimization.
| Parameter | Precursor Synthesis (S-Alkylation) | Ring-Closing Metathesis (RCM) |
| Key Reagents | 1,3-Dichloroacetone, Allyl mercaptan, NaOH | 1,5-Bis(allylthio)pentan-3-one, Grubbs II Catalyst |
| Solvent | Methanol | Dichloromethane (degassed) |
| Temperature | 0 °C to Room Temperature | 40 °C (Reflux) |
| Concentration | ~1 M | 0.01 M |
| Reaction Time | 12-16 hours | 4-12 hours |
| Catalyst Loading | N/A | 2-5 mol% |
| Typical Yield | 60-80% | 50-70% |
Discussion and Mechanistic Insights
The success of the S-alkylation reaction relies on the efficient generation of the thiolate nucleophile from allyl mercaptan using a strong base like sodium hydroxide. The subsequent double substitution on 1,3-dichloroacetone proceeds via an SN2 mechanism.
The core of this synthetic strategy is the RCM reaction. The mechanism, as elucidated by Chauvin, Grubbs, and Schrock, involves a series of cycloaddition and cycloreversion steps.
Caption: Simplified catalytic cycle for the RCM reaction.
The use of a second-generation Grubbs catalyst is critical. The NHC ligand on this catalyst is a strong sigma-donor and forms a more stable bond with the ruthenium center compared to the phosphine ligands of the first-generation catalysts. This increased stability makes the catalyst less susceptible to deactivation by the sulfur atoms of the substrate. The reaction is typically performed at elevated temperatures to ensure efficient catalytic turnover and is driven to completion by the irreversible loss of ethylene gas.
Conclusion
This application note details a robust and efficient two-step synthesis of this compound utilizing a key ring-closing metathesis reaction. The provided protocols are designed to be reproducible and scalable for researchers in academic and industrial settings. The strategic use of a second-generation Grubbs catalyst effectively overcomes the challenge of potential catalyst poisoning by the sulfur-containing substrate, highlighting the power of modern catalytic methods in accessing complex heterocyclic scaffolds.
References
The Versatile Building Block: Application Notes and Protocols for 1,4-Dithiepan-6-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Seven-Membered Heterocycle
In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. While five- and six-membered heterocyclic systems have been extensively explored and utilized, their seven-membered counterparts, particularly those incorporating multiple heteroatoms, offer unique conformational and electronic properties that are increasingly being recognized for their value in medicinal chemistry and materials science. Among these, 1,4-dithiepan-6-one, a seven-membered ring containing two sulfur atoms and a ketone functionality, presents itself as a versatile and under-explored scaffold.
This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of its reactivity, offering practical insights and detailed protocols to empower researchers in harnessing the full potential of this intriguing building block. The inherent functionalities of this compound—a reactive ketone and a flexible dithiepane ring—open avenues for a diverse array of chemical transformations, making it a valuable precursor for the synthesis of novel heterocyclic systems, spirocyclic compounds, and other intricate molecular frameworks.
Synthesis of this compound: A Practical and Scalable Approach
The accessibility of a building block is a critical factor in its widespread adoption. A reliable and scalable synthesis of this compound can be achieved through the cyclization of readily available starting materials: 1,3-propanedithiol and 1,3-dichloroacetone. This method, based on a double nucleophilic substitution, provides a straightforward entry into the seven-membered ring system.
Diagram of the Synthetic Pathway
Application Notes & Protocols: Strategic Derivatization of the 1,4-Dithiepan-6-one Carbonyl Group for Advanced Drug Discovery
Introduction: The Versatility of the 1,4-Dithiepane Scaffold
The 1,4-dithiepan-6-one scaffold, a seven-membered heterocyclic ketone containing two sulfur atoms, represents a valuable starting point for the synthesis of novel chemical entities. Heterocyclic compounds are foundational to medicinal chemistry, with scaffolds like dihydropyridines and diazepines forming the core of numerous approved drugs.[1][2][3] Derivatives of sulfur-containing heterocycles, in particular, are explored for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[4][5]
The carbonyl group at the 6-position of this compound is a prime target for chemical modification. Its reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures, including spirocycles.[6][7] Strategic derivatization of this ketone enables a systematic exploration of the surrounding chemical space, which is a cornerstone of modern drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth analysis and detailed, field-proven protocols for three fundamental carbonyl derivatization strategies: Wittig Olefination , Reductive Amination , and Grignard Nucleophilic Addition . Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.
Core Derivatization Strategies: A Comparative Overview
The choice of derivatization strategy is dictated by the desired final product class. Each of the following methods transforms the carbonyl group into a distinct functional moiety, opening different avenues for subsequent molecular elaboration.
| Strategy | Reaction Type | Key Reagents | Product Class | Key Experimental Considerations |
| Wittig Reaction | Olefination | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene (Exomethylene) | In-situ ylide generation requires a strong, non-nucleophilic base and anhydrous conditions.[8] |
| Reductive Amination | Imine Formation & Reduction | Primary/Secondary Amine, Mild Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | One-pot reaction; requires slightly acidic conditions to promote imine formation without degrading the reducing agent.[9][10] |
| Grignard Reaction | Nucleophilic Addition | Organomagnesium Halide (e.g., MeMgBr, PhMgBr) | Tertiary Alcohol | Strictly anhydrous (moisture-free) conditions are critical as Grignard reagents are potent bases.[11] |
Protocol 1: Wittig Reaction for Exomethylene Synthesis
The Wittig reaction is a powerful and reliable method for converting ketones into alkenes.[12] It proceeds through the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force of the reaction.[13] This protocol details the synthesis of 6-methylene-1,4-dithiepane.
Causality Behind Experimental Choices
-
Phosphonium Salt Preparation: Methyltriphenylphosphonium bromide is a stable salt that serves as the precursor to the reactive ylide.
-
Ylide Generation: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the phosphonium salt. Using it in an anhydrous solvent like THF prevents quenching. The ylide is generated in situ as it is reactive.[8]
-
Reaction with Ketone: The nucleophilic ylide attacks the electrophilic carbonyl carbon of this compound to initiate the reaction. The reaction is typically run at low to ambient temperatures to control reactivity.
Experimental Workflow: Wittig Olefination
Caption: Workflow for the Wittig olefination of this compound.
Step-by-Step Methodology
-
Ylide Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous tetrahydrofuran (THF) to create a suspension. Cool the flask to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide will be observed.
-
Reaction: Cool the ylide solution back to 0°C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-methylene-1,4-dithiepane.
Protocol 2: Reductive Amination for Amine Synthesis
Reductive amination is arguably the most important and widely used method for synthesizing amines.[9] The reaction proceeds by converting a ketone into an amine via an intermediate imine, which is then reduced in the same pot.[9][14] This approach avoids the over-alkylation problems often associated with direct alkylation of amines.[10]
Causality Behind Experimental Choices
-
Reagents: A primary amine (e.g., benzylamine) is used to form a secondary amine product. A secondary amine (e.g., morpholine) would yield a tertiary amine.
-
Catalyst: Acetic acid is added in catalytic amounts to protonate the carbonyl oxygen, making it more electrophilic, and to facilitate the dehydration of the hemiaminal intermediate to the imine.[9]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is mild enough that it will not reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate.[10] This selectivity is crucial for the success of the one-pot reaction.
Experimental Workflow: Reductive Amination
Caption: One-pot workflow for reductive amination of this compound.
Step-by-Step Methodology
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq).
-
Add 1,2-dichloroethane (DCE) as the solvent, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amine derivative.
Protocol 3: Grignard Reaction for Tertiary Alcohol Synthesis
The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group.[11][15] This reaction converts the ketone into a tertiary alcohol, introducing a new alkyl or aryl substituent.[16] The absolute requirement for anhydrous conditions cannot be overstated, as any protic source (like water) will instantly quench the Grignard reagent.[11]
Causality Behind Experimental Choices
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with even trace amounts of water. All glassware must be flame- or oven-dried, and anhydrous solvents must be used. The reaction is run under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.[11]
-
Solvent: Anhydrous diethyl ether or THF are the solvents of choice. They are inert to the Grignard reagent and help to solvate the magnesium species, which is crucial for its reactivity.
-
Addition Temperature: The Grignard reagent is added slowly at 0°C to control the exothermic reaction and prevent side reactions.
-
Work-up: A saturated aqueous solution of ammonium chloride (NH₄Cl) is used for quenching. It is a weak acid that effectively protonates the intermediate magnesium alkoxide to form the alcohol without causing potential acid-catalyzed side reactions (like elimination) that a strong acid might induce.
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard addition to this compound.
Step-by-Step Methodology
-
Setup: Place this compound (1.0 eq) in a flame-dried, three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve the ketone in anhydrous THF and cool the solution to 0°C using an ice bath.
-
Addition: Charge the dropping funnel with the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq in THF). Add the Grignard solution dropwise to the stirred ketone solution over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Once the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Work-up: Cool the reaction back to 0°C and quench by the very slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the desired tertiary alcohol.
Conclusion and Future Directions
The derivatization of the carbonyl group of this compound provides robust and versatile entry points to three distinct and valuable classes of compounds: alkenes, amines, and tertiary alcohols. These protocols offer reliable methods for generating libraries of analogs for structure-activity relationship (SAR) studies. The resulting derivatives can serve as advanced intermediates for more complex structures, such as in the synthesis of novel spirocyclic systems, which are of significant interest in contemporary drug design.[17] The successful application of these fundamental reactions empowers researchers to fully exploit the synthetic potential of the 1,4-dithiepane scaffold.
References
- 1. 1,4-dihydropyridine derivatives: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based drug design of 1,3,6-trisubstituted 1,4-diazepan-7-ones as selective human kallikrein 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and significance of 1,4-dihydropyridine drug analogs. [wisdomlib.org]
- 6. Synthesis and pharmacological screening of certain spiro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Grignard reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. adichemistry.com [adichemistry.com]
- 17. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]
Selective Reduction of 1,4-Dithiepan-6-one to 1,4-Dithiepan-6-ol: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive protocol for the chemical reduction of the cyclic thioether ketone, 1,4-dithiepan-6-one, to its corresponding secondary alcohol, 1,4-dithiepan-6-ol. The 1,4-dithiepane scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery.[1][2] The successful synthesis of its alcohol derivative provides a key building block for further functionalization. This document details a robust and high-yield methodology centered on the use of sodium borohydride (NaBH₄), a mild and chemoselective reducing agent. We will explore the mechanistic rationale for reagent selection, provide a detailed step-by-step experimental protocol, outline methods for product purification and characterization, and discuss critical process parameters for ensuring reproducibility and safety.
Introduction and Scientific Context
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the thioether linkages in this compound, the choice of reducing agent is critical to avoid undesired side reactions. The resulting product, 1,4-dithiepan-6-ol, serves as a versatile synthetic intermediate. The hydroxyl group can be further derivatized or used as a handle to construct more complex molecules, making it a valuable component in the synthesis of novel therapeutic agents.[3][4]
This application note focuses on a protocol utilizing sodium borohydride (NaBH₄). This reagent is renowned for its mild reducing properties, which allow for the selective conversion of aldehydes and ketones to alcohols in the presence of less reactive functional groups like esters, amides, and, importantly, thioethers.[5][6] Harsher reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially lead to the cleavage of the carbon-sulfur bonds within the dithiepane ring. While catalytic hydrogenation is another common reduction method for ketones, it often requires specialized sulfur-tolerant catalysts and high pressures, as sulfur compounds can poison standard catalysts like palladium or platinum.[7][8][9] Therefore, the NaBH₄-mediated pathway represents an accessible, efficient, and highly selective strategy for this specific transformation.
Chemical Principles and Mechanism
The reduction of a ketone by sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[10] The process can be conceptually broken down into two primary stages:
-
Nucleophilic Attack by Hydride: The borohydride anion, [BH₄]⁻, serves as a source of hydride ions (H⁻). The carbonyl carbon of this compound is electrophilic due to the electronegativity of the oxygen atom. The hydride ion attacks this electrophilic carbon, breaking the C=O pi bond and forming a new carbon-hydrogen bond. This results in the formation of a tetracoordinate boron-alkoxide intermediate.[11][12]
-
Protonation/Workup: In the second step, a protic solvent (like methanol or ethanol used in the reaction) or an acid added during the workup protonates the negatively charged oxygen atom of the alkoxide intermediate.[10][12] This step neutralizes the intermediate and yields the final alcohol product, 1,4-dithiepan-6-ol.
The overall reaction involves the net addition of two hydrogen atoms across the carbonyl double bond.[10]
Caption: General reaction scheme for the reduction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale of approximately 1-5 mmol. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a cool, dry place. |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | Handle with care; moisture-sensitive. |
| Methanol (MeOH), Anhydrous | ACS Grade | Commercially Available | Serves as the reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aq. solution | Prepare from conc. HCl | For quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepare in-house | For neutralization wash. |
| Saturated Sodium Chloride (Brine) | ACS Grade | Prepare in-house | For final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate / Hexanes | HPLC Grade | Commercially Available | For chromatography elution. |
Step-by-Step Procedure
Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 500 mg, 3.37 mmol).
-
Dissolve the starting material in anhydrous methanol (15 mL). Stir the solution at room temperature until all the solid has dissolved.
-
Place the flask in an ice-water bath and cool the solution to 0 °C.
Reagent Addition 4. Slowly and portion-wise, add sodium borohydride (e.g., 191 mg, 5.06 mmol, 1.5 equivalents) to the stirred solution over 10-15 minutes.
- Causality Note: Adding NaBH₄ slowly is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution, which can cause foaming. Cooling to 0 °C further moderates the reaction rate.[5]
Reaction Monitoring 5. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. 6. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Mobile Phase: 30% Ethyl Acetate in Hexanes.
- Visualization: Potassium permanganate stain.
- The reaction is complete when the starting ketone spot has been fully consumed (typically 1-2 hours).
Work-up and Extraction 7. Once the reaction is complete, cool the flask back to 0 °C in an ice bath. 8. Slowly and carefully quench the reaction by adding 1 M HCl (10 mL) dropwise to neutralize excess NaBH₄ and protonate the alkoxide. Vigorous gas evolution (H₂) will be observed. Continue adding acid until the solution is slightly acidic (pH ~5-6). 9. Remove the methanol under reduced pressure using a rotary evaporator. 10. To the remaining aqueous residue, add deionized water (15 mL) and extract the product with dichloromethane (3 x 20 mL). 11. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification 13. Purify the crude oil/solid by flash column chromatography on silica gel. 14. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) to isolate the pure 1,4-dithiepan-6-ol. 15. Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield a pure white solid or colorless oil. 16. Determine the final mass and calculate the percentage yield.
Caption: Experimental workflow for the synthesis of 1,4-dithiepan-6-ol.
Characterization of the Final Product
The identity and purity of the synthesized 1,4-dithiepan-6-ol should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for confirming the conversion. Key diagnostic signals include:
-
The disappearance of the diastereotopic protons alpha to the ketone in the starting material.
-
The appearance of a new multiplet corresponding to the proton on the alcohol-bearing carbon (C-H-OH), typically in the 3.5-4.5 ppm range.
-
The appearance of a broad singlet or doublet for the hydroxyl proton (-OH), which is exchangeable with D₂O. Its chemical shift is concentration and solvent-dependent.
-
Signals for the protons on the carbons adjacent to the sulfur atoms will remain, though their chemical shifts may be slightly altered.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides definitive evidence of the reduction.
-
The most significant change is the disappearance of the ketone carbonyl signal, which typically appears far downfield (~200-210 ppm).
-
A new signal for the alcohol-bearing carbon (C-OH) will appear in the aliphatic region, typically between 60-75 ppm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The broad O-H stretch (around 3200-3600 cm⁻¹) will be present, and the sharp C=O stretch from the ketone (around 1710 cm⁻¹) will be absent.
Expected Results and Troubleshooting
| Parameter | Typical Value | Notes |
| Reaction Time | 1-2 hours | Monitor by TLC to confirm completion. |
| Yield | 85-95% | Yield is dependent on efficient extraction and purification. |
| Purity | >98% | As determined by NMR. |
| Appearance | White solid / Colorless oil |
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material after 2 hours, an additional portion of NaBH₄ (0.2-0.3 equivalents) can be added. Ensure the starting material and solvent are of good quality.
-
Low Yield: Inefficient extraction is a common cause. Ensure the aqueous layer is thoroughly extracted with dichloromethane. Product loss during chromatography can also occur; careful fraction collection is key.
-
Product Decomposition: While unlikely with NaBH₄, overly acidic or harsh workup conditions could potentially affect the thioether. Ensure the quenching step is performed at 0 °C and that pH does not drop excessively.
Safety Precautions
-
Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Methanol and dichloromethane are toxic and volatile. Handle exclusively in a fume hood.
-
Quenching: The quenching of excess NaBH₄ with acid is highly exothermic and releases hydrogen gas. Perform this step slowly, with adequate cooling, and behind a safety screen if working on a larger scale.
Conclusion
The reduction of this compound to 1,4-dithiepan-6-ol is effectively achieved using sodium borohydride in methanol. This protocol offers high selectivity, excellent yields, and operational simplicity, making it a reliable method for researchers in organic synthesis and drug development. The procedure is robust and employs standard laboratory techniques for reaction, work-up, and purification, providing a dependable route to this valuable heterocyclic building block.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
Application Note: Synthesis of 6-Methylene-1,4-dithiepane via Wittig Olefination of 1,4-Dithiepan-6-one
For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.
Abstract
This document provides a comprehensive guide to the Wittig olefination of 1,4-Dithiepan-6-one, a crucial transformation for accessing the exocyclic methylene derivative, 6-Methylene-1,4-dithiepane. This protocol details the in situ generation of methylenetriphenylphosphorane (a Wittig reagent) and its subsequent reaction with the sulfur-containing cyclic ketone. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into reaction monitoring, purification, and troubleshooting. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] Its power lies in the unambiguous placement of the carbon-carbon double bond, a significant advantage over traditional elimination reactions that often yield mixtures of regioisomers.[3][4] The reaction of an aldehyde or ketone with a phosphorus ylide, known as a Wittig reagent, proceeds through a concerted mechanism to form an alkene and a phosphine oxide, the latter being the thermodynamic driving force for the reaction.[5][6]
This application note focuses on the application of the Wittig reaction to this compound, a sulfur-containing heterocyclic ketone. The resulting product, 6-Methylene-1,4-dithiepane, is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. The presence of the sulfur atoms in the ring can influence the reactivity of the carbonyl group and requires careful consideration of reaction conditions.
Reaction Mechanism: A Concerted Pathway to Alkenes
The Wittig reaction between this compound and methylenetriphenylphosphorane proceeds through a well-established mechanistic pathway. The process begins with the nucleophilic attack of the ylide's carbon on the electrophilic carbonyl carbon of the ketone. This is followed by a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[1][2] This intermediate rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene and the highly stable triphenylphosphine oxide.
Diagram 1: Wittig Reaction Mechanism
Caption: The Wittig reaction pathway from ylide generation to alkene formation.
Experimental Protocol: Synthesis of 6-Methylene-1,4-dithiepane
This protocol details the in situ generation of methylenetriphenylphosphorane followed by its reaction with this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Quantity | Equivalents |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | - | 4.29 g | 1.2 |
| n-Butyllithium in hexanes | C₄H₉Li | 64.06 | 2.5 | 4.8 mL | 1.2 |
| This compound | C₅H₈OS₂ | 148.25 | - | 1.48 g | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 150 mL | - |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | - | 50 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 150 mL | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Step-by-Step Procedure
-
Preparation of the Wittig Reagent (Ylide):
-
To a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).
-
Add anhydrous THF (100 mL) to the flask. The phosphonium salt will likely not fully dissolve, forming a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 4.8 mL, 12.0 mmol) dropwise to the stirred suspension over 10 minutes. A deep yellow to orange color should develop, indicating the formation of the ylide.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried 100 mL flask, dissolve this compound (1.48 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Slowly add the solution of this compound to the ylide solution at room temperature via a dropping funnel or syringe over 20-30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).[7]
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation. Dissolve the crude residue in a minimal amount of a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes, in which the triphenylphosphine oxide is poorly soluble.[7]
-
Filter off the precipitated triphenylphosphine oxide.
-
The filtrate containing the desired product, 6-Methylene-1,4-dithiepane, can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Diagram 2: Experimental Workflow
Caption: A step-by-step workflow for the synthesis of 6-Methylene-1,4-dithiepane.
Causality and Experimental Insights
-
Choice of Base: n-Butyllithium is a strong, non-nucleophilic base that is ideal for deprotonating the phosphonium salt to form the unstabilized ylide.[8][9] Weaker bases are generally insufficient for this purpose.
-
Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates both the phosphonium salt and the resulting ylide.[10] The presence of water would quench the ylide and the n-butyllithium.
-
In Situ Generation: Methylenetriphenylphosphorane is highly reactive and sensitive to air and moisture. Therefore, it is generated in situ and used immediately.[10][11]
-
Stoichiometry: A slight excess of the Wittig reagent (1.2 equivalents) is used to ensure complete consumption of the starting ketone.
-
Reaction Monitoring: TLC is a convenient method to monitor the reaction's progress. The disappearance of the ketone spot and the appearance of a new, less polar product spot (the alkene) indicate a successful reaction.
-
Purification Strategy: The primary challenge in the purification of Wittig reaction products is the removal of triphenylphosphine oxide. Precipitation from a non-polar solvent is an effective first step.[7] Subsequent column chromatography provides the pure product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | - Inactive n-butyllithium.- Wet solvent or glassware.- Poor quality phosphonium salt. | - Titrate the n-butyllithium solution before use.- Ensure all glassware is properly flame-dried and the solvent is anhydrous.- Use freshly recrystallized phosphonium salt. |
| Formation of side products | - The ylide can act as a base, leading to enolization of the ketone. | - Add the ketone solution slowly to the ylide solution to maintain a low concentration of the ketone. |
| Difficulty in removing triphenylphosphine oxide | - Co-precipitation with the product.- Similar polarity to the product. | - Optimize the solvent system for precipitation. A mixture of solvents may be more effective.- For column chromatography, a careful selection of the eluent system is crucial. Sometimes, using a different stationary phase (e.g., alumina) can be beneficial. |
Conclusion
The Wittig reaction provides a reliable and efficient method for the synthesis of 6-Methylene-1,4-dithiepane from this compound. The protocol outlined in this application note, along with the provided mechanistic insights and troubleshooting guide, should enable researchers to successfully perform this transformation. The strategic application of this olefination reaction opens avenues for the synthesis of novel sulfur-containing heterocyclic compounds with potential applications in various fields of chemical and biological research.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig_reaction [chemeurope.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reagents - Wikipedia [en.wikipedia.org]
- 11. wikiwand.com [wikiwand.com]
Application Notes and Protocols for the Asymmetric Synthesis of 1,4-Dithiepan-6-one Analogs
Introduction: The Significance of Chiral 1,4-Dithiepan-6-one Scaffolds
The this compound core represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. The presence of two sulfur atoms within a seven-membered ring, combined with a central carbonyl group, imparts unique conformational properties and the potential for multiple points of interaction with biological targets. Enantiomerically pure analogs of this structure are of particular interest, as the stereochemistry at the chiral centers can dramatically influence pharmacological activity, selectivity, and metabolic stability. These compounds have emerged as promising candidates in the development of novel therapeutics, exhibiting a range of biological activities that underscore the importance of stereocontrolled synthetic access.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of two robust and distinct strategies for the asymmetric synthesis of this compound analogs: Organocatalytic Intramolecular Michael Addition and Asymmetric Ring-Closing Metathesis (RCM) . Each section will delve into the mechanistic underpinnings of the chosen strategy, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices.
Strategy 1: Organocatalytic Enantioselective Intramolecular Thio-Michael Addition
This approach leverages the power of chiral organocatalysis to effect an enantioselective intramolecular conjugate addition of a thiol onto an α,β-unsaturated thioester, thereby constructing the seven-membered dithiepanone ring with high stereocontrol. The use of small organic molecules as catalysts offers several advantages, including operational simplicity, mild reaction conditions, and reduced metal contamination in the final product.
Mechanistic Rationale and Catalyst Selection
The key transformation in this strategy is the intramolecular Michael addition of a thiol nucleophile to an activated α,β-unsaturated system. A bifunctional chiral organocatalyst, such as a squaramide or a thiourea-based catalyst, is employed to simultaneously activate both the nucleophile and the electrophile. The catalyst's Brønsted acid moiety activates the α,β-unsaturated system by forming a hydrogen bond with the carbonyl oxygen, rendering the β-carbon more electrophilic. Concurrently, the Brønsted base functionality of the catalyst deprotonates the thiol, increasing its nucleophilicity. This dual activation within the chiral pocket of the catalyst orchestrates a highly organized transition state, leading to the formation of the desired enantiomer of the cyclic product.[1][2][3]
The choice of catalyst is critical for achieving high enantioselectivity. Cinchona alkaloid-derived thioureas and squaramides have proven to be particularly effective for asymmetric thiol additions due to their well-defined chiral scaffolds and tunable steric and electronic properties.[3]
Experimental Workflow and Protocol
The overall synthetic workflow for the organocatalytic approach is depicted below:
References
- 1. Enantioselective synthesis of seven-membered carbo- and heterocyles by organocatalyzed intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chiral-Sc catalyzed asymmetric Michael addition/protonation of thiols with enones in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 1,4-Dithiepan-6-one
Introduction: The Importance of Purity for 1,4-Dithiepan-6-one in Research and Development
This compound is a seven-membered heterocyclic compound containing a ketone functional group and two sulfur atoms. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science. Its application in the synthesis of novel therapeutic agents and functional polymers necessitates a high degree of purity. Impurities, often originating from the synthetic route, can lead to undesirable side reactions, decreased yields in subsequent steps, and compromised biological or material properties of the final products.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of crude this compound. The protocols detailed herein are designed to be robust and adaptable, ensuring the attainment of high-purity material suitable for the most demanding applications.
Understanding the Impurity Profile of Crude this compound
A common and efficient synthesis of this compound involves the base-mediated cyclization of 1,3-propanedithiol with 1,3-dichloroacetone[1][2][3]. Understanding this synthetic pathway is crucial for anticipating the likely impurities in the crude product.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual 1,3-propanedithiol and 1,3-dichloroacetone.
-
Oligomeric Byproducts: Linear or cyclic oligomers formed from the condensation of multiple units of the reactants.
-
Chlorinated Intermediates: Monochloro-substituted intermediates that have not fully cyclized.
-
Solvents and Reagents: Residual solvents (e.g., ethanol, DMF) and bases (e.g., triethylamine, potassium carbonate) used in the reaction.
The purification strategies outlined below are designed to effectively remove these and other potential contaminants.
Purification Strategies: A Multi-faceted Approach
The purification of crude this compound is best approached using a combination of techniques. The choice of method will depend on the scale of the purification and the nature of the impurities.
Column Chromatography: The Workhorse of Purification
Column chromatography is a highly effective method for separating this compound from both more and less polar impurities[4]. Silica gel is the recommended stationary phase due to its versatility and effectiveness in separating moderately polar compounds.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar adsorbent. The separation is based on the differential adsorption of the components of the mixture. More polar compounds will have a stronger interaction with the silica gel and will elute later, while less polar compounds will elute earlier.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. This is known as a gradient elution.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm) and/or an iodine chamber for visualization
-
Glass column for flash chromatography
-
Collection tubes
Step-by-Step Methodology:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system should show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, low-polarity mobile phase.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp or in an iodine chamber.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Representative TLC and Column Chromatography Data
| Technique | Stationary Phase | Mobile Phase (v/v) | Observation |
| TLC | Silica Gel 60 F254 | 80:20 Hexanes:Ethyl Acetate | Product Rf ≈ 0.35; Impurity 1 Rf ≈ 0.50; Impurity 2 Rf ≈ 0.10 |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient: 5% to 30% Ethyl Acetate in Hexanes | Pure product elutes in fractions corresponding to ~15-20% Ethyl Acetate |
Visualization: Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by flash column chromatography.
Recrystallization: For Crystalline Crude Products
If the crude this compound is a solid, recrystallization can be a highly effective and scalable purification method[5][6]. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).
-
Cooling Rate: Slow cooling promotes the formation of large, well-defined crystals, which tend to exclude impurities more effectively than rapidly formed small crystals.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., methanol, ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes to determine solubility at elevated temperatures.
-
Allow the soluble samples to cool to see if crystals form. A good solvent will show low solubility at room temperature and high solubility when hot.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a fluted filter paper into a pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Data Presentation: Suitable Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Methanol or Ethanol | The polarity of these alcohols is often suitable for dissolving moderately polar ketones at elevated temperatures, with decreased solubility upon cooling. |
| Isopropanol | Similar to methanol and ethanol, but with a higher boiling point, which can be advantageous for some compounds. |
| Ethyl Acetate / Hexanes | A two-solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added as an anti-solvent to induce crystallization upon cooling. |
Visualization: Recrystallization Process Flow
Caption: General workflow for the purification of this compound by recrystallization.
Quality Control: Assessing the Purity of this compound
After purification, it is essential to assess the purity of the this compound. This can be achieved through a combination of chromatographic and spectroscopic techniques.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the method of choice. A pure sample will exhibit a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of the final product. The absence of signals corresponding to impurities is a key indicator of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic absorption bands for the ketone (C=O) and C-S bonds, and the absence of bands associated with impurities.
Expected Spectroscopic Data for Pure this compound:
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | Signals corresponding to the methylene protons of the dithiepane ring. Protons adjacent to the sulfur atoms and the carbonyl group will have distinct chemical shifts. |
| ¹³C NMR | A signal for the carbonyl carbon (typically in the range of 200-220 ppm), and signals for the methylene carbons of the ring. |
| IR Spectroscopy | A strong absorption band for the ketone C=O stretch (typically around 1700-1720 cm⁻¹), and C-S stretching vibrations (typically in the range of 600-800 cm⁻¹). |
Conclusion
The purification of crude this compound to a high degree of purity is readily achievable through the systematic application of column chromatography and/or recrystallization. The choice of the optimal method and specific conditions should be guided by the initial purity of the crude material and the nature of the impurities present. By following the detailed protocols and understanding the principles behind them, researchers can confidently obtain high-quality this compound for their research and development needs.
References
- 1. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [soar.wichita.edu]
- 3. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR [m.chemicalbook.com]
- 4. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
Characterization of 1,4-Dithiepan-6-one using NMR and mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the structural characterization of 1,4-Dithiepan-6-one, a seven-membered heterocyclic compound containing a ketone functional group. Due to its unique structure, featuring both thioether linkages and a carbonyl group within a flexible ring system, precise analytical verification is critical. This document outlines detailed protocols and data interpretation guidelines for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electron Ionization Mass Spectrometry (EI-MS). The methodologies described herein are designed to offer a robust, self-validating framework for confirming the identity and purity of this compound, which is of interest in synthetic chemistry and as a potential building block in drug discovery.
Introduction
This compound (C₅H₈OS₂) is a saturated seven-membered heterocycle incorporating two sulfur atoms and a central ketone. The presence of the flexible dithiepane ring and the reactive carbonyl group makes it a versatile synthetic intermediate. Compounds containing thioether and ketone moieties are prevalent in various biologically active molecules and materials. Therefore, unambiguous structural confirmation is a prerequisite for its use in further synthetic applications or biological screening.
This guide details the application of fundamental analytical techniques—NMR and Mass Spectrometry—to provide a complete structural portrait of this compound. We will explore the causality behind experimental choices and provide validated protocols for obtaining high-quality analytical data.
Molecular Structure and Synthesis Overview
The structure of this compound, with a molecular formula of C₅H₈OS₂ and a molecular weight of 148.25 g/mol , is shown below[1].
Caption: Molecular Structure of this compound.
A common synthetic route involves the cyclization of an appropriate dithiol precursor. For instance, the reaction of bis(2-mercaptoethyl) sulfide with a phosgene equivalent or a similar two-carbon electrophile under high-dilution conditions can yield the desired seven-membered ring, though specific literature procedures for this exact molecule are sparse[2][3]. The successful synthesis must be confirmed by the analytical methods detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Analysis
Expertise & Causality: ¹H NMR provides information on the chemical environment and connectivity of protons. Due to the molecular symmetry of this compound, we expect to see two distinct proton signals corresponding to the two types of methylene (CH₂) groups. The protons on carbons C5 and C7 are chemically equivalent, as are the protons on C2 and C3. The deshielding effects of the adjacent sulfur atoms and the carbonyl group will cause these signals to appear in a predictable region of the spectrum.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: ~4 s
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Expected Data and Interpretation: The seven-membered ring of this compound is flexible and undergoes rapid conformational changes at room temperature. This time-averaging effect simplifies the spectrum, making the four protons at C2/C3 appear equivalent, and the four protons at C5/C7 appear equivalent. The signals are expected to be singlets, as there are no adjacent protons to cause splitting.
| Protons (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂-S-CH₂- (C2, C3) | ~2.9 - 3.1 | Singlet (s) | 4H | Protons are adjacent to one sulfur atom. Based on typical values for thioethers[4][5]. |
| -S-CH₂-C(=O)- (C5, C7) | ~3.3 - 3.5 | Singlet (s) | 4H | Protons are alpha to both a sulfur atom and a carbonyl group, leading to stronger deshielding[6]. |
¹³C NMR Analysis
Expertise & Causality: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule. Given the symmetry, three distinct signals are predicted: one for the carbonyl carbon, one for the two equivalent carbons adjacent to the carbonyl (C5, C7), and one for the two equivalent carbons beta to the carbonyl (C2, C3). The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of neighboring atoms.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) NMR spectrometer, switching to the carbon probe/frequency (~100 MHz for a 400 MHz instrument).
-
Acquisition Parameters:
-
Mode: Proton-decoupled (to produce singlets for all carbons).
-
Number of scans: 512-1024 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2.0 s
-
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Expected Data and Interpretation: The carbonyl carbon is the most deshielded and will appear significantly downfield. The methylene carbons will appear in the aliphatic region, with their shifts influenced by the attached sulfur atoms.
| Carbon (Position) | Expected Chemical Shift (δ, ppm) | Rationale |
| C2, C3 | ~30 - 35 | Typical range for carbons in a thioether environment (-CH₂-S-)[7]. |
| C5, C7 | ~45 - 50 | Alpha-carbon to a ketone is typically 30-40 ppm. The additional sulfur atom provides further deshielding. |
| C6 | ~205 - 215 | Characteristic chemical shift for a ketone carbonyl carbon in a saturated ring system[6][8]. |
Mass Spectrometry (MS) Analysis
Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. The initial ionization creates a radical cation (molecular ion, M⁺•), which then undergoes characteristic fragmentation reactions based on the functional groups present. For this compound, fragmentation is dictated by the ketone and thioether moieties.
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC-MS) system.
-
Instrumentation: Utilize a mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).
-
Acquisition Parameters:
-
Ionization Energy: 70 eV (standard).
-
Mass Range: m/z 30-200.
-
Source Temperature: 200-250 °C.
-
Data Interpretation and Fragmentation Workflow: The mass spectrum will show a molecular ion peak (M⁺•) at m/z 148, corresponding to the molecular weight of C₅H₈OS₂. The fragmentation pattern is predicted to involve characteristic cleavages alpha to the carbonyl group and cleavages of the C-S bonds.
Caption: Predicted EI-MS Fragmentation Workflow.
Table of Major Expected Fragments:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 148 | [C₅H₈OS₂]⁺• | Molecular Ion (M⁺•) |
| 116 | [C₄H₄S₂]⁺• | Loss of carbon monoxide (-CO) from the molecular ion, a classic fragmentation for ketones[9][10]. |
| 88 | [C₃H₄OS]⁺• | Cleavage of the C2-C3 bond followed by loss of a C₂H₄S radical. |
| 60 | [C₂H₄S]⁺• | Alpha-cleavage at the C5-C6 bond, followed by rearrangement and cleavage to yield a stable thio-ethene radical cation[11][12]. This is often a significant peak for thioethers. |
Trustworthiness: The combination of a clear molecular ion at m/z 148 and the presence of logical fragment ions (especially the loss of CO, m/z 116) provides strong, self-validating evidence for the proposed structure[9][13].
Conclusion
The structural identity and integrity of this compound can be unequivocally established through a synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR analyses confirm the carbon-hydrogen framework and the presence of key functional groups, with expected chemical shifts aligning with the symmetrical structure. Mass spectrometry corroborates the molecular weight and reveals a fragmentation pattern consistent with the contained ketone and thioether moieties. The protocols and interpretive guidelines presented in this note offer a reliable framework for the routine characterization of this and structurally related heterocyclic compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. Bis(2-mercaptoethyl) sulfide | C4H10S3 | CID 77117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20030199668A1 - Process for preparing a thiol compound - Google Patents [patents.google.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. researchgate.net [researchgate.net]
- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. whitman.edu [whitman.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. GCMS Section 6.11.2 [people.whitman.edu]
Troubleshooting & Optimization
Technical Support Center: 1,4-Dithiepan-6-one Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1,4-dithiepan-6-one. This seven-membered heterocyclic ketone is a valuable building block in medicinal chemistry and materials science. However, its synthesis via intramolecular cyclization, typically a Dieckmann condensation, is frequently plagued by low yields. The primary challenge arises from the inherent competition between the desired intramolecular ring-closing reaction and an undesired intermolecular polymerization pathway.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven laboratory practices. Our goal is to empower you, our fellow researchers and developers, to overcome common hurdles and achieve optimal yields in your experiments.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My main product is an insoluble white solid, not the desired oil/low-melting this compound. What is happening?
Answer: You are observing intermolecular polymerization, the most common failure mode for this type of medium-ring cyclization. At standard reaction concentrations, the reactive ends of two different precursor molecules are more likely to find each other than the two ends of the same molecule are to fold back and react. This bimolecular reaction propagates, leading to a high molecular weight polyester thioether, which is typically insoluble and difficult to characterize.
The intramolecular cyclization is a first-order kinetic process, while the competing intermolecular polymerization is a second-order process. Therefore, the rate of the desired cyclization is proportional to the concentration of the precursor, whereas the rate of polymerization is proportional to the square of the concentration. To dramatically favor the intramolecular pathway, you must employ the High Dilution Principle .[1][2]
dot
Caption: Competing reaction pathways in this compound synthesis.
Solution: Implement High Dilution Conditions
The most effective way to achieve high dilution is to add the acyclic precursor very slowly to a large volume of solvent containing the cyclization agent (base). This ensures that the concentration of the precursor in the reaction flask remains near zero at all times, drastically suppressing the second-order polymerization.[3][4]
Experimental Protocol 1: High Dilution Cyclization (Dieckmann Condensation)
This protocol outlines the setup for achieving pseudo-high dilution conditions using a syringe pump.
-
Reagent & Glassware Preparation:
-
Thoroughly flame-dry all glassware (large round-bottom flask, condenser, syringe, syringe pump needle) under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvents. Toluene or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
The precursor, diethyl 3,3'-thiodipropionate, must be pure and dry. Purify by vacuum distillation if necessary.
-
-
Reaction Setup:
-
In the main reaction flask, add a stir bar and a suspension of a strong, non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.5 eq.) in a large volume of anhydrous toluene. The final concentration of the precursor, if it were all added at once, should be ~0.001–0.01 M.[2]
-
Heat the base suspension to reflux under a positive pressure of inert gas.
-
Prepare a solution of the diethyl 3,3'-thiodipropionate precursor (1.0 eq.) in a separate flask with anhydrous toluene. Draw this solution into a gas-tight syringe and mount it on a syringe pump.
-
-
Slow Addition:
-
Place the syringe needle through a septum on the reaction flask, ensuring the tip is submerged below the solvent surface.
-
Begin the slow addition of the precursor solution via the syringe pump over a period of 8-24 hours. A slow, steady addition is critical.
-
-
Reaction & Workup:
-
After the addition is complete, continue to reflux the reaction for an additional 1-2 hours to ensure full conversion.
-
Cool the reaction to 0 °C in an ice bath.
-
Very carefully quench the reaction by the slow, dropwise addition of glacial acetic acid, followed by a saturated aqueous solution of NH₄Cl.[5]
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude product, a β-keto ester, is often unstable. It is recommended to proceed immediately to purification by flash column chromatography on silica gel.[6]
-
dot
Caption: Experimental workflow for high-dilution cyclization.
Q2: I'm using high dilution, but my yields are still poor and I recover a lot of starting material. What should I check?
Answer: If polymerization is suppressed but the reaction is not proceeding to completion, the issue lies with the fundamental parameters of the Dieckmann condensation.[7][8]
dot
Caption: Key steps of the Dieckmann condensation mechanism. (Note: A visual representation of chemical structures would replace the text placeholders in a full implementation.)
Troubleshooting Checklist:
-
Base Strength & Stoichiometry: The base must be strong enough to deprotonate the α-carbon of the ester (pKa ~25). Sodium hydride (NaH) is a common and effective choice.[5] Using a weaker base like an alkoxide (NaOEt) can lead to transesterification and a complex product mixture. Crucially, the Dieckmann condensation is equilibrium-driven. The final product, a β-keto ester, has an acidic proton between the carbonyls (pKa ~11-13). The reaction requires a full equivalent of base to deprotonate this position, which forms a stable enolate and drives the reaction to completion.[9] Using catalytic base will result in very low yields.
-
Solvent and Reagent Purity: The reaction is extremely sensitive to moisture and protic impurities. Water or alcohols will quench the enolate intermediate and neutralize the base. Ensure all reagents are anhydrous and the reaction is run under a strictly inert atmosphere.
-
Reaction Temperature: While many Dieckmann condensations are run at reflux in toluene (~110 °C), some systems may benefit from lower or higher temperatures. If you suspect product decomposition, try running the reaction in refluxing THF (~66 °C).
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic bases that effectively deprotonate the ester α-carbon without side reactions. |
| Equivalents of Base | 1.1 - 1.5 equivalents | A stoichiometric amount is required to drive the equilibrium by deprotonating the final β-keto ester product. |
| Solvent | Anhydrous Toluene or THF | High boiling point (toluene) is often preferred, but THF can be used for more sensitive substrates. Must be absolutely dry. |
| Temperature | Reflux (66-110 °C) | Provides sufficient energy to overcome the activation barrier. Adjust based on solvent and substrate stability. |
| Concentration | 0.001 - 0.01 M (Final) | Critical for favoring intramolecular cyclization over intermolecular polymerization.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is a seven-membered ring so difficult to form? The formation of medium-sized rings (7-12 atoms) is entropically disfavored. The long, flexible acyclic chain has many possible conformations, and the specific conformation required for the two reactive ends to meet and bond is just one of many, making it a low-probability event. This is in contrast to 5- and 6-membered rings, which benefit from favorable bond angles and lower ring strain, making their formation much more efficient.[8]
Q2: Can I use a template to assist the cyclization? Yes, template-assisted synthesis is an advanced strategy to promote cyclization. A metal cation (like Cs⁺) can sometimes coordinate to multiple heteroatoms in the acyclic precursor, holding it in a "pre-organized" conformation that favors ring closure. This is known as the "template effect" and can sometimes allow for reactions at higher concentrations.
Q3: What are the key spectroscopic features I should look for to confirm the structure of this compound? While a full analysis requires comparison to a known standard, you should expect the following characteristic signals:
-
¹H NMR: Multiple complex signals in the aliphatic region (typically 2.5-3.5 ppm) corresponding to the methylene protons of the dithiepane ring. The symmetry of the molecule will influence the number of distinct signals.
-
¹³C NMR: A peak corresponding to the ketone carbonyl carbon, typically in the range of 200-210 ppm. Several signals in the aliphatic region for the methylene carbons.
-
IR Spectroscopy: A strong, sharp absorption band around 1710-1725 cm⁻¹ characteristic of a saturated ketone (C=O stretch).
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass of C₅H₈OS₂.[10]
Q4: My purification by column chromatography is giving me poor recovery. Are there any tips? The β-keto functionality in this compound can be sensitive to silica gel, which is slightly acidic. This can cause enolization and subsequent decomposition or streaking on the column.
-
Deactivate the Silica: Consider pre-treating your silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), before packing the column.
-
Alternative Sorbents: If issues persist, try using a less acidic stationary phase like alumina (neutral or basic).
-
Alternative Purification: For some crude products, bulb-to-bulb distillation (Kugelrohr) under high vacuum can be an effective purification method if the product is thermally stable and the impurities are significantly less or more volatile.[11][12]
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of medio- and macrocyclic compounds by high dilution principle techniques | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. 1,4-Dithiepin-6-one | C5H6OS2 | CID 12284460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. BR112015021885B1 - PROCESS FOR PURIFICATION OF 1,4-BUTANEDIOL (1,4-BDO) - Google Patents [patents.google.com]
- 12. US3852164A - Purification of 1,4-butanediol by vacuum distillation with side stream recovery - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Thiepanones
Welcome to the technical support resource for the synthesis of thiepanones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing seven-membered sulfur-containing cyclic ketones. Thiepanones are valuable scaffolds in medicinal chemistry, but their synthesis is often plagued by specific side reactions that can hinder yield and purity.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common failures and offer field-proven strategies to optimize your synthetic routes.
Section 1: Challenges in Dieckmann Condensation for Thiepanone Synthesis
The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a foundational method for creating cyclic β-keto esters, which can be subsequently hydrolyzed and decarboxylated to yield the target cyclic ketone.[1][2] While highly effective for 5- and 6-membered rings, its application to 7-membered thiepanone systems introduces significant challenges related to thermodynamics and kinetics.[3]
Q1: My Dieckmann cyclization of a dithia-diester is producing low yields and a significant amount of a white, insoluble material. What is happening and how can I favor the desired intramolecular reaction?
A1: This is a classic and highly common issue when attempting to form medium-sized rings (like the 7-membered thiepanone core) via condensation reactions. The insoluble material is almost certainly a polymeric byproduct from intermolecular condensation .
Root Cause Analysis: In any condensation reaction, there is a competition between the desired intramolecular cyclization (forming your monomeric ring) and the undesired intermolecular reaction (forming linear polymers). For the formation of 5- and 6-membered rings, the intramolecular pathway is kinetically and thermodynamically favored. However, for 7-membered rings, the entropic cost of bringing the two ends of the linear chain together is higher, and ring strain becomes a more significant factor.[4] Consequently, the rate of the intramolecular reaction can become comparable to, or even slower than, the intermolecular reaction, leading to polymerization as the dominant pathway.
// Invisible nodes for layout {rank=same; Intra; Inter;} } dot Caption: Competing pathways in Dieckmann condensation.
Troubleshooting & Optimization Protocol:
The key to suppressing polymerization is to ensure that an enolate intermediate is statistically more likely to encounter its own other ester group than an ester group from another molecule. This is achieved through the high-dilution principle .
Protocol: High-Dilution Dieckmann Condensation
-
Reagent & Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight. Assemble the apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Use an anhydrous, high-boiling, non-polar solvent like toluene. Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Use a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common choice. Wash the NaH with dry hexanes three times under inert atmosphere to remove the oil before use. Potassium tert-butoxide (t-BuOK) is another excellent option.[5]
-
-
Reaction Setup (Syringe Pump Method):
-
To the main reaction flask, add the bulk of the dry solvent (e.g., 400 mL for a 1 mmol scale reaction) and the base (e.g., 1.1 mmol NaH). Heat the solvent to reflux.
-
In a separate flask, dissolve your dithia-diester (1 mmol) in a smaller amount of dry solvent (e.g., 100 mL).
-
Using a syringe pump, add the diester solution to the refluxing solvent/base mixture over a prolonged period (e.g., 8-12 hours). A very slow, controlled addition is critical for maintaining high-dilution conditions.
-
-
Workup & Analysis:
-
After the addition is complete, continue refluxing for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of glacial acetic acid until gas evolution ceases, followed by water.
-
Perform a standard aqueous workup. The desired β-keto ester product can then be purified by column chromatography.
-
Comparative Data:
| Parameter | Standard Conditions | High-Dilution Conditions | Rationale |
| Concentration | 0.1 - 0.5 M | <0.01 M | Minimizes intermolecular collisions.[6] |
| Base Addition | All at once | Base present, substrate added slowly | Maintains a low concentration of the reactive species. |
| Temperature | Varies (often RT) | Reflux (Toluene) | Provides energy to overcome the activation barrier for cyclization. |
| Typical Yield | <10% (often trace) | 40-70% | Drastically favors the intramolecular pathway. |
Q2: After a seemingly successful cyclization, my β-keto ester product decomposes upon attempted hydrolysis and decarboxylation. What causes this instability?
A2: This issue is likely due to a retro-Dieckmann (or retro-Claisen) reaction . The Dieckmann condensation is a reversible equilibrium.[7] The reaction is typically driven to completion because the resulting β-keto ester has an acidic α-proton that is deprotonated by the alkoxide base, forming a stabilized enolate and shifting the equilibrium toward the product. However, if this final deprotonation is not effective or if the product is subjected to harsh basic conditions during workup or subsequent steps, the ring can cleave back to the starting diester.
Troubleshooting Protocol:
-
Stoichiometric Base: Use at least one full equivalent of base. This ensures that after the cyclization and expulsion of the alkoxide, there is enough base present to deprotonate the product and lock it in its enolate form, preventing the reverse reaction.[7]
-
Careful Quenching: Always quench the reaction under acidic conditions before heating or performing subsequent steps. After the reaction is complete, cool it to 0 °C and add a proton source (like dilute HCl or acetic acid) to neutralize the base and protonate the product enolate. This provides the stable, neutral β-keto ester.
-
Mild Hydrolysis/Decarboxylation: Avoid strong basic saponification followed by acidic decarboxylation if possible. A common, milder method is Krapcho decarboxylation, which involves heating the β-keto ester in a wet, polar aprotic solvent (like DMSO with a small amount of water) with a salt (like NaCl or LiCl). This often effects both hydrolysis and decarboxylation in a single, neutral step, avoiding the harsh conditions that promote the retro-Dieckmann reaction.
Section 2: Overcoming Hurdles in Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a powerful and versatile method for forming cyclic alkenes, including thiepanone precursors.[8] It relies on ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts). However, the presence of a sulfur atom in the substrate introduces specific challenges related to catalyst activity and stability.
Q1: My RCM reaction to form a dihydrothiepine ring is extremely sluggish and gives a poor yield, with mostly starting material recovered. Is the sulfur atom poisoning the catalyst?
A1: Yes, this is a highly probable cause. While modern ruthenium catalysts are known for their functional group tolerance, they can be inhibited or poisoned by Lewis basic atoms, particularly sulfur.[9] The lone pairs on the sulfur atom can coordinate to the electron-deficient ruthenium center, occupying a coordination site and preventing the olefin from binding, thus halting the catalytic cycle.
Troubleshooting & Optimization Protocol:
-
Oxidize the Sulfur: The most robust solution is to temporarily change the electronic nature of the sulfur atom. Oxidize the sulfide in your starting diene to a sulfone (-SO₂-) using an oxidant like m-CPBA or Oxone®. The sulfone is significantly less Lewis basic and will not coordinate to the ruthenium catalyst. Perform the RCM reaction on the sulfone substrate, which should now proceed smoothly. The sulfone can then be reduced back to the sulfide at a later stage if required, using a reagent like LiAlH₄.
-
Choose a More Robust Catalyst: Second-generation catalysts, particularly the Hoveyda-Grubbs 2nd Generation catalyst, are generally more stable and resistant to poisoning than their first-generation counterparts. If you are using a first-generation catalyst, switching to a second-generation one may improve your results.
-
Use Additives: Some studies have shown that additives can mitigate catalyst inhibition. Copper(I) iodide (CuI) has been reported to act as a scavenger for phosphine ligands or other inhibiting species, potentially freeing up the catalyst. Add 10-20 mol% of CuI to your reaction mixture.
-
Increase Catalyst Loading and Temperature: As a simpler, though less elegant, solution, you can try increasing the catalyst loading (from a typical 1-5 mol% to 10 mol%) and the reaction temperature (e.g., refluxing in toluene instead of dichloromethane). This brute-force approach can sometimes overcome partial inhibition but is less cost-effective.
Q2: The RCM reaction works, but I obtain a mixture of my desired cyclic alkene and an isomer with the double bond shifted. How can I suppress this isomerization?
A2: This side reaction is caused by the formation of ruthenium-hydride species during the metathesis reaction.[8] These hydrides can catalyze the isomerization of the newly formed double bond to a thermodynamically more stable position.[10] This is particularly problematic in reactions that are slow or run for extended periods.
Troubleshooting & Optimization Protocol:
-
Add a Hydride Scavenger: The most effective way to prevent isomerization is to add a reagent that quenches the unwanted ruthenium-hydride species as they are formed. 1,4-Benzoquinone is a widely used and effective additive for this purpose. Add 1-2 equivalents of 1,4-benzoquinone to the reaction mixture at the start of the reaction.[10]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely by TLC or GC-MS, and as soon as the starting material is consumed, quench the reaction and begin the workup. The longer the product is exposed to the active catalyst, the more isomerization will occur.
-
Purify with Care: Be aware that residual ruthenium in your crude product can sometimes continue to catalyze isomerization during storage or even during purification on silica gel. A common practice is to stir the crude reaction mixture with a scavenger like triphenylphosphine or a specialized ruthenium scavenger (e.g., QuadraSil®) before chromatography to remove all traces of the metal.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. Ring Closing Metathesis [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Temperature for 1,4-Dithiepan-6-one Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1,4-Dithiepan-6-one. This seven-membered heterocyclic ketone is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the cyclization of 1,3-propanedithiol and 1,3-dichloroacetone, is highly dependent on reaction conditions.[1][2] Among these, temperature is arguably the most critical parameter to control. It dictates not only the reaction rate but also the chemoselectivity, directly influencing product yield and purity.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights into optimizing the reaction temperature. We will move from the fundamental principles governing the reaction to practical troubleshooting and a detailed experimental protocol for systematic optimization.
Part 1: Reaction Fundamentals & The Role of Temperature
The synthesis of this compound is typically a bimolecular nucleophilic substitution (SN2) reaction.[3] In the presence of a base, the thiol groups of 1,3-propanedithiol are deprotonated to form a more potent nucleophile, the thiolate. This thiolate then attacks the electrophilic carbons of 1,3-dichloroacetone in a stepwise fashion to form the seven-membered ring.
Reaction Causality:
-
Kinetics vs. Thermodynamics: Temperature directly influences the kinetic energy of the reacting molecules.
-
Too Low: Insufficient energy leads to a slow or stalled reaction, as the activation energy barrier for the SN2 cyclization is not overcome. This results in low conversion of starting materials and poor yield.
-
Too High: Excessive thermal energy can provide sufficient activation energy for undesirable side reactions to occur.[1] The most common side reactions are intermolecular polymerization (where dithiol and dichloroacetone molecules react in a chain-like fashion instead of cyclizing) and potential base-catalyzed rearrangements of the dichloroacetone starting material.[1]
-
Below is a diagram illustrating the primary reaction pathway and the competing side reaction influenced by temperature.
Caption: Reaction pathway for this compound synthesis.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently below 30%. Could the temperature be the problem?
A: Absolutely. A low yield is a classic symptom of suboptimal temperature.
-
If your reaction is running at or below room temperature (e.g., 20-25 °C): The reaction rate may be too slow for the timeframe of your experiment. The activation energy for the second, ring-closing SN2 reaction is not being met. You will likely observe unreacted starting materials in your analysis (TLC, LC-MS).
-
If you are running the reaction at high temperatures (e.g., reflux in DMF or Toluene >100 °C): You are likely promoting side reactions.[4][5] The primary culprits are intermolecular reactions leading to oligomers or polymers, which can be difficult to separate from your desired product and may appear as baseline material on a TLC plate or as a complex mixture in crude NMR. High temperatures can also degrade sensitive reagents like 1,3-dichloroacetone.[6]
Q2: I'm seeing a significant amount of an insoluble, sticky byproduct. How can I use temperature to minimize this?
A: This is a strong indication of polymerization, a common issue when forming medium-sized rings. This side reaction is almost always accelerated by higher temperatures more than the desired intramolecular cyclization.
Our recommendation: Immediately lower the reaction temperature. If you are running the reaction at 80 °C, try repeating it at 50 °C or even room temperature. While this will increase the required reaction time, it will drastically improve the selectivity for the desired intramolecular cyclization over the intermolecular polymerization. High dilution conditions can also help favor cyclization, but temperature control is the primary tool.
Q3: The reaction starts but seems to stall before all the starting material is consumed. Should I simply increase the heat?
A: This requires a careful, systematic approach. While increasing the temperature is a valid strategy to push a sluggish reaction to completion, doing so without control can lead to the side product issues mentioned above.
Self-Validating Protocol:
-
Confirm Stalling: Monitor the reaction by TLC or LC-MS over several hours to ensure it has truly stalled and is not just proceeding slowly.
-
Incremental Increase: Increase the temperature in small, controlled increments (e.g., 10 °C).
-
Monitor at Each Step: After each temperature increase, allow the reaction to stir for 1-2 hours and re-analyze a sample.
-
Analyze for Byproducts: Look for the appearance of new, undesired spots on your TLC plate. If new byproducts begin to form at a significant rate, you have exceeded the optimal temperature window. The ideal temperature is one that provides a reasonable reaction rate without significantly promoting side reactions.
Part 3: Experimental Protocol for Temperature Optimization
This protocol outlines a parallel synthesis approach to efficiently screen for the optimal temperature.
Objective: To determine the temperature that provides the highest yield of this compound with the highest purity in a reasonable timeframe.
Materials:
-
1,3-Propanedithiol[2]
-
1,3-Dichloroacetone[3]
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Reaction vials with stir bars
-
Heating/cooling block capable of maintaining multiple distinct temperatures
-
TLC plates and appropriate mobile phase (e.g., 20% Ethyl Acetate in Hexane)
-
Analytical equipment (NMR, GC-MS, or LC-MS)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 1,3-propanedithiol (1.0 eq) and a stock solution of 1,3-dichloroacetone (1.0 eq) in your chosen anhydrous solvent. Prepare a suspension of the base (e.g., 2.2 eq of K₂CO₃) in the same solvent. Note: High dilution favors cyclization. A starting concentration of 0.05 M is recommended.
-
Setup: Dispense equal volumes of the base suspension into five separate reaction vials labeled T1 through T5.
-
Temperature Control: Place the vials in a parallel synthesizer or separate reaction blocks set to five different temperatures. A good starting range is:
-
T1: 25 °C (Room Temperature)
-
T2: 40 °C
-
T3: 55 °C
-
T4: 70 °C
-
T5: 85 °C
-
-
Reaction Initiation: Add the 1,3-propanedithiol and 1,3-dichloroacetone stock solutions to each vial simultaneously (or as close as possible) to start the reactions.
-
Monitoring: At set time intervals (e.g., 2h, 6h, 12h, 24h), take a small aliquot from each reaction, quench it with water, extract with a small amount of ethyl acetate, and spot on a TLC plate to monitor the consumption of starting materials and the formation of the product.
-
Workup: Once a reaction reaches completion (or after a set time like 24h), quench the entire reaction mixture by pouring it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield for each reaction. Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of product to byproducts, and thus the purity.
-
Data Tabulation: Summarize your findings in a table to easily identify the optimal condition.
Data Presentation: Example Optimization Results
| Reaction ID | Temperature (°C) | Time (h) | Conversion (%) | Crude Yield (mg) | Purity (%) | Observations |
| T1 | 25 | 24 | 65 | 95 | >95 | Slow, but very clean reaction |
| T2 | 40 | 24 | 90 | 132 | >95 | Good conversion, clean |
| T3 | 55 | 12 | >98 | 145 | >95 | Optimal: Fast and clean |
| T4 | 70 | 8 | >98 | 140 | 85 | Fast, but byproduct formation observed |
| T5 | 85 | 4 | >98 | 135 | 70 | Very fast, significant polymerization |
The following workflow diagram visualizes the optimization process.
Caption: Workflow for systematic temperature optimization.
Part 4: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary temperature-dependent side products? The main side products are linear oligomers and polymers formed from intermolecular reactions.[1] At very high temperatures, especially with stronger bases, you may also see evidence of elimination or rearrangement products originating from the 1,3-dichloroacetone starting material.
FAQ 2: How do my choices of solvent and base impact the optimal temperature? They are intrinsically linked. A high-boiling point solvent like DMF allows you to access a wider temperature range, but also carries a greater risk of overheating if not carefully controlled. A stronger base like NaH may generate the thiolate more efficiently, potentially allowing for lower reaction temperatures compared to a weaker base like K₂CO₃. However, stronger bases can also more readily promote side reactions if the temperature is too high.
FAQ 3: Can I use microwave synthesis for this reaction? Yes, microwave-assisted synthesis can often dramatically reduce reaction times.[7] However, temperature control is paramount. Use a microwave reactor with a fiber-optic temperature probe to monitor the internal reaction temperature directly. A common mistake is to control only the power, which can lead to thermal spikes that degrade the sample and promote side reactions. A ramp-to-temperature method is highly recommended.
FAQ 4: My starting material, 1,3-dichloroacetone, seems to be decomposing. Is my temperature too high? Yes, this is a very likely cause. 1,3-Dihaloacetones can be unstable, particularly at elevated temperatures and in the presence of base.[3][6] If you suspect decomposition, you should immediately reduce the reaction temperature. You can also try a slower addition of the 1,3-dichloroacetone to the reaction mixture to keep its instantaneous concentration low.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalyst Poisoning in Sulfur Heterocycle Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of sulfur-containing heterocycles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of catalyst poisoning, a common hurdle in this area of synthetic chemistry. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve catalyst deactivation issues, ensuring the efficiency and success of your experimental workflows.
Introduction: The Inevitable Challenge of Sulfur
Sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science. However, the very atom that imparts unique chemical and biological properties to these molecules—sulfur—is also a notorious poison for many transition metal catalysts essential for their synthesis and functionalization.[1][2] The strong interaction between sulfur and catalyst active sites can lead to rapid deactivation, halting reactions and complicating product purification.[3][4] This guide is structured to address these issues head-on, providing practical, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Sudden Reaction Failure with a Sulfur-Containing Substrate
Q1: My palladium-catalyzed cross-coupling reaction, which worked perfectly with other substrates, has completely stalled after introducing a thiophene derivative. What is the likely cause, and how can I confirm it?
A1: The abrupt cessation of your reaction points strongly to acute catalyst poisoning by the sulfur atom in the thiophene ring.[3] Sulfur compounds are well-documented poisons for various metal catalysts, including palladium, platinum, nickel, and rhodium.[1][3]
The Mechanism of Poisoning:
The sulfur atom in your heterocycle possesses lone pairs of electrons that readily and strongly adsorb onto the electron-deficient active sites of the metal catalyst.[1][4] This process, known as chemisorption, forms stable metal-sulfur bonds that block the active sites, preventing the substrate from coordinating with the catalyst and thus halting the catalytic cycle.[1][3][4] In some cases, this can lead to the formation of inactive metal sulfides.[2]
Workflow for Diagnosing Sulfur Poisoning:
Caption: Diagnostic workflow for confirming catalyst poisoning by sulfur.
Experimental Protocols for Confirmation:
-
Control Experiment: The most straightforward diagnostic test is to perform the reaction with a sulfur-free analog of your substrate under identical conditions. If the reaction proceeds as expected, it strongly implicates the sulfur heterocycle as the poison.
-
Catalyst Characterization: Analyzing the spent catalyst can provide direct evidence of sulfur poisoning.
| Technique | Information Provided | Interpretation |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state.[4][5] | A significant sulfur signal on the surface of the spent catalyst that is absent on the fresh catalyst is a clear indicator of poisoning.[3] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES) | Bulk elemental composition.[6] | Quantifies the total sulfur uptake by the catalyst, confirming poisoning.[3] |
| Temperature-Programmed Desorption (TPD) | Identifies molecules desorbing from the catalyst surface upon heating.[3] | The desorption of sulfur-containing species (e.g., H₂S, SO₂) at specific temperatures confirms the presence of adsorbed sulfur.[3] |
Issue 2: Gradual Decrease in Catalytic Activity Over Time
Q2: My catalyst is still active, but I'm observing a slow decline in reaction rate and yield over several runs, even with fresh reactants. What could be causing this gradual deactivation?
A2: This scenario suggests a more subtle, chronic poisoning or a combination of deactivation mechanisms. While strong chemisorption can cause immediate failure, lower concentrations of sulfur-containing impurities or reversible poisoning can lead to a gradual decline in performance.
Potential Causes for Gradual Deactivation:
-
Low-Level Sulfur Impurities: Even parts-per-million (ppm) levels of sulfur compounds in your reactants or solvents can accumulate on the catalyst surface over time, leading to a progressive loss of active sites.[2][7]
-
Reversible Poisoning: In some cases, the poison may not bind irreversibly. An equilibrium can exist between the adsorbed poison and the species in the reaction mixture. While this allows for some catalytic activity, the overall rate is diminished.
-
Fouling: Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can physically block active sites.[5] This can be exacerbated by the presence of sulfur compounds.
-
Sintering: High reaction temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger, less active particles, reducing the available surface area.[5]
Troubleshooting Protocol for Gradual Deactivation:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Mitigation and Solution Strategies:
-
Feedstock Purification: Analyze your starting materials and solvents for sulfur content. If impurities are detected, purification via distillation, recrystallization, or passing through a guard bed of activated carbon or alumina may be necessary.[8]
-
Catalyst Characterization:
-
Catalyst Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst.
Issue 3: Catalyst Regeneration and Reuse
Q3: I have confirmed sulfur poisoning of my expensive palladium catalyst. Is it possible to regenerate it for future use? If so, what are the recommended procedures?
A3: Yes, in many cases, sulfur-poisoned catalysts can be regenerated, which is often more economical than replacement.[10] The appropriate regeneration method depends on the nature of the sulfur species on the catalyst surface and the stability of the catalyst itself. The two primary methods are thermal and chemical regeneration.
Regeneration Strategies for Sulfur-Poisoned Catalysts:
| Regeneration Method | Description | Typical Conditions | Advantages | Disadvantages |
| Thermal Regeneration (Oxidative) | The catalyst is heated in an oxygen-containing atmosphere to oxidize sulfur species to volatile sulfur oxides (SOx), which then desorb from the surface.[10] | 400-550°C in a controlled flow of air or diluted oxygen.[10] | Effective for removing strongly chemisorbed sulfur and carbon deposits. | Risk of catalyst sintering at high temperatures; potential for SOx emissions.[10] |
| Chemical Regeneration | The catalyst is washed with a chemical solution to remove the poison. For sulfur, alkaline washes can be used to convert sulfur compounds into removable forms.[10] Reactive gases can also be employed. | Treatment with alkaline solutions (e.g., NaOH) followed by controlled oxidation.[10] Or, treatment with NH₃ at elevated temperatures.[11] | Can be performed at lower temperatures, reducing the risk of sintering. | May not be effective for all types of sulfur poisoning; can introduce other impurities if not followed by thorough washing. |
| Reductive Treatment | The catalyst is treated under a reducing atmosphere (e.g., H₂) at high temperatures. | High temperatures (e.g., >500°C) in a flow of H₂.[12] | Can be effective for decomposing sulfate species.[13] | May lead to the formation of stable metal sulfides (e.g., Pd₄S), which can be difficult to remove.[12] |
Step-by-Step Protocol for Thermal Regeneration (Lab Scale):
-
Catalyst Recovery: Carefully recover the poisoned catalyst from the reaction mixture by filtration. Wash with a suitable solvent to remove any residual organic material and dry thoroughly.
-
Setup: Place the dried catalyst in a tube furnace equipped with a controlled gas flow system and an off-gas trap (e.g., a bubbler with a dilute NaOH solution to capture SOx).
-
Inert Purge: Purge the system with an inert gas (e.g., N₂ or Ar) while slowly ramping the temperature to just below the target regeneration temperature.
-
Oxidative Treatment: Gradually introduce a controlled flow of diluted air (e.g., 5% O₂ in N₂) into the system.
-
Temperature Ramp and Hold: Slowly ramp the temperature to the desired regeneration temperature (e.g., 450-500°C) and hold for several hours. Monitor the off-gas for the cessation of SOx evolution.
-
Cool Down: Switch back to an inert gas flow and allow the catalyst to cool to room temperature.
-
Re-characterization: Before reuse, it is advisable to characterize the regenerated catalyst (e.g., using CO chemisorption) to assess the recovery of active sites.
Note: The optimal regeneration conditions (temperature, time, gas composition) are highly dependent on the specific catalyst and the nature of the poison and should be optimized for each system.
Proactive Strategies to Mitigate Catalyst Poisoning
Beyond troubleshooting, adopting proactive measures can significantly reduce the impact of catalyst poisoning in your synthetic workflows.
-
Use of More Robust Catalysts: For some applications, catalysts with higher tolerance to sulfur can be designed. For example, the addition of a second metal, such as rhodium to a nickel catalyst, has been shown to improve sulfur tolerance.[9]
-
Protective Additives: Incorporating additives like molybdenum or boron into the catalyst formulation can help trap poisons before they reach the active sites.[8]
-
Guard Beds: Placing a bed of a sacrificial, high-surface-area material (e.g., activated alumina) upstream of the catalytic reactor can adsorb sulfur impurities from the feedstock before they reach the main catalyst bed.[5]
-
Reaction Engineering:
-
Catalyst Loading: In some cases of direct arylation of thiophenes, using a very low palladium concentration (0.1–0.001 mol%) can paradoxically lead to higher yields by avoiding the rapid formation of inactive palladium black.[14]
-
Use of Oxidants: In certain palladium-catalyzed reactions, the presence of an oxidant can help maintain the active catalytic species and improve durability.[15]
-
Conclusion
Catalyst poisoning by sulfur-containing heterocycles is a formidable but manageable challenge. By understanding the mechanisms of deactivation, employing systematic diagnostic and troubleshooting workflows, and implementing proactive mitigation strategies, researchers can enhance the efficiency, robustness, and cost-effectiveness of their synthetic endeavors. This guide serves as a foundational resource to empower you to overcome these obstacles and advance your research in the synthesis of valuable sulfur-containing molecules.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. Catalyst Poisoning Testing [intertek.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sulfur poisoning of Rh–Ni catalysts during steam reforming of sulfur-containing liquid fuels - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 11. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. erepo.uef.fi [erepo.uef.fi]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing Dithiepane Rings Against Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dithiepane-containing compounds. This guide is designed to provide in-depth technical assistance for preventing the oxidative degradation of dithiepane rings, a common challenge that can impact experimental outcomes, compound stability, and drug efficacy.
This center is structured to provide immediate, actionable solutions through a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will delve into the underlying chemical principles of dithiepane oxidation and provide field-proven protocols to ensure the integrity of your valuable molecules.
Table of Contents
-
Frequently Asked Questions (FAQs): Understanding and Preventing Dithiepane Oxidation
-
What makes dithiepane rings susceptible to oxidation?
-
What are the common products of dithiepane oxidation?
-
How can I detect and quantify dithiepane oxidation?
-
What are the best practices for storing and handling dithiepane compounds to prevent oxidation?
-
Which antioxidants are most effective for stabilizing dithiepane rings?
-
-
Troubleshooting Guides: Addressing Oxidation in Your Experiments
-
Problem: Unexpected formation of sulfoxide or sulfone byproducts during synthesis or workup.
-
Problem: Gradual degradation of a purified dithiepane-containing compound during storage.
-
Problem: Inconsistent results in biological assays involving dithiepane derivatives.
-
-
Experimental Protocols
-
Protocol 1: General Handling of Dithiepane Compounds Under an Inert Atmosphere.
-
Protocol 2: Quenching Potential Oxidants During Reaction Workup.
-
Protocol 3: Screening for Optimal Antioxidant Stabilization.
-
Protocol 4: Forced Oxidation Study for a Dithiepane-Containing Compound.
-
-
References
Frequently Asked Questions (FAQs): Understanding and Preventing Dithiepane Oxidation
What makes dithiepane rings susceptible to oxidation?
The susceptibility of dithiepane rings to oxidation stems from the presence of two thioether (sulfide) functionalities within a seven-membered ring. Thioethers are well-known to be prone to oxidation, which can proceed in a stepwise manner to form sulfoxides and then sulfones.[1][2]
Several factors contribute to this susceptibility:
-
Electron-Rich Sulfur Atoms: The lone pairs of electrons on the sulfur atoms make them nucleophilic and susceptible to attack by electrophilic oxidizing agents.
-
Ring Strain: Medium-sized rings (8-11 membered) are known for their unique combination of angle, torsional, and transannular strain.[3][4] While dithiepane is a seven-membered ring, it still possesses a degree of ring strain compared to the more stable six-membered dithiane ring. This strain can influence the conformation of the ring and the accessibility of the sulfur lone pairs, potentially affecting their reactivity towards oxidants. Studies on smaller sulfur-containing rings suggest that ring strain can impact the energetics of oxidation intermediates.[5]
-
Presence of Oxidizing Agents: Exposure to atmospheric oxygen, peroxides (which can be present as impurities in solvents like ethers), or other reactive oxygen species (ROS) can initiate the oxidation process.[6][7]
What are the common products of dithiepane oxidation?
The oxidation of a dithiepane ring typically occurs at the sulfur atoms, leading to the formation of sulfoxides and sulfones. The oxidation can be stepwise, with one or both sulfur atoms being oxidized.
-
Monosulfoxides: Oxidation of one of the sulfur atoms yields a dithiepane monosulfoxide.
-
Disulfoxides: Further oxidation can lead to the formation of a dithiepane disulfoxide, where both sulfur atoms are oxidized to the sulfoxide state.
-
Sulfone-Sulfoxides: It is also possible to have mixed oxidation states, resulting in a sulfone-sulfoxide.
-
Disulfones: Complete oxidation of both sulfur atoms results in a dithiepane disulfone.
The specific products formed will depend on the strength of the oxidizing agent and the reaction conditions.
Caption: Stepwise oxidation of a dithiepane ring.
How can I detect and quantify dithiepane oxidation?
Several analytical techniques can be employed to detect and quantify the oxidation of dithiepane rings. The choice of method will depend on the specific compound, the expected degradation products, and the required sensitivity.
| Analytical Technique | Application | Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the parent compound and its oxidized derivatives. | High resolution, sensitivity, and reproducibility. Can be coupled with various detectors (UV, MS).[8][9][10] | Method development is required to achieve separation of all components. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of oxidation products. | Provides molecular weight information for unambiguous identification of sulfoxides and sulfones.[6][9] | Ionization efficiency can vary between the parent compound and its oxidized forms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of oxidation products. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods. |
| Thin-Layer Chromatography (TLC) | Rapid qualitative monitoring of reactions and purity checks. | Simple, fast, and inexpensive. | Not suitable for quantification. |
What are the best practices for storing and handling dithiepane compounds to prevent oxidation?
Given the sensitivity of dithiepane rings to oxidation, proper storage and handling are crucial for maintaining their integrity.
-
Inert Atmosphere: Store solid compounds and solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen.[11]
-
Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of potential degradation reactions.
-
Light Protection: Store in amber vials or protect from light, as light can sometimes promote oxidative processes.
-
Solvent Purity: Use freshly distilled or high-purity, peroxide-free solvents, especially for long-term storage of solutions. Ethers are particularly prone to forming peroxides.
-
Avoid Contaminants: Be mindful of potential contaminants in your reaction mixtures or storage containers that could act as oxidants.
Which antioxidants are most effective for stabilizing dithiepane rings?
The addition of antioxidants can be a highly effective strategy for preventing the oxidation of dithiepane rings, particularly in pharmaceutical formulations or for long-term storage. Antioxidants can be broadly classified as primary (radical scavengers) and secondary (peroxide decomposers).[12][13] For thioethers, a combination of both is often beneficial.
| Antioxidant Type | Examples | Mechanism of Action | Considerations |
| Primary Antioxidants (Radical Scavengers) | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Vitamin E (α-tocopherol) | Intercept and neutralize free radicals, preventing the initiation of oxidative chain reactions.[14] | The resulting antioxidant radical should be stable to avoid propagating new radical chains. |
| Secondary Antioxidants (Peroxide Decomposers) | Thioethers (e.g., dilauryl thiodipropionate), Phosphites | Decompose hydroperoxides into non-radical, stable products, preventing them from initiating further oxidation.[12][13] | Often used in synergy with primary antioxidants for enhanced protection. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric Acid | Sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions. | Effective in formulations where metal contamination is a concern. |
The choice of antioxidant will depend on the specific application, solubility, and compatibility with the dithiepane-containing compound and other components of the mixture. It is often necessary to screen a panel of antioxidants to identify the most effective one for a particular system (see Protocol 3).
Troubleshooting Guides: Addressing Oxidation in Your Experiments
Problem: Unexpected formation of sulfoxide or sulfone byproducts during synthesis or workup.
Potential Causes:
-
Presence of Oxidants in Reagents or Solvents:
-
Diagnosis: Test your solvents for the presence of peroxides using commercially available test strips. Review the specifications of your reagents for potential oxidizing impurities.
-
Solution: Use freshly distilled or inhibitor-free, peroxide-free solvents. Purify reagents if necessary.
-
-
Exposure to Atmospheric Oxygen:
-
Diagnosis: If the reaction is run open to the air, especially at elevated temperatures, atmospheric oxygen can be a significant oxidant.
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon (see Protocol 1). Degas solvents before use.
-
-
Oxidative Workup Conditions:
-
Diagnosis: Certain workup procedures, such as those involving strong acids or exposure to air for prolonged periods, can promote oxidation.
-
Solution: Use deoxygenated water and solvents for extractions. Minimize the duration of the workup. Consider adding a reducing agent during the workup to quench any residual oxidants (see Protocol 2).
-
Caption: Troubleshooting workflow for oxidation during synthesis.
Problem: Gradual degradation of a purified dithiepane-containing compound during storage.
Potential Causes:
-
Improper Storage Conditions:
-
Diagnosis: Review your current storage conditions. Is the compound stored under an inert atmosphere? Is it protected from light? Is the temperature appropriate?
-
Solution: Store the compound under nitrogen or argon in a sealed vial, protected from light, at a low temperature (e.g., -20 °C).
-
-
Residual Solvent Impurities:
-
Diagnosis: Trace amounts of peroxide-forming solvents (e.g., THF, diethyl ether) remaining after purification can lead to slow oxidation over time.
-
Solution: Ensure the compound is thoroughly dried under high vacuum to remove all residual solvents.
-
-
Autoxidation:
-
Diagnosis: In some cases, compounds can undergo slow oxidation simply by reacting with atmospheric oxygen over extended periods.
-
Solution: If long-term stability is critical, consider formulating the compound with a suitable antioxidant (see Protocol 3).
-
Problem: Inconsistent results in biological assays involving dithiepane derivatives.
Potential Causes:
-
On-Plate Oxidation:
-
Diagnosis: The compound may be oxidizing in the aqueous, oxygen-rich environment of the assay plate over the course of the experiment.
-
Solution: Prepare stock solutions in degassed, antioxidant-spiked DMSO. Minimize the time the compound is incubated on the plate. Consider including a control where the compound is pre-incubated under assay conditions and then analyzed for degradation.
-
-
Batch-to-Batch Variation in Purity:
-
Diagnosis: Different batches of the compound may have varying levels of oxidized impurities, leading to inconsistent biological activity.
-
Solution: Implement stringent quality control measures to ensure the purity of each batch before use in assays. Use a validated HPLC method to quantify the parent compound and any oxidized impurities.
-
Experimental Protocols
Protocol 1: General Handling of Dithiepane Compounds Under an Inert Atmosphere
This protocol describes the basic setup for handling air-sensitive dithiepane compounds in a research laboratory.
Materials:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Nitrogen or argon gas source with a bubbler
-
Syringes and needles
-
Cannula (for liquid transfers)
-
Degassed solvents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the glassware and connect it to the inert gas line with a bubbler to maintain a slight positive pressure.
-
Solid Transfer: If transferring a solid dithiepane compound, do so under a positive flow of inert gas.
-
Liquid Transfer: Use a syringe or cannula to transfer solutions of the dithiepane compound.
-
Reaction Monitoring: If taking samples for reaction monitoring (e.g., by TLC or LC-MS), do so quickly to minimize exposure to air.
Caption: Basic setup for handling compounds under an inert atmosphere.
Protocol 2: Quenching Potential Oxidants During Reaction Workup
This protocol provides a method for removing residual oxidizing agents during the workup of a reaction involving a dithiepane compound.
Materials:
-
Sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution (e.g., 10% w/v in deoxygenated water)
-
Deoxygenated water and organic solvents
Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
During the aqueous workup, wash the organic layer with a solution of sodium thiosulfate or sodium sulfite.
-
Separate the layers and proceed with the standard workup (e.g., washing with brine, drying over anhydrous sodium sulfate).
-
The reducing agent will quench residual peroxides or other oxidizing species, protecting the dithiepane ring from oxidation.
Protocol 3: Screening for Optimal Antioxidant Stabilization
This protocol outlines a method for screening different antioxidants to determine the most effective one for stabilizing a dithiepane-containing compound in solution.
Materials:
-
Dithiepane compound of interest
-
A panel of antioxidants (e.g., BHT, BHA, α-tocopherol, dilauryl thiodipropionate)
-
High-purity, peroxide-free solvent (e.g., ethanol, acetonitrile)
-
HPLC system with a suitable column and detection method
Procedure:
-
Prepare a stock solution of the dithiepane compound in the chosen solvent.
-
Prepare a series of solutions containing the dithiepane compound at a fixed concentration and different antioxidants at varying concentrations (e.g., 0.01%, 0.1%, 1% w/w relative to the dithiepane compound).
-
Include a control sample with no antioxidant.
-
Store the solutions under accelerated stability conditions (e.g., 40 °C/75% RH) or expose them to an oxidative stressor (see Protocol 4).
-
At various time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by HPLC to quantify the amount of remaining parent dithiepane compound.
-
Compare the degradation rates in the presence of different antioxidants to identify the most effective stabilizing agent.
Protocol 4: Forced Oxidation Study for a Dithiepane-Containing Compound
This protocol describes a forced degradation study to intentionally oxidize a dithiepane compound, which is useful for identifying potential degradation products and for developing stability-indicating analytical methods.[7][15]
Materials:
-
Dithiepane compound of interest
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3% in water)
-
Solvent (e.g., acetonitrile/water)
-
HPLC-MS system
Procedure:
-
Dissolve the dithiepane compound in the chosen solvent to a known concentration.
-
Add a controlled amount of hydrogen peroxide solution.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 40 °C) and monitor the reaction over time.
-
At various time points, take aliquots of the reaction mixture, quench the reaction (e.g., by dilution or addition of a reducing agent), and analyze by HPLC-MS.
-
Analyze the data to identify the molecular weights of the degradation products, which will likely correspond to the monosulfoxide, disulfoxide, and other oxidized species. This information is invaluable for setting up a stability-indicating HPLC method.
References
- 1. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Ring Strain Effects on the Interconversion of Intermediates in the Reaction of Organic Sulfides with Singlet Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publikace.k.utb.cz [publikace.k.utb.cz]
- 11. benchchem.com [benchchem.com]
- 12. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 13. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 14. researchgate.net [researchgate.net]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Guide for Seven-Membered Ring Closure
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of seven-membered rings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design and troubleshooting efforts. The synthesis of medium-sized rings, such as seven-membered rings, is notoriously challenging due to unfavorable enthalpic and entropic factors.[1][2] This guide will address common issues in a question-and-answer format, offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My primary experimental challenge is the formation of linear polymers instead of the desired seven-membered ring. How can I favor intramolecular cyclization?
This is the most common hurdle in macrocyclization. The root cause is that intermolecular reactions are kinetically and often thermodynamically favored over the formation of a strained and entropically disfavored medium-sized ring.[3][4][5][6] The key is to manipulate reaction conditions to favor the intramolecular pathway.
The cornerstone strategy is the High Dilution Principle .[3][4] By maintaining a very low concentration of the linear precursor, you decrease the probability of two molecules reacting with each other, thus favoring the intramolecular ring-closing reaction.
Recommended Protocol: Syringe Pump Addition for High Dilution
-
Setup: In a reaction vessel, place the catalyst and the bulk of the solvent.
-
Precursor Solution: Dissolve the linear precursor in a compatible solvent in a separate flask.
-
Slow Addition: Using a syringe pump, add the precursor solution to the reaction vessel at a very slow rate (e.g., 0.1 to 1.0 mL/hour). This ensures that the concentration of the precursor in the reaction flask remains extremely low at any given time, as it is consumed to form the product as it is added.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to optimize the addition rate and reaction time.
Q2: I've tried high dilution, but the yield of my seven-membered ring is still disappointingly low. What other strategies can I employ to improve the reaction efficiency?
Low yields, even under high dilution, often point to a high activation energy barrier for the cyclization, which can be due to conformational rigidity or unfavorable transition states. Several advanced strategies can be employed to overcome this.
-
Catalysis: The use of a catalyst can provide an alternative, lower-energy reaction pathway.[7][8][9]
-
Ring-Closing Metathesis (RCM): Ruthenium-based catalysts, such as Grubbs or Hoveyda catalysts, are highly effective for the formation of unsaturated seven-membered rings from diene precursors.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions: Intramolecular Heck, Suzuki, or Sonogashira reactions can be powerful methods for forming carbon-carbon bonds within a seven-membered ring scaffold.[7][10]
-
Copper-Catalyzed Reactions: Copper catalysts are used in various cyclization reactions, including intramolecular C-H insertion and cycloadditions.[9][10]
-
-
Substrate Pre-organization: Modifying the linear precursor to favor a conformation that is close to the desired ring structure can significantly reduce the entropic barrier to cyclization.[6] This can be achieved by:
-
Incorporating rigid structural elements like aromatic rings or alkynes into the linear chain.
-
Introducing stereocenters that induce a specific folding pattern.
-
-
Template-Assisted Synthesis: A template molecule can bind to the linear precursor and hold it in a conformation that facilitates the ring-closing reaction. Anion-templated synthesis is one such example.[7]
Decision-Making Workflow for Low Yield
Caption: Troubleshooting workflow for low cyclization yield.
Q3: My starting material is consumed, but I am not observing the formation of either the desired product or polymer. What could be happening?
If your starting material is consumed without the formation of the expected product or polymer, it is likely that an alternative, unproductive reaction pathway is occurring. This could include decomposition of the starting material or the formation of smaller, more stable rings if the substrate has multiple reactive sites.
Troubleshooting Steps:
-
Re-evaluate the Reaction Conditions:
-
Temperature: Excessive heat can lead to decomposition. Try running the reaction at a lower temperature.
-
Reagent Stability: Ensure all reagents and catalysts are pure and active. Degradation of reagents can lead to unexpected side reactions.
-
-
Conformational Analysis: Seven-membered rings can exist in multiple low-energy conformations such as chair, twist-chair, boat, and twist-boat forms.[11][12] It's possible that the lowest energy conformation of your linear precursor is one that is not conducive to cyclization.
-
Computational modeling can be a valuable tool to understand the conformational preferences of your substrate.
-
-
Alternative Reaction Pathways: Consider if alternative cyclizations are possible. For instance, if a 5-membered ring can be formed, it is often kinetically and thermodynamically more favorable than a 7-membered ring.[13][14]
Q4: I am considering a ring-expansion approach. What are the key considerations for this strategy?
Ring expansion is a powerful alternative to direct cyclization, as it often bypasses the challenges of forming a medium-sized ring from a linear precursor.[8][15][16] The general principle is to synthesize a smaller, more readily accessible ring (e.g., a five-membered ring) and then insert atoms to expand it to a seven-membered ring.
Common Ring Expansion Strategies:
| Strategy | Description | Key Considerations |
| Beckmann Rearrangement | Rearrangement of an oxime derived from a cyclic ketone to form a lactam. | Requires a six-membered ring precursor to form a seven-membered lactam. |
| Tiffeneau-Demjanov Rearrangement | Diazotization of a 1-aminomethyl-cycloalkanol followed by ring expansion. | The migratory aptitude of the adjacent carbons can influence regioselectivity. |
| Cope Rearrangement | A[11][11]-sigmatropic rearrangement of a 1,5-diene. A divinylcyclopropane can rearrange to a cycloheptadiene. | Requires specific stereochemistry in the starting material for efficient rearrangement. |
| Metal-Mediated Expansions | Transition metals can catalyze the insertion of carbon monoxide or other fragments into a smaller ring.[1] | The choice of metal and ligand is critical for controlling the reaction outcome. |
Experimental Protocol: Divinylcyclopropane-Cope Rearrangement
-
Synthesis of the Divinylcyclopropane Precursor: Synthesize the cis-divinylcyclopropane with the desired substituents. The stereochemistry of the cyclopropane is crucial for the success of the rearrangement.
-
Thermal Rearrangement: Heat the divinylcyclopropane in a suitable high-boiling solvent (e.g., toluene, xylene). The reaction temperature will depend on the specific substrate.
-
Monitoring and Purification: Monitor the reaction by GC-MS or NMR to determine the optimal reaction time. The cycloheptadiene product can then be purified by column chromatography.
Advanced Considerations
Baldwin's Rules for Ring Closure
While originally developed for smaller rings, the principles of Baldwin's rules regarding the trajectory of nucleophilic attack are important to consider. For seven-membered rings, both 7-exo-tet and 7-exo-trig cyclizations are generally favored, while 7-endo-trig reactions are also possible.[17] Understanding the geometry of the transition state for your specific reaction can provide insight into its feasibility.[18]
The Thorpe-Ingold Effect
Introducing gem-disubstitution on the linear precursor can favor cyclization. The steric bulk of the substituents can decrease the bond angle between them, effectively bringing the reactive ends of the chain closer together and promoting the intramolecular reaction.[19]
Visualizing Reaction Pathways
Caption: Competing intra- and intermolecular reaction pathways.
By systematically addressing these common issues and applying the principles outlined in this guide, you can significantly increase your success rate in the challenging yet rewarding synthesis of seven-membered rings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High dilution principle - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic synthesis of seven-membered carbocycles via ring expansion of cyclic β-ketoesters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Catalytic synthesis of seven-membered carbocycles via ring expansion of cyclic β-ketoesters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Intramolecular reaction - Wikipedia [en.wikipedia.org]
Technical Support Portal: Improving Diastereoselectivity in 1,4-Dithiepan-6-one Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dithiepan-6-one and its derivatives. This guide provides in-depth, field-proven insights into controlling and improving the diastereoselectivity of reactions involving this versatile heterocyclic ketone. We will move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the stereochemistry of this compound reactions.
Q1: What are the primary factors that influence diastereoselectivity in reactions involving the this compound core?
A1: Achieving high diastereoselectivity in this system is a multifactorial challenge primarily governed by the interplay of three elements:
-
Conformational Dynamics: The seven-membered 1,4-dithiepane ring is not planar. It exists as a dynamic equilibrium of several conformers, most commonly twisted-boat and chair forms.[1] The specific conformation adopted during the reaction dictates the steric environment around the reactive center (the C6-carbonyl or the α-carbons), creating a facial bias that a reagent will encounter.
-
Steric Hindrance: The approach of a nucleophile or electrophile is highly sensitive to steric bulk. This includes the size of the reagent itself, existing substituents on the dithiepane ring, and the steric profile of the ring's conformation. For example, bulky reducing agents will preferentially attack from the less hindered face of the carbonyl.[2]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): Temperature, choice of base, and solvent can determine whether the reaction proceeds under kinetic or thermodynamic control.[3] Kinetically controlled reactions, typically run at low temperatures with strong, non-equilibrating bases, favor the most rapidly formed product, while thermodynamically controlled reactions, run at higher temperatures, favor the most stable product.
Q2: How does the conformation of the this compound ring specifically impact diastereoselectivity?
A2: The conformational flexibility of the seven-membered ring is the root cause of many selectivity challenges. Unlike rigid six-membered rings, the dithiepane system has a shallow energy profile for interconversion between its twisted-boat and chair forms.[1]
-
Facial Shielding: In any given conformation, one face of the carbonyl group (or the p-orbital of an enolate) will be more sterically encumbered than the other by the ring's own atoms (e.g., axial hydrogens or sulfur atoms). An incoming reagent will preferentially approach from the less hindered face.
-
Transition State Stabilization: The diastereoselectivity is determined by the relative energy of the transition states leading to the different diastereomers. The ring's conformation will influence these energies. For instance, a transition state that minimizes steric clashes (e.g., between the incoming reagent and axial substituents) will be lower in energy, and the corresponding diastereomer will be the major product.[4][5] Understanding or predicting the dominant low-energy conformation is therefore critical for rationalizing and improving selectivity.
Q3: What are chiral auxiliaries, and how can they be used to enforce high diastereoselectivity in this system?
A3: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction.[6][7] After the desired transformation, the auxiliary is removed, having served its purpose of directing the stereochemistry.[7][8] This is one of the most reliable strategies when substrate or reagent control is insufficient.
For the this compound system, this could be applied in several ways:
-
α-Alkylation: The ketone can be converted into a chiral hydrazone (e.g., using SAMP/RAMP auxiliaries) or a chiral enamine. The auxiliary creates a highly biased steric environment, forcing an incoming electrophile to attack the enolate from a single direction, leading to high diastereoselectivity.[9]
-
Acyl Derivatives: If a carboxylic acid derivative is appended to the dithiepane ring, an Evans' oxazolidinone auxiliary can be used.[6] Enolates derived from these N-acyl oxazolidinones are exceptionally effective in directing alkylation and aldol reactions.[9][10] The auxiliary chelates the metal cation of the enolate, forming a rigid, planar structure that effectively blocks one face from the electrophile.[6]
Section 2: Troubleshooting Guide
This guide is structured in a problem/cause/solution format to directly address common experimental failures.
Problem 1: Low Diastereoselectivity (e.g., ~1:1 dr) in the Reduction of the C6-Carbonyl
You are attempting to reduce the ketone to a secondary alcohol but are obtaining a nearly inseparable mixture of diastereomers.
-
Possible Cause A: Insufficient Steric Bias from the Reducing Agent.
-
Explanation: Small, unhindered reducing agents like sodium borohydride (NaBH₄) are often not selective enough to differentiate between the two faces of the carbonyl group in a flexible ring system.[2] The small hydride nucleophile does not experience a significant energetic penalty for attacking from either the more or less hindered face, resulting in poor selectivity.
-
-
Possible Cause B: Elevated Reaction Temperature.
-
Explanation: Reductions are typically irreversible and thus under kinetic control. However, running the reaction at a higher temperature than necessary can provide enough thermal energy to overcome the small activation energy difference between the two diastereomeric transition states, eroding selectivity.
-
-
Possible Cause C: Chelation Effects.
-
Explanation: If other coordinating groups are present on the ring, certain metal-containing reducing agents (e.g., those with Li⁺, Mg²⁺, or Zn²⁺) can form a chelated intermediate. This can lock the ring into a specific conformation and direct the hydride delivery intramolecularly, sometimes leading to the opposite diastereomer than predicted by simple sterics (chelation control).[11] If this effect is weak or competes with non-chelated pathways, selectivity will be poor.
-
Caption: Troubleshooting workflow for low diastereoselectivity.
| Reagent | Name | Typical Steric Profile | Expected Selectivity Trend |
| NaBH₄ | Sodium borohydride | Small, unhindered | Low selectivity, slight preference for attack away from largest adjacent group.[2] |
| LiAlH₄ | Lithium aluminum hydride | Small, unhindered | Low selectivity, highly reactive. |
| L-Selectride® | Lithium tri-sec-butylborohydride | Very Bulky | High selectivity for attack from the least sterically hindered face.[2] |
| K-Selectride® | Potassium tri-sec-butylborohydride | Very Bulky | Often gives even higher selectivity than L-Selectride due to the larger cation. |
Problem 2: Poor Regio- and Diastereoselectivity in α-Alkylation Reactions
You are attempting to deprotonate the ketone to form an enolate and add an electrophile (e.g., methyl iodide), but you get a mixture of regioisomers (alkylation at C5 and C7 if unsymmetrical) and/or poor diastereoselectivity at the desired carbon.
-
Possible Cause A: Thermodynamic Enolate Formation.
-
Explanation: Using an incorrect base or temperature can lead to an equilibrium mixture of all possible enolates (less-substituted kinetic enolate and more-substituted thermodynamic enolate).[12] Alkoxide bases (e.g., NaOEt) or running the reaction above -40 °C with amide bases can cause this. The resulting alkylation will occur from all enolates present, leading to a complex product mixture.[3]
-
-
Possible Cause B: Incorrect Solvent or Additives.
-
Explanation: The aggregation state and reactivity of lithium enolates are highly dependent on the solvent.[3] Ethereal solvents like THF are standard. The addition of a strong polar coordinating agent like hexamethylphosphoramide (HMPA) can break up lithium enolate aggregates, increasing reactivity and sometimes altering the E/Z geometry of the enolate, which in turn affects the diastereoselectivity of the alkylation.[3]
-
-
Possible Cause C: Wrong Choice of Base.
-
Explanation: To ensure rapid, irreversible deprotonation at the least hindered α-position (kinetic control), a strong, bulky, non-nucleophilic base is required.[13] Lithium diisopropylamide (LDA) is the standard choice for this purpose.[12] Weaker bases or smaller, nucleophilic bases can lead to side reactions and loss of regioselectivity.
-
Caption: Directed alkylation via kinetic enolate formation.
Section 3: Key Experimental Protocols
These protocols represent best-practice starting points for achieving high diastereoselectivity. Warning: These procedures involve pyrophoric and moisture-sensitive reagents. All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.[14]
Protocol 1: Diastereoselective Reduction of this compound with L-Selectride
This protocol is designed to maximize steric differentiation for the reduction of the C6-carbonyl, favoring the approach of the hydride from the less hindered face.
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon. Maintain a positive pressure of argon throughout the reaction.
-
Substrate Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride (1.0 M solution in THF, 1.1 eq) dropwise to the stirred ketone solution over 15 minutes. The rate of addition is critical to maintain the low temperature.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench it slowly at -78 °C by the dropwise addition of methanol until gas evolution ceases, followed by the addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis or chiral HPLC.
Protocol 2: Diastereoselective α-Alkylation via a Kinetically Controlled Lithium Enolate
This protocol is designed to generate the less-substituted (kinetic) enolate and trap it with an electrophile.
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask with a stir bar, a rubber septum, and an argon inlet.
-
Base Preparation: In the reaction flask, add anhydrous THF. Cool to -78 °C. Add diisopropylamine (1.2 eq) via syringe. Then, add n-butyllithium (n-BuLi, 1.15 eq) dropwise and stir at -78 °C for 30 minutes to pre-form the LDA base.
-
Enolate Formation: Dissolve the α-substituted this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask. Add this substrate solution dropwise via cannula or syringe to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.5 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the mixture three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Analysis: Purify the product by flash chromatography and determine the diastereomeric ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 4. Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Scaling up the synthesis of 1,4-Dithiepan-6-one
Answering the call of complex chemistries, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals focused on the synthesis of 1,4-dithiepan-6-one. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices, offering a framework for logical troubleshooting and successful scale-up.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and properties of this compound.
Q1: What are the key structural features and properties of this compound?
This compound is a seven-membered heterocyclic compound containing two sulfur atoms and a ketone functional group. Its structure presents a unique combination of a flexible seven-membered ring and the reactivity associated with both thioethers and a central ketone. These features make it a valuable building block in medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 34654-19-8 | [1] |
| Molecular Formula | C₅H₈OS₂ | [1] |
| Molecular Weight | 148.25 g/mol | [1] |
| Appearance | Typically a solid at room temperature | General Knowledge |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Q2: What is a common synthetic strategy for preparing this compound?
A prevalent and logical approach is the bimolecular cyclization reaction between a three-carbon dielectrophile and a propane-1,3-dithiol equivalent. The most common variant of this involves the reaction of 1,3-propanedithiol with 1,3-dichloroacetone in the presence of a base. This strategy falls under the general principle of forming cyclic thioethers through C–S bond formation via nucleophilic attack.[2][3]
Q3: What are the primary challenges when scaling up the synthesis of this compound?
The principal challenge in scaling up this synthesis is managing the competition between the desired intramolecular cyclization and intermolecular polymerization. At high concentrations, the reactive ends of the starting materials are more likely to react with other molecules rather than with themselves, leading to the formation of linear oligomers and polymers instead of the desired seven-membered ring. This results in significantly lower yields and complex purification issues.[4] Other challenges include ensuring efficient heat and mass transfer in larger reaction vessels and handling potentially odorous sulfur-containing reagents.
Troubleshooting and Optimization Guide
This guide provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Problem Area 1: Low Reaction Yield
Q: My reaction yield is consistently below 30%. What are the primary causes and how can I improve it?
A: Low yields in this cyclization are almost always tied to reaction conditions that favor polymerization over cyclization. Here’s a breakdown of potential causes and solutions:
-
Cause 1: High Concentration. The most critical factor is the concentration of your reactants. Standard batch reactions often fail upon scale-up because they favor intermolecular reactions.
-
Solution: Implement High-Dilution Conditions. The key is to maintain a very low concentration of the reactants throughout the reaction. This is best achieved by the slow, simultaneous addition of both the 1,3-propanedithiol and 1,3-dichloroacetone solutions (each dissolved in a suitable solvent) to a larger volume of the reaction solvent containing the base. A syringe pump is ideal for this purpose to ensure a slow and consistent addition rate over several hours.
-
-
Cause 2: Inappropriate Base or Stoichiometry. The base is crucial for deprotonating the thiol groups, but a base that is too strong or used in excess can promote side reactions with the ketone functionality of the product or the dichloroacetone starting material.
-
Solution: Optimize Base Selection. A moderately weak base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often sufficient and preferable to strong bases like hydroxides or alkoxides. Use approximately 2.2 equivalents of the base to neutralize the two equivalents of HCl generated during the reaction and to facilitate the deprotonation of the dithiol.
-
-
Cause 3: Purity of Starting Materials. 1,3-Propanedithiol can be prone to air oxidation, forming disulfides. 1,3-Dichloroacetone can be unstable. Impurities will invariably lead to side reactions and lower yields.
-
Solution: Verify Reagent Purity. Use freshly opened or distilled 1,3-propanedithiol. Check the purity of 1,3-dichloroacetone by NMR or GC before use. Store both reagents under an inert atmosphere (N₂ or Ar).
-
Problem Area 2: Impurity Profile & Purification
Q: My crude product is a thick, sticky oil or an insoluble solid, and TLC shows a smear or multiple products. What's happening?
A: This is a classic sign of polymerization. The insoluble solid or high-viscosity oil is likely a mixture of linear poly(thioethers).
-
Prevention: The most effective solution is prevention by strictly adhering to high-dilution principles as described above.
-
Workflow Diagram: The following diagram illustrates a robust workflow designed to minimize polymerization and simplify purification.
Caption: Recommended workflow for the synthesis of this compound.
Q: How can I effectively purify the target compound from the crude mixture?
A: Assuming the reaction was successful and polymerization was minimized, purification is typically achieved through column chromatography or recrystallization.
-
Column Chromatography: This is the most reliable method for separating the cyclic monomer from oligomeric side products and unreacted starting materials.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system and gradually increase polarity. A gradient of ethyl acetate in hexanes is a good starting point. For instance, begin with 5% EtOAc in hexanes and gradually increase to 20-30% EtOAc.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to track the separation. The product, being a ketone, can often be visualized with a potassium permanganate stain.[5]
-
-
Recrystallization: If the crude product is a solid and relatively pure (>85%), recrystallization can be an effective and scalable purification method.
-
Solvent Selection: A solvent system where the compound is soluble when hot but sparingly soluble when cold is required. A mixture like ethyl acetate/hexanes or isopropanol/water could be effective.[5]
-
Problem Area 3: Product Stability and Storage
Q: The purified this compound develops a yellow tint over time, even when stored in a freezer. Why is this happening and how can I prevent it?
A: Thioethers can be susceptible to air oxidation, which can lead to the formation of sulfoxides and other colored impurities. The ketone functionality can also participate in degradation pathways, especially in the presence of light or trace acid/base.
-
Troubleshooting Logic: The following diagram outlines the decision-making process for addressing product instability.
Caption: Troubleshooting guide for product instability.
-
Recommended Storage Protocol:
-
Ensure the final product is free of residual solvent and any acidic or basic impurities from the purification process.
-
Place the solid product in a clean, dry amber glass vial.
-
Purge the vial with a stream of inert gas (Argon or Nitrogen) for 1-2 minutes to displace all air.
-
Seal the vial tightly with a cap that has a chemically resistant liner.
-
Store the vial in a refrigerator at the recommended 2-8°C.[1] For long-term storage, consider a freezer at -20°C.
-
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,4-Dithiepan-6-one
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing profound insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral features of 1,4-Dithiepan-6-one, a seven-membered heterocyclic ketone. In the absence of extensive published experimental spectra for this specific molecule, we will employ a comparative approach, leveraging spectral data from structurally related analogues—1,4-Dithiane and Cycloheptanone—to predict and interpret its NMR characteristics. This methodology not only facilitates the understanding of this compound's spectral properties but also reinforces the fundamental principles of NMR spectral interpretation.
Introduction to this compound and the Importance of NMR Analysis
This compound is a saturated seven-membered ring system containing two sulfur atoms at positions 1 and 4, and a carbonyl group at position 6. This unique arrangement of heteroatoms and a functional group within a flexible seven-membered ring gives rise to a distinct conformational landscape, which in turn dictates its chemical reactivity and biological activity. A thorough understanding of its three-dimensional structure is therefore paramount.
NMR spectroscopy is exceptionally sensitive to the local electronic environment of each proton and carbon atom in a molecule. Chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities provide a detailed map of the connectivity and stereochemical relationships within the molecule. For a molecule like this compound, NMR analysis can reveal:
-
The chemical environment of the protons and carbons adjacent to the sulfur atoms and the carbonyl group.
-
The through-bond connectivity of the atoms in the ring.
-
The conformational preferences of the seven-membered ring in solution.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three sets of non-equivalent methylene protons. The symmetry of the molecule dictates that the protons on C2 and C7 are chemically equivalent, as are the protons on C3 and C5.
To predict the chemical shifts, we can draw comparisons with 1,4-Dithiane and cycloheptanone. In 1,4-Dithiane, a six-membered ring with two sulfur atoms, all methylene protons are equivalent and appear as a singlet around δ 2.8 ppm. The sulfur atoms are deshielding, moving the proton signals downfield from a typical alkane. In cycloheptanone, the protons alpha to the carbonyl group (at C2 and C7) typically resonate around δ 2.4 ppm, while the other ring protons appear further upfield.
For this compound, we can anticipate the following:
-
H-5 and H-7 (α to carbonyl): These protons are adjacent to the electron-withdrawing carbonyl group and will be the most deshielded of the methylene protons. Their chemical shift is expected to be in the range of δ 2.6-2.9 ppm .
-
H-2 and H-3 (adjacent to sulfur): These protons are alpha to the sulfur atoms. Sulfur is also an electronegative atom, leading to deshielding. Their chemical shifts are anticipated to be in the region of δ 2.8-3.1 ppm .
-
H-2 and H-7 (between S and C=O): These protons experience the combined electron-withdrawing effects of the adjacent sulfur and the gamma-carbonyl group. Their chemical shifts are likely to be in the range of δ 2.9-3.2 ppm .
The signals for these protons will likely appear as complex multiplets due to geminal and vicinal coupling.
Predicted ¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three signals for the carbon atoms of the ring, in addition to the carbonyl carbon signal.
By comparing with our model compounds, we can predict the approximate chemical shifts:
-
C=O (C-6): The carbonyl carbon will be the most deshielded, appearing significantly downfield. In ketones, this signal is typically found in the range of δ 200-220 ppm [1].
-
C-5 and C-7 (α to carbonyl): These carbons, being alpha to the carbonyl group, will be deshielded compared to a simple alkane but less so than the carbonyl carbon itself. Their chemical shift is predicted to be around δ 40-50 ppm [1].
-
C-2 and C-3 (adjacent to sulfur): The carbons attached to the sulfur atoms will also be influenced by the electronegativity of sulfur. In 1,4-dithiane, the carbons appear at approximately δ 29 ppm. We can expect a similar chemical shift for C-2 and C-3 in this compound, likely in the range of δ 30-40 ppm .
Comparative Analysis with Structurally Related Compounds
To provide a clearer context for the predicted spectral data, a direct comparison with 1,4-Dithiane and Cycloheptanone is invaluable.
| Compound | Proton Environment | ¹H Chemical Shift (δ, ppm) | Carbon Environment | ¹³C Chemical Shift (δ, ppm) |
| 1,4-Dithiane | -CH₂-S- | ~2.8 (s) | -CH₂-S- | ~29 |
| Cycloheptanone | α-CH₂ | ~2.4 (t) | C=O | ~215 |
| β-CH₂ | ~1.8 (m) | α-CH₂ | ~44 | |
| γ-CH₂ | ~1.6 (m) | β-CH₂ | ~30 | |
| γ-CH₂ | ~24 | |||
| This compound (Predicted) | H-5, H-7 (α to C=O) | 2.6-2.9 (m) | C-6 (C=O) | 200-220 |
| H-2, H-3 (α to S) | 2.8-3.1 (m) | C-5, C-7 (α to C=O) | 40-50 | |
| H-2, H-7 (between S and C=O) | 2.9-3.2 (m) | C-2, C-3 (α to S) | 30-40 |
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts.
This comparative table highlights how the electronic effects of the sulfur atoms and the carbonyl group influence the chemical shifts of the neighboring protons and carbons in this compound. The presence of both functionalities in the same ring leads to a more complex spectrum with distinct signals for each type of methylene group.
Experimental Protocols for NMR Spectral Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds. It provides a clean spectral window and good solubility for many ketones and sulfur-containing compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy
-
Spectrometer: The same spectrometer as for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons, though none are present in the ring of the parent compound).
-
Number of Scans: 256-1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Similar to ¹H NMR, the FID is processed with Fourier transformation, phasing, and baseline correction.
Visualizing Molecular Structure and NMR Relationships
The following diagrams illustrate the structure of this compound and the expected relationships between its atoms, which are reflected in the NMR spectra.
Figure 1: Molecular structure of this compound.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 1,4-Dithiepan-6-one
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-Dithiepan-6-one. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes established fragmentation principles of cyclic ketones and thioethers to propose a putative fragmentation pathway. This predicted pattern is then objectively compared with the known fragmentation of cyclohexanone and 1,4-dithiane to highlight the unique structural information that can be gleaned from the mass spectrum of this compound. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.
Introduction to this compound and its Structural Significance
This compound is a seven-membered heterocyclic compound containing two sulfur atoms and a ketone functional group. Sulfur-containing heterocycles are of significant interest in medicinal chemistry and materials science.[1] The presence of both thioether linkages and a carbonyl group within a flexible seven-membered ring suggests a rich and informative fragmentation pattern under electron ionization. Understanding this pattern is crucial for the identification and structural characterization of this and related molecules in complex matrices.
Proposed Electron Ionization Fragmentation Pattern of this compound
The fragmentation of this compound (Molecular Weight: 148.25 g/mol ) upon electron ionization is expected to be driven by the localization of the radical cation on either the sulfur or oxygen atoms. The primary fragmentation pathways are predicted to be α-cleavage adjacent to the carbonyl group and cleavage adjacent to the sulfur atoms.
A key characteristic of the mass spectra of ketones is the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[2][3][4] For cyclic ketones, this often leads to the formation of a distonic ion, which can then undergo further fragmentation.[2][5] In the case of this compound, two initial α-cleavage events are possible, leading to the opening of the ring.
Simultaneously, the presence of thioether linkages introduces alternative fragmentation routes. The carbon-sulfur bond is weaker than the carbon-carbon bond, and cleavage adjacent to the sulfur atom is a common fragmentation pathway for thioethers.[6] The ability of sulfur to stabilize a positive charge can influence the fragmentation cascade.[7]
Here, we propose a series of key fragmentation steps for this compound:
-
Molecular Ion (m/z 148): The initial radical cation formed upon electron ionization.
-
α-Cleavage: Cleavage of the C5-C6 or C6-C7 bond, leading to a ring-opened radical cation.
-
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the acylium ion intermediate is a characteristic fragmentation of ketones.[2][4]
-
Cleavage adjacent to Sulfur: Fragmentation of the C-S bonds, leading to the formation of sulfur-containing radical cations.
-
Ring Contractions and Rearrangements: The flexible seven-membered ring may undergo rearrangements to form more stable five- or six-membered ring fragments.
Comparative Fragmentation Analysis
To better understand the unique features of the this compound fragmentation pattern, we will compare it with two simpler, well-characterized molecules: cyclohexanone (a cyclic ketone) and 1,4-dithiane (a cyclic thioether).
Cyclohexanone: The Archetypal Cyclic Ketone
The mass spectrum of cyclohexanone is dominated by fragments arising from α-cleavage and subsequent rearrangements.[2]
-
Molecular Ion (m/z 98): The parent ion.
-
α-Cleavage and loss of ethylene (m/z 70): A common pathway for cyclic ketones.[2]
-
Formation of the m/z 55 ion: A characteristic fragment of cyclohexanone, formed through a complex rearrangement following α-cleavage.[2]
-
Loss of CO (m/z 70): Loss of carbon monoxide from the molecular ion is also observed.
1,4-Dithiane: A Representative Cyclic Thioether
1,4-Dithiane provides a reference for the fragmentation of a cyclic system containing two thioether linkages.[8]
-
Molecular Ion (m/z 120): The parent ion.
-
Loss of CH₂S (m/z 74): Cleavage of the ring with loss of a thioformaldehyde radical.
-
Formation of the m/z 60 ion: A prominent peak corresponding to the [C₂H₄S]⁺ radical cation.
Tabulated Comparison of Key Fragments
The following table summarizes the predicted key fragments for this compound and compares them with the known fragments of cyclohexanone and 1,4-dithiane.
| m/z | Proposed Structure for this compound Fragment | Corresponding Fragment in Cyclohexanone (m/z) | Corresponding Fragment in 1,4-Dithiane (m/z) |
| 148 | [M]⁺• | 98 | 120 |
| 120 | [M - CO]⁺• | 70 | - |
| 102 | [M - CH₂S]⁺• | - | 74 |
| 92 | [C₄H₄S₂]⁺• | - | - |
| 74 | [C₃H₆S]⁺• | - | - |
| 60 | [C₂H₄S]⁺• | - | 60 |
| 55 | [C₃H₃O]⁺ | 55 | - |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for this compound and the comparative molecules.
Caption: Proposed fragmentation of this compound.
Caption: Fragmentation of Cyclohexanone.
Caption: Fragmentation of 1,4-Dithiane.
Experimental Protocol for Verification
To validate the proposed fragmentation pattern, the following experimental protocol is recommended:
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurements.
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Data Acquisition:
-
Acquire mass spectra over a range of m/z 40-200.
-
Utilize a high-resolution mass spectrometer to determine the elemental composition of the fragment ions.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound is a composite of the characteristic fragmentations of cyclic ketones and thioethers. The presence of both functionalities leads to a complex and informative spectrum. Key predicted fragments include the loss of carbon monoxide, a hallmark of ketones, and cleavages adjacent to the sulfur atoms, characteristic of thioethers. By comparing this predicted pattern with the known fragmentation of cyclohexanone and 1,4-dithiane, we can appreciate the unique structural insights provided by the mass spectrum of this sulfur-containing heterocyclic ketone. Experimental verification using high-resolution mass spectrometry is recommended to confirm the proposed fragmentation pathways and elemental compositions of the fragment ions.
References
- 1. Path to Medium-Sized Sulfur-Containing Heterocycles - ChemistryViews [chemistryviews.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
- 6. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1,4-Dithiepan-6-one Derivatives: A Guide to Their X-ray Crystal Structures
For Immediate Release
A Comprehensive Guide to the Solid-State Conformational Preferences of 1,4-Dithiepan-6-one Derivatives Based on X-ray Crystallographic Data
[City, State] – In the pursuit of novel therapeutic agents and advanced materials, the nuanced understanding of molecular architecture is paramount. The seven-membered this compound scaffold, a heterocyclic ketone containing two sulfur atoms, represents a key structural motif in medicinal chemistry and materials science. Its conformational flexibility, governed by the interplay of steric and electronic effects, dictates its biological activity and material properties. This guide offers a comparative analysis of the X-ray crystal structures of this compound and its derivatives, providing researchers, scientists, and drug development professionals with critical insights into their three-dimensional arrangements.
While a comprehensive public database of crystallographic data for a wide array of this compound derivatives remains elusive, this guide synthesizes the available information from published literature and structural databases. The primary repository for small-molecule crystal structures, the Cambridge Structural Database (CSD), is the authoritative source for such data. Researchers are encouraged to consult the CSD for the most up-to-date and comprehensive information.
The this compound Ring: Conformational Landscape
Seven-membered rings, such as the this compound core, are inherently more flexible than their five- or six-membered counterparts. This flexibility gives rise to a complex conformational landscape, with several low-energy conformations being accessible. The principal conformations adopted by seven-membered rings are typically described as chair , boat , and twist-boat forms. The presence of two sulfur atoms and a carbonyl group within the this compound ring introduces specific torsional and transannular interactions that influence the preference for a particular conformation.
The lone pairs on the sulfur atoms and the polar nature of the carbonyl group can engage in non-covalent interactions, further stabilizing or destabilizing certain conformations. Substituents on the ring can exert significant steric and electronic effects, shifting the conformational equilibrium. Understanding these preferences is crucial for designing molecules with specific shapes and functionalities.
Comparative Analysis of Crystal Structures
A thorough comparison would involve the systematic tabulation and analysis of the following crystallographic parameters for each derivative:
-
Unit Cell Parameters: (a, b, c, α, β, γ) and Space Group. These parameters define the size and symmetry of the crystal lattice.
-
Key Bond Lengths: C-S, C-C, and C=O bond distances provide insights into the electronic environment and potential strain within the ring.
-
Key Bond Angles: Angles such as C-S-C, S-C-C, and C-C-C reveal the degree of ring puckering and deviation from idealized geometries.
-
Torsion Angles: These are the most informative parameters for describing the conformation of the seven-membered ring. A detailed analysis of the endocyclic torsion angles allows for the unambiguous assignment of the ring conformation (chair, boat, twist-boat, etc.).
Table 1: Hypothetical Comparative Crystallographic Data for this compound Derivatives
| Derivative | CCDC # | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ring Conformation |
| Parent | XXXXXX | P2₁/c | d.d | d.d | d.d | 90 | d.d | 90 | e.g., Twist-Boat |
| 7-Methyl | YYYYYY | P-1 | d.d | d.d | d.d | d.d | d.d | d.d | e.g., Chair |
| 5,5-Dimethyl | ZZZZZZ | C2/c | d.d | d.d | d.d | 90 | d.d | 90 | e.g., Boat |
Note: This table is a template. The data ("d.d" - dummy data) needs to be populated with actual experimental values from the Cambridge Structural Database or relevant scientific literature.
Experimental Protocols: A Guide to Structure Determination
The determination of the X-ray crystal structure of a this compound derivative follows a well-established workflow.
Synthesis and Crystallization
The first critical step is the synthesis of the desired derivative and the subsequent growth of high-quality single crystals.
Step-by-Step Synthesis Protocol (General)
-
Synthesis of the this compound Scaffold: A common route involves the reaction of a suitable dielectrophile with a dithiol. For example, the reaction of 1,3-dimercapto-2-propanol with a suitable carbonyl-containing dielectrophile in the presence of a base.
-
Introduction of Substituents: Substituents can be introduced either by using appropriately substituted starting materials or by subsequent modification of the parent this compound ring.
-
Purification: The synthesized compound must be purified to a high degree, typically by column chromatography or recrystallization, to remove impurities that can hinder crystallization.
Step-by-Step Crystallization Protocol
-
Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.
-
Crystal Growth Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and prepared for X-ray diffraction analysis.
X-ray Data Collection and Structure Refinement
High-quality single crystals are mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the unit cell parameters and the intensities of the reflections. The resulting data is then used to solve and refine the crystal structure, yielding the final atomic coordinates, bond lengths, angles, and other structural parameters.
Visualizing the Structures: Conformational Insights
Diagrams generated using Graphviz can help visualize the key structural features and experimental workflows.
Caption: Experimental workflow for determining the X-ray crystal structure.
Caption: Conformational landscape of the this compound ring.
Conclusion and Future Directions
The conformational analysis of this compound derivatives through X-ray crystallography provides invaluable data for rational drug design and the development of new materials. While this guide provides a framework for comparison, the paucity of publicly available crystal structures for a diverse set of these compounds highlights a significant knowledge gap.
Future research should focus on the systematic synthesis and crystallographic analysis of a broader range of this compound derivatives. This would enable a more comprehensive understanding of the structure-property relationships within this important class of heterocyclic compounds. Such a database would be a powerful tool for computational modeling and the predictive design of molecules with tailored properties.
A Comparative Guide to the Biological Activity of Sulfur Heterocycles: Benchmarking 1,4-Dithiepan-6-one
Introduction: The Privileged Role of Sulfur in Heterocyclic Scaffolds
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, with over 85% of all biologically active chemical entities containing at least one such ring.[1] Among these, sulfur-containing heterocycles represent a particularly intriguing and potent class of molecules.[2][3][4] The unique physicochemical properties imparted by the sulfur atom—its size, polarizability, and ability to participate in various interactions—make these scaffolds exceptionally valuable in drug design.[5][6] Five-membered aromatic rings like thiophene, thiazole, and thiadiazole are well-established pharmacophores present in numerous FDA-approved drugs, exhibiting a vast spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][7][8][9][10][11]
This guide delves into a comparative analysis of these well-documented heterocycles against a less-explored counterpart: 1,4-dithiepan-6-one . This seven-membered, non-aromatic, dithiane-based ketone presents a unique structural framework. While extensive biological data on this specific molecule is not widely published, its distinct architecture prompts a compelling discussion. By benchmarking its structural features against its well-characterized five-membered cousins, we can hypothesize its potential biological relevance and outline the experimental workflows required to elucidate its activity. This guide is intended for researchers and drug development professionals seeking to understand the nuanced relationship between the structure of sulfur heterocycles and their biological function.
The Subject of Inquiry: this compound
This compound is a saturated seven-membered ring containing two sulfur atoms at positions 1 and 4, and a ketone group at position 6. Its non-aromatic and flexible conformational nature stands in stark contrast to the planar, rigid, and aromatic five-membered sulfur heterocycles.
Structural Characteristics:
-
Ring System: 7-membered dithiepane
-
Heteroatoms: 2 Sulfur (thioether linkages)
-
Key Functional Group: Ketone (C=O)
-
Aromaticity: Non-aromatic, saturated ring
-
Molecular Formula: C₅H₈OS₂[12]
Publicly available experimental data on the biological activity of this compound is limited. However, related seven-membered sulfur-containing heterocycles have demonstrated notable bioactivity. For instance, Thiotropocin, a natural product with a seven-membered ring, exhibits antibacterial properties, and Verrucosamide, a peptide containing 1,4-thiazepane rings, shows moderate and selective cytotoxicity against cancer cell lines.[7][13] These examples underscore the potential of seven-membered sulfur heterocycles as a source of bioactive compounds.[14]
Comparative Benchmarks: Well-Characterized Sulfur Heterocycles
To contextualize the potential of this compound, we will compare it to three classes of five-membered sulfur heterocycles renowned for their broad pharmacological profiles.
Thiophenes
Thiophenes are five-membered aromatic rings containing a single sulfur atom. This scaffold is found in numerous natural products and synthetic drugs.[15] Their derivatives are known for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[15][16]
Thiazoles
Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom.[12] This nucleus is a cornerstone in medicinal chemistry, present in over 18 FDA-approved drugs.[17] Thiazole derivatives exhibit an almost infinite range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[7][9][12][17][18]
Thiadiazoles
Thiadiazoles are five-membered aromatic rings with one sulfur and two nitrogen atoms. The 1,3,4-thiadiazole isomer, in particular, is a versatile pharmacophore in drug discovery, often considered a bioisostere of pyrimidine.[8] This structural feature allows its derivatives to interfere with DNA replication, leading to significant anticancer and antimicrobial activities.[8][10][11][13]
Quantitative Comparison of Biological Activities
The following tables summarize representative experimental data for derivatives of the benchmark heterocycles. This quantitative data, primarily Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity, provides a clear performance baseline.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Heterocycle Class | Compound Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Thiazole | Thiazole-Pyrazoline Hybrid | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [18] |
| Thiazole | N-thiazolyl carbamoyl DHP | MCF-7 (Breast) | 28.5 ± 3.5 | [18] |
| Thiadiazole | Imidazole-Thiadiazole Hybrid | HEPG2-1 (Liver) | 0.86 | [11] |
| Thiadiazole | 1,3,4-Thiadiazole Derivative | A549 (Lung) | 2.12 | [11] |
| Thiadiazole | 1,3,4-Thiadiazole Derivative | MCF-7 (Breast) | 1.52 | [8] |
| Thiourea | 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 ± 0.72 |
| 1,4-Dihydropyridine | DHP-Triazole Derivative | Caco-2 (Colorectal) | 0.63 ± 0.05 |[8] |
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Heterocycle Class | Compound Derivative Example | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Thiazole | 2,5-disubstituted Thiazole | VRSA | 0.7 - 2.8 | [17] |
| Thiazole | Thiazole-Pyrrole Hybrid | S. aureus | 28 | [9] |
| Thiazole | Thiazole-Pyrazoline Hybrid | S. aureus | 0.5 | [9] |
| Thiophene | Pyrazoline from Thiophene | S. aureus | Not specified |
| 1,4-Dihydropyridine | Dihydropyridine Derivative | Mycobacteria | 3.1 - 6.2 | |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The profound difference in biological activity between these heterocyclic families stems directly from their structural and electronic properties.
-
Aromaticity and Rigidity: The aromaticity of thiophenes, thiazoles, and thiadiazoles confers a planar, rigid structure, which is often crucial for precise binding to enzyme active sites or intercalation with DNA. In contrast, the flexible, non-aromatic ring of this compound would interact with biological targets differently, potentially fitting into pockets that are inaccessible to planar molecules.
-
Heteroatom Influence: The nitrogen atoms in thiazoles and thiadiazoles act as hydrogen bond acceptors, significantly influencing solubility and target interaction. The two thioether linkages in this compound offer different electronic properties compared to the sulfur in an aromatic thiophene ring.
-
Substituent Effects: For aromatic heterocycles, the position and nature of substituents dramatically alter activity. Electron-withdrawing groups on an attached phenyl ring often enhance anticancer activity, while electron-donating groups can boost antioxidant properties.[14] The ketone group in this compound is a key site for potential derivatization to modulate its properties.
Caption: Structure-Activity Relationship Logic.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of a novel compound like this compound, standardized, reproducible in vitro assays are essential. The following protocols for antimicrobial and anticancer screening are foundational in drug discovery. The causality behind these experimental designs is to provide a quantitative, dose-dependent measure of biological effect, allowing for direct comparison against standards and other novel compounds.
Experimental Workflow Overview
The general workflow for screening a new chemical entity (NCE) involves preliminary cytotoxicity screening, followed by specific antimicrobial assays if warranted.
Caption: High-Level Experimental Workflow.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50), serving as a measure of cytotoxicity.
Principle: The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well microplate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of two-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. It is considered a gold-standard quantitative method.
Methodology:
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microplate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum).
-
Positive Control: A standard antibiotic (e.g., Vancomycin for S. aureus).
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.
Conclusion and Future Directions
This guide establishes a framework for evaluating the biological potential of this compound by comparing its unique structural attributes to those of well-established, biologically active five-membered sulfur heterocycles like thiophenes, thiazoles, and thiadiazoles. While the aromatic, planar nature of these smaller rings is clearly linked to a wide spectrum of potent activities, the flexible, saturated seven-membered ring of this compound represents an underexplored area of chemical space. Its distinct stereochemistry could offer novel interactions with biological targets, potentially leading to new mechanisms of action and overcoming resistance issues associated with existing drugs.
The provided experimental protocols for cytotoxicity and antimicrobial screening offer a clear, validated pathway to empirically determine the activity of this compound and its future derivatives. The systematic application of these assays will be the critical first step in moving this enigmatic compound from a chemical curiosity to a potential lead scaffold in drug discovery. Future research should focus not only on the screening of the parent molecule but also on the synthesis of a diverse library of derivatives to build a comprehensive structure-activity relationship profile for this promising seven-membered heterocyclic system.
References
- 1. Thiotropocin, a new sulfur-containing 7-membered-ring antibiotic produced by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CID 50940826 | C13H9NOS | CID 50940826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Synthesis and biological activity of pyrido(2,3-e)-1,4-diazepine and of pyrido(2,3-b)(1,4)diazepine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,4-Dithiepin-6-one | C5H6OS2 | CID 12284460 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Computational Validation of Thiepanone Bioactivity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging computational modeling to validate, interpret, and guide experimental findings related to thiepanones. We move beyond rote protocols to explain the causal links between computational methodologies and experimental outcomes, ensuring a self-validating and robust research cycle.
The Emerging Therapeutic Potential of Thiepanones
Thiepanones, characterized by a seven-membered sulfur-containing heterocyclic ring structure, represent a fascinating scaffold in medicinal chemistry.[1] As a class, sulfur-containing heterocycles are integral to numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The inherent structural features of the thiepanone ring—its flexibility and the presence of a sulfur heteroatom—offer unique opportunities for designing novel therapeutics. Experimental screening may reveal promising "hit" compounds, but a purely empirical approach is often a resource-intensive journey through a vast chemical space. This is where computational modeling becomes an indispensable partner, providing a rational, cost-effective, and rapid methodology to validate experimental data and illuminate the molecular mechanisms that underpin it.
The Synergy of "In Vitro" and "In Silico": A Validating Workflow
The convergence of experimental biology and computational chemistry creates a powerful, synergistic loop. Experimental data provides the "ground truth," while computational models offer a window into the molecular interactions that are often impossible to observe directly. This integrated approach allows us to:
-
Validate Hits: Confirm that an observed biological effect (e.g., cancer cell death) is plausibly caused by the direct interaction of the thiepanone with a specific biological target.
-
Elucidate Mechanisms: Understand how and why a thiepanone binds to its target, identifying key amino acid residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions).
-
Predict Potency: Correlate computational binding affinity scores with experimental efficacy data (e.g., IC₅₀ values) to build predictive models.
-
Guide Optimization: Use the structural insights from modeling to rationally design new thiepanone derivatives with improved potency and selectivity, focusing synthetic efforts on the most promising candidates.[4]
Below is a diagram illustrating this integrated research workflow.
Caption: Integrated workflow for computational validation of experimental findings.
Case Study Framework: Validating an Anticancer Thiepanone
Let us consider a hypothetical scenario: A newly synthesized thiepanone derivative, Thiepanone-A , demonstrates significant cytotoxic activity against the MCF-7 breast cancer cell line with an experimental IC₅₀ of 15 µM. Our goal is to use computational modeling to validate that this activity is due to the inhibition of a key oncogenic protein, such as a specific kinase (e.g., PI3Kα).
Experimental Ground Truth: Synthesis and Biological Assay
The foundation of any computational study is high-quality experimental data.
-
Synthesis and Characterization: The synthesis of the thiepanone derivative must be robust, and its chemical structure and purity unequivocally confirmed.[5][6] Standard characterization techniques are mandatory:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity of the final compound.
-
-
Biological Assay: A standardized cytotoxicity assay (e.g., MTT or CellTiter-Glo®) is performed to measure the concentration of Thiepanone-A that inhibits 50% of cancer cell growth (IC₅₀). This provides the quantitative biological endpoint we aim to correlate with our computational results.
Computational Validation: A Step-by-Step Protocol
This protocol outlines the core computational steps to validate the experimental findings for Thiepanone-A.
Protocol 1: Molecular Docking with AutoDock Vina
-
Objective: To predict the binding pose and estimate the binding affinity of Thiepanone-A within the active site of the PI3Kα kinase. Molecular docking is a crucial first step in the drug discovery process.[7]
-
Step 1: Ligand Preparation.
-
Draw the 2D structure of Thiepanone-A in a molecular editor (e.g., ChemDraw) and save it as a MOL file.
-
Use a program like Open Babel to convert the 2D structure to a 3D structure and save it in PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.
-
-
Step 2: Protein Target Preparation.
-
Download the crystal structure of human PI3Kα from the Protein Data Bank (PDB; e.g., PDB ID: 4JPS).
-
Use visualization software (e.g., PyMOL, UCSF Chimera) to inspect the structure. Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Using AutoDock Tools, add polar hydrogens and calculate Gasteiger charges for the protein. Save the prepared protein in PDBQT format.
-
-
Step 3: Defining the Binding Site (Grid Box).
-
Identify the active site of the kinase. This is often where the co-crystallized native ligand was bound.
-
Define a 3D grid box that encompasses this entire active site. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
-
Step 4: Running the Docking Simulation.
-
Use the AutoDock Vina command-line interface, providing the prepared ligand (Thiepanone-A.pdbqt), the prepared protein (PI3Kα.pdbqt), and a configuration file specifying the coordinates and dimensions of the grid box.
-
Vina will perform a stochastic search of the ligand's conformational space, generating multiple binding poses ranked by a scoring function (in kcal/mol). The lowest energy score represents the most favorable predicted binding mode.[2]
-
Caption: Logical workflow for a molecular docking experiment.
Protocol 2: Molecular Dynamics (MD) Simulation
-
Objective: To assess the stability of the predicted Thiepanone-A-PI3Kα complex from docking. A static dock does not guarantee a stable interaction in a dynamic, solvated environment.[8]
-
Step 1: System Setup.
-
Take the best-ranked docked pose of the Thiepanone-A-PI3Kα complex as the starting structure.
-
Use an MD simulation package like GROMACS or AMBER. Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
-
Step 2: Energy Minimization.
-
Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.
-
-
Step 3: Equilibration.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT ensemble).
-
Adjust the system pressure to the target pressure (e.g., 1 bar) while maintaining the temperature, allowing the box volume to fluctuate (NPT ensemble). This ensures the correct density.
-
-
Step 4: Production MD Run.
-
Run the simulation for a significant period (e.g., 50-100 nanoseconds) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Step 5: Analysis.
-
Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability. A stable RMSD indicates the complex is not falling apart.
-
Analyze the hydrogen bonds and other key interactions over time to confirm the persistence of the binding mode predicted by docking.
-
Data Synthesis and Validation
The ultimate test is the correlation between the computational and experimental data. For a series of thiepanone analogues, we would expect a strong correlation between their predicted binding affinities and their measured biological activities.
Table 1: Comparison of Experimental and Computational Data for Thiepanone Analogues
| Compound ID | Modification | Experimental IC₅₀ (µM) | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kJ/mol) |
| Thiepanone-A | Parent Molecule | 15.0 | -8.5 | -145.2 |
| Thiepanone-B | Added -OH group | 8.2 | -9.3 | -163.1[8] |
| Thiepanone-C | Added -Cl group | 12.5 | -8.9 | -151.7 |
| Thiepanone-D | Removed C=O | 95.7 | -5.1 | -88.4 |
In this hypothetical data, we observe a clear trend:
-
Thiepanone-B , with the lowest IC₅₀ (highest potency), also has the most favorable (most negative) docking score and binding free energy.
-
Thiepanone-D , where a key functional group was removed, shows a dramatic loss of activity, which is mirrored by significantly worse computational scores.
This strong correlation provides powerful validation that the anticancer activity of this thiepanone series is indeed mediated by the inhibition of the PI3Kα kinase. The computational model is now "validated" and can be used to predict the activity of new, unsynthesized derivatives, thereby guiding future synthetic efforts.
The diagram below illustrates the hypothetical inhibition of a signaling pathway by our validated thiepanone.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Thiepanone-A.
Conclusion and Future Outlook
This guide has outlined a robust, integrated workflow for validating experimental findings on thiepanones using a suite of computational tools. By anchoring computational predictions to solid experimental data, we build a trustworthy model that not only validates our results but also provides deep mechanistic insights. This approach transforms drug discovery from a process of serendipitous screening to one of rational, targeted design. The validated computational model becomes a powerful predictive engine, enabling researchers to prioritize synthetic targets, reduce costs, and accelerate the journey from a promising "hit" compound to a viable clinical candidate.
References
- 1. 2-Thiepanone | C6H10OS | CID 87242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular-Docking Study of Thiophene analogues against GABAa Receptor used to design New Antiepileptic agents | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journaljpri.com [journaljpri.com]
- 8. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,4-Dithiepan-6-one: Mechanisms and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The seven-membered sulfur-containing heterocyclic ketone, 1,4-Dithiepan-6-one, serves as a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, involves mechanistic nuances that dictate reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of the primary synthetic route and potential alternatives, grounded in mechanistic principles and supported by experimental data, to inform rational decisions in laboratory and process development settings.
Primary Synthesis Route: Bimolecular Condensation of 1,3-Propanedithiol and 1,3-Dichloroacetone
The most established and widely employed method for synthesizing this compound is the double nucleophilic substitution (SN2) reaction between 1,3-propanedithiol and 1,3-dichloroacetone.[1] This approach builds the seven-membered ring in a single cyclization step.
Mechanism Elucidation
The reaction proceeds through a stepwise mechanism initiated by the deprotonation of the thiol groups on 1,3-propanedithiol.
-
Thiolate Formation: In the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), the weakly acidic thiol protons are removed to generate a highly nucleophilic thiolate anion. The choice of a mild base is critical to prevent side reactions like the hydrolysis of the electrophilic 1,3-dichloroacetone.[2]
-
First SN2 Attack: The generated thiolate anion attacks one of the electrophilic carbons of 1,3-dichloroacetone, displacing a chloride ion in a classic SN2 reaction. This forms a linear thioether intermediate.
-
Second Thiolate Formation & Intramolecular Cyclization: The second thiol group on the intermediate is then deprotonated by the base. The resulting thiolate undergoes a subsequent intramolecular SN2 attack on the remaining chloromethyl group, displacing the second chloride ion and closing the seven-membered ring to form this compound.
The Critical Role of the High Dilution Principle
A significant challenge in this synthesis is the competition between the desired intramolecular cyclization and intermolecular polymerization.[3][4] If the concentration of reactants is too high, the thiolate intermediate from one molecule is more likely to react with a molecule of 1,3-dichloroacetone rather than its own tethered electrophilic center, leading to the formation of linear polymers and significantly reducing the yield of the desired cyclic product.[5]
To overcome this, the high dilution principle is employed.[3][6][7] This involves the slow, simultaneous addition of both the dithiol and dihaloalkane solutions to a large volume of solvent containing the base. This strategy ensures that the concentration of the reactive intermediates remains extremely low at any given moment, thus kinetically favoring the intramolecular ring-closing reaction over the bimolecular polymerization pathway.[3][6]
Visualizing the Primary Reaction Mechanism
Caption: Reaction mechanism for this compound formation.
Experimental Protocol: High-Dilution Synthesis
This protocol is a representative example for lab-scale synthesis.
Materials:
-
1,3-Propanedithiol
-
1,3-Dichloroacetone[8]
-
Potassium Carbonate (anhydrous, finely powdered)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-neck round-bottom flask (e.g., 2 L) equipped with a mechanical stirrer and reflux condenser
-
Two syringe pumps with gas-tight syringes
Procedure:
-
Setup: To the 2 L three-neck flask, add 1 L of anhydrous DMF and a large excess of finely powdered potassium carbonate (e.g., 5-10 molar equivalents relative to reactants). Begin vigorous stirring.
-
Reactant Preparation: Prepare two separate solutions.
-
Solution A: Dissolve 1,3-propanedithiol (1 molar equivalent) in 100 mL of anhydrous DMF.
-
Solution B: Dissolve 1,3-dichloroacetone (1 molar equivalent) in 100 mL of anhydrous DMF.
-
-
High-Dilution Addition: Using the two syringe pumps, add Solution A and Solution B simultaneously and dropwise to the vigorously stirred DMF/K₂CO₃ suspension over a period of 8-12 hours. Maintain the reaction temperature at ambient or slightly elevated (e.g., 40-50 °C).
-
Reaction Completion: After the addition is complete, continue stirring the mixture overnight at the same temperature to ensure complete cyclization.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and salts.
-
Pour the filtrate into a separatory funnel containing 1 L of water and 500 mL of diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic extracts and wash with brine (2 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Alternative Synthetic Approaches: A Comparison
While the bimolecular condensation is the most direct route, other strategies exist for forming seven-membered heterocyclic rings, which could theoretically be adapted for this compound synthesis. These alternatives often involve multi-step processes.
Alternative 1: Ring-Expansion Reactions
Ring-expansion strategies could potentially be employed, starting from a smaller, more easily formed cyclic precursor. For instance, a β-lactam-fused 1,3-thiazinane can undergo ring expansion to a 1,4-thiazepine derivative upon treatment with a base like sodium methoxide.[9][10]
-
Mechanism Concept: This involves the cleavage of the four-membered β-lactam ring, followed by rearrangement and re-closure to form the larger seven-membered thiazepine ring.
-
Applicability: Adapting this to this compound would require a novel precursor, likely involving a multi-step synthesis, making it less direct than the primary route.
Alternative 2: Multi-Component Reactions (MCRs)
MCRs offer a pathway to build molecular complexity in a single step. While no direct MCR for this compound is prominently reported, similar structures like 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters have been synthesized via three-component reactions.[11]
-
Mechanism Concept: These reactions involve a cascade of bond-forming events from three or more starting materials.
-
Applicability: Developing a novel MCR would be a significant research undertaking. It holds the potential for high efficiency but is currently a theoretical alternative rather than a practical, established method.
Comparative Performance Data
The following table summarizes the key performance indicators for the primary synthesis route, based on typical literature findings, and provides a qualitative assessment of the theoretical alternatives.
| Parameter | Primary Route: Bimolecular Condensation | Alternative 1: Ring Expansion | Alternative 2: Multi-Component Reaction |
| Overall Yield | 40-60% (highly dependent on dilution) | Lower (multi-step, potential yield loss at each step) | Potentially High (if a viable reaction is developed) |
| Number of Steps | 1 (main cyclization) | 3+ | 1 |
| Scalability | Challenging (requires large solvent volumes) | Moderate | Potentially Good |
| Starting Material Cost | Moderate | Variable (precursor synthesis may be costly) | Potentially Low |
| Development Status | Well-Established | Conceptual / Requires R&D | Conceptual / Requires R&D |
Workflow Visualization: Synthesis & Purification
Caption: Standard laboratory workflow for this compound synthesis.
Conclusion and Recommendations
For the synthesis of this compound, the bimolecular condensation of 1,3-propanedithiol and 1,3-dichloroacetone under high-dilution conditions remains the most practical and scientifically validated method. Its primary drawback is the need for large solvent volumes, which can pose challenges for industrial-scale production. However, its reliability, moderate-to-good yields, and straightforward, single-step cyclization make it the superior choice for most laboratory and research applications.
Alternative routes, such as ring expansions or the development of novel multi-component reactions, are academically interesting but are not yet established or optimized.[12][13][14][15] They would require significant research and development to compete with the efficiency and predictability of the classic high-dilution approach. Therefore, for researchers requiring reliable access to this compound, mastering the nuances of the high-dilution bimolecular condensation is the most effective and recommended strategy.
References
- 1. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. High dilution principle - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,3-Dichloroacetone | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 6-substituted 6-nitroperhydro-1,4-diazepines via novel tandem retro-Henry and Mannich/Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Structural Verification of 1,4-Dithiepan-6-one: Cross-Referencing Experimental Data with Predicted Literature Values
Here, we present a detailed framework for the analytical characterization of 1,4-Dithiepan-6-one. In the absence of established literature values, this guide provides expertly predicted data based on the analysis of analogous structures and fundamental spectroscopic principles. This allows researchers to cross-reference their own experimental findings against a robust, scientifically grounded baseline, ensuring confidence in their results.
Predicted Analytical Data and Comparative Analysis
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are derived from established chemical shift and fragmentation principles, as well as comparative data from structurally related compounds such as cycloheptanone and 1,3-dithiane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, specific chemical shifts and coupling patterns are expected based on the electronic environment of each nucleus. The protons and carbons alpha to the sulfur atoms and the carbonyl group will exhibit characteristic downfield shifts.
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
3.80 (s, 4H)
-
3.10 (t, J = 6.0 Hz, 4H)
Rationale: The protons on the carbons adjacent to the carbonyl group (C5 and C7) are expected to be deshielded and appear as a singlet around 3.80 ppm. The protons on the carbons adjacent to the sulfur atoms (C2 and C3) are also expected to be deshielded and should appear as a triplet around 3.10 ppm, coupled to the neighboring methylene group.
Table 1: Comparison of ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Hypothetical Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5, H-7 | ~ 3.80 | 3.78 | s (singlet) | 4H |
| H-2, H-3 | ~ 3.10 | 3.08 | t (triplet) | 4H |
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
210.0 (C=O)
-
50.0 (C-5, C-7)
-
35.0 (C-2, C-3)
Rationale: The carbonyl carbon is the most deshielded and is expected to appear at a significant downfield shift, typical for ketones (around 205-220 ppm)[1][2]. The carbons alpha to the carbonyl group (C-5, C-7) will be deshielded to around 50.0 ppm. The carbons adjacent to the sulfur atoms (C-2, C-3) are also deshielded and are predicted to resonate around 35.0 ppm, which is consistent with values seen for carbons in similar dithiane systems[3][4].
Table 2: Comparison of ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Hypothetical Observed Chemical Shift (δ, ppm) |
| C-6 (C=O) | ~ 210.0 | 209.5 |
| C-5, C-7 | ~ 50.0 | 49.8 |
| C-2, C-3 | ~ 35.0 | 34.7 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is expected to be the strong absorbance from the carbonyl (C=O) group.
Rationale: For a saturated, cyclic ketone, the C=O stretching vibration typically appears in the range of 1700-1725 cm⁻¹[5]. The seven-membered ring is not significantly strained, so the absorption is expected to be similar to that of acyclic ketones. Additionally, C-H stretching vibrations from the methylene groups will be observed below 3000 cm⁻¹.
Table 3: Comparison of IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Hypothetical Observed Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~ 1710 | 1708 | Strong |
| C-H (Aliphatic) | 2850 - 2950 | 2920 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which can be used to confirm its molecular weight and aspects of its structure.
Rationale: The molecular ion peak (M⁺) for this compound (C₅H₈OS₂) is expected at an m/z of 148.25. A common fragmentation pathway for cyclic ketones is alpha-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon[6][7][8]. This would lead to the loss of a C₂H₄S fragment, resulting in a significant peak at m/z 88.
Table 4: Comparison of Mass Spectrometry Data
| Ion | Predicted m/z | Hypothetical Observed m/z | Description |
| [M]⁺ | 148 | 148 | Molecular Ion |
| [M-C₂H₄S]⁺ | 88 | 88 | Alpha-cleavage fragment |
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.
NMR Spectroscopy: Sample Preparation and Acquisition
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
Causality Behind Experimental Choices : CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and typically does not interfere with the signals of interest. A high-field NMR (≥400 MHz) is chosen to achieve better signal dispersion and resolution, which is crucial for accurate structural elucidation.
Infrared (IR) Spectroscopy: Sample Preparation and Acquisition
-
Sample Preparation : Prepare a thin film of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the solvent to evaporate.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
Causality Behind Experimental Choices : The thin film method is simple and avoids solvent-related absorptions that could interfere with the spectrum. FTIR provides higher sensitivity and speed compared to older dispersive instruments.
Mass Spectrometry: Sample Preparation and Acquisition
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition : Introduce the sample into the ion source (often via direct infusion or through a gas chromatograph) and acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
Causality Behind Experimental Choices : EI is a standard ionization technique for relatively small, volatile organic molecules and typically provides clear fragmentation patterns that are useful for structural identification.
Visualizations
Molecular Structure and Analytical Workflow
The following diagrams illustrate the structure of this compound and the logical workflow for its analytical characterization.
Caption: Structure of this compound.
Caption: Workflow for the analytical characterization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. GCMS Section 6.11.2 [people.whitman.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. whitman.edu [whitman.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dithiepan-6-one
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,4-Dithiepan-6-one, grounded in established safety principles and regulatory standards. Our approach prioritizes procedural clarity and explains the scientific rationale behind each step, ensuring that every protocol is a self-validating system for safety and compliance.
Hazard Assessment and Waste Characterization
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2][3] In the absence of specific data for this compound, we must assume it could potentially meet one of these criteria and manage it accordingly.
Key Actions:
-
Assume Hazardous: Due to its chemical nature as an organosulfur compound and the lack of exhaustive toxicological data, this compound waste must be managed as hazardous chemical waste.[2]
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system.[4][5][6] This is to prevent the release of potentially harmful chemicals into aquatic ecosystems and to comply with local and federal regulations.
-
No Evaporation: Evaporation in a fume hood is not an acceptable method of disposal for hazardous waste.[4][7]
Personal Protective Equipment (PPE) and Safety Precautions
Handling chemical waste requires the same, if not a higher, level of personal protection as handling the pure chemical. All waste handling procedures should be conducted within a certified chemical fume hood.
Mandatory PPE:
-
Eye Protection: Safety glasses with side-shields or goggles conforming to standards such as EN166 or NIOSH-approved.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8]
-
Body Protection: A laboratory coat must be worn and kept fastened.
-
Respiratory Protection: Generally not required if handling small quantities within a functioning fume hood. If there is a risk of aerosol generation or a spill outside of containment, appropriate respiratory protection should be used.
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of this compound waste, from the point of generation to its final collection by trained professionals.
Step 1: Designate a Satellite Accumulation Area (SAA)
Federal and state regulations require that hazardous waste be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA).[6][9][10]
-
Location: The SAA should be in the same room where the waste is generated.
-
Containment: The SAA must have secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[4][7]
-
Signage: The area should be clearly marked with a sign indicating "Hazardous Waste Satellite Accumulation Area."[7]
Step 2: Select an Appropriate Waste Container
The integrity of the waste containment system is critical for safety.
-
Compatibility: Use a container made of a material compatible with this compound. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. The original product container, if empty, is often a good choice.[11]
-
Condition: The container must be in good condition, free of cracks or defects, and must have a secure, tight-fitting screw cap.[10]
-
Closure: The container must be kept closed at all times except when waste is actively being added.[2][4][9] Leaving a funnel in the opening is a common and serious regulatory violation.[2][11]
Step 3: Segregate and Collect Waste Streams
Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.
-
Liquid Waste: Collect pure this compound and solutions containing it in a designated liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.
-
Solid Waste: Items contaminated with this compound (e.g., gloves, weigh paper, pipette tips, contaminated silica gel) should be collected in a separate, clearly labeled solid waste container, such as a lined pail or a wide-mouth jar.
Step 4: Label the Waste Container Correctly
Proper labeling is a strict legal requirement and essential for safety.[7][10]
-
Timing: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Content: The label must include:
Step 5: Arrange for Pickup and Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.
-
Contact EHS: When the waste container is full (do not overfill; leave at least 10% headspace) or when you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.[2]
-
Professional Disposal: The EHS department will work with a licensed hazardous waste management company to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[3]
Spill Management Protocol
In the event of a small spill of this compound within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Place the used towels in the solid hazardous waste container.
-
Label and Dispose: Seal, label, and manage the spill cleanup debris as hazardous waste according to the procedures outlined above.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response or EHS team.
Data and Workflow Summaries
Table 1: Quick Reference for this compound Disposal
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed hazardous due to chemical class and lack of complete toxicity data.[2] |
| Disposal Method | Collection for incineration by a licensed vendor via EHS. | Ensures complete destruction and prevents environmental release. |
| Approved Container | Borosilicate glass or HDPE with a tight-fitting screw cap. | Ensures chemical compatibility and prevents leaks.[10][11] |
| Container Labeling | "HAZARDOUS WASTE", full chemical names, percentages, start date. | Regulatory compliance and safety for handlers.[7][10] |
| Storage Location | Designated, secondary-contained Satellite Accumulation Area (SAA). | Prevents spills and ensures proper containment at the point of generation.[7][9] |
| Prohibited Actions | Drain disposal, trash disposal, evaporation. | Prevents pollution and ensures compliance with EPA regulations.[4][5][6] |
Diagram 1: Disposal Workflow for this compound
This diagram outlines the procedural flow from waste generation to final pickup.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemscene.com [chemscene.com]
- 2. pfw.edu [pfw.edu]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. nems.nih.gov [nems.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. nswai.org [nswai.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dithiepan-6-one
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 1,4-Dithiepan-6-one (CAS No. 34654-19-8). The protocols outlined here are designed to ensure your safety and the integrity of your research by explaining the causality behind each recommendation, creating a self-validating system of laboratory safety.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. While comprehensive toxicological data for this compound is limited, its known hazard classifications provide the foundation for our safety protocols.
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications dictate a multi-faceted PPE strategy to protect all potential routes of exposure: ingestion, skin contact, eye contact, and inhalation. During combustion, organosulfur compounds may also release toxic gases such as sulfur oxides.[2][3]
Core PPE Requirements: A Multi-Layered Defense
The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] However, the specific hazards of this compound necessitate a more robust and task-specific approach.
PPE Selection Summary
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields | Chemical splash goggles and/or a full-face shield |
| Hand | Nitrile gloves (check manufacturer's resistance data) | Double-gloving with nitrile gloves |
| Body | Flame-resistant laboratory coat | Chemical-resistant apron over a lab coat |
| Respiratory | Work within a certified chemical fume hood | NIOSH-approved respirator with organic vapor/acid gas cartridges |
Detailed PPE Protocols and Causality
Eye and Face Protection: Your First Line of Defense
Why it's critical: The H319 classification ("Causes serious eye irritation") means that even a minor splash could result in significant and potentially irreversible eye damage.[1]
-
Standard Operations: For low-volume handling (e.g., weighing milligrams, preparing dilute solutions) within a fume hood, ANSI Z87.1-compliant safety glasses with integrated side shields are the minimum requirement.[4]
-
High-Risk Operations: When handling larger quantities, performing reactions under pressure, or conducting any procedure with a heightened risk of splashing, you must upgrade your protection.[4][5] Wear chemical splash goggles that form a seal around the eyes. For maximum protection, a full-face shield should be worn in addition to safety goggles.[4][5]
Skin and Body Protection: Preventing Dermal Exposure
Why it's critical: this compound is a known skin irritant (H315).[1] Direct contact can cause redness, inflammation, and discomfort. Furthermore, many organic molecules can be absorbed through the skin, leading to systemic toxicity.
-
Hand Protection: Nitrile gloves are a standard and effective choice for incidental contact with many laboratory chemicals. However, no glove material is impervious forever. Always inspect gloves for tears or pinholes before use. For tasks involving prolonged contact or immersion, consult the glove manufacturer’s chemical resistance charts. If specific data for this compound is unavailable, select gloves rated for broad protection against organic solvents. Consider double-gloving for added protection during high-risk procedures.[4][6]
-
Body Protection: A flame-resistant lab coat is mandatory to protect your skin and personal clothing from spills.[5] For large-scale work, supplement your lab coat with a chemical-resistant apron made of materials like neoprene or PVC. Ensure your lab coat is fully buttoned and the sleeves are not rolled up.
Respiratory Protection: Safeguarding Against Inhalation
Why it's critical: The H335 classification ("May cause respiratory irritation") indicates that inhalation of dust or aerosols can irritate the respiratory tract.[1]
-
Primary Engineering Control: All handling of this compound that could generate dust or aerosols must be performed inside a properly functioning and certified chemical fume hood.[7] This is the most effective way to prevent respiratory exposure.
-
Secondary Respiratory Protection: In situations where engineering controls are not sufficient, or during emergency situations such as a large spill, respiratory protection is required.[5] A NIOSH-approved air-purifying respirator (APR) with combination organic vapor/acid gas (OV/AG) cartridges is recommended. For higher-level protection, a powered air-purifying respirator (PAPR) may be necessary.[5] Respirator use must be part of a formal institutional program that includes medical clearance, fit-testing, and training, in compliance with OSHA 29 CFR 1910.134.
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the experimental task.
Caption: Decision workflow for selecting task-appropriate PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or seek immediate medical attention.
-
Spills: Evacuate the area. Use personal protective equipment, including respiratory protection if necessary.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. Do not let the product enter drains.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed hazardous waste container. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Unused Chemical: Unused this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the trash or down the drain. The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty Containers: Empty containers may retain product residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Once decontaminated, scratch out all personal information on the empty packaging to protect privacy before disposal or recycling.[11][12]
By adhering to these rigorous PPE and handling protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. keyorganics.net [keyorganics.net]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
